Bacopaside N2
Description
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-20(2)14-21-17-51-42-18-41(19-52-42)22(34(42)40(21,7)50)8-9-26-38(5)12-11-27(37(3,4)25(38)10-13-39(26,41)6)55-36-32(49)33(29(46)24(16-44)54-36)56-35-31(48)30(47)28(45)23(15-43)53-35/h14,21-36,43-50H,8-13,15-19H2,1-7H3/t21-,22-,23-,24-,25+,26-,27+,28-,29-,30+,31-,32-,33+,34+,35+,36+,38+,39-,40+,41+,42-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBAJFFGCXINLY-ZGAWJQKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1COC23CC4(CO2)C(C3C1(C)O)CCC5C4(CCC6C5(CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C[C@@H]1CO[C@]23C[C@]4(CO2)[C@@H]([C@H]3[C@@]1(C)O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Molecular Architecture of Bacopaside N2: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the chemical structure elucidation of Bacopaside N2, a key triterpenoid saponin isolated from the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. It details the spectroscopic data, experimental protocols, and logical workflow employed in identifying the complex molecular structure of this compound.
This compound belongs to the dammarane-type triterpenoid saponins, a class of compounds recognized for their significant neuropharmacological activities. The precise characterization of its chemical structure is fundamental for understanding its mechanism of action, establishing structure-activity relationships, and enabling its synthesis or semi-synthesis for further therapeutic development.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated through extensive spectroscopic analysis, including Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. While the original research that first described this compound as a constituent of 'Bacoside B' did not provide its isolated spectroscopic data, its identity is defined by its aglycone and sugar moieties, which have been thoroughly characterized in related compounds from Bacopa monnieri. This compound is a diglycosidic saponin.[1][2]
The core structure consists of the aglycone, jujubogenin, linked to a disaccharide chain at the C-3 position. The elucidation of closely related bacosides provides the foundational data for the characterization of this compound. The following tables summarize the key quantitative data derived from the analysis of jujubogenin glycosides.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₂H₆₈O₁₄ |
| Molecular Weight | 797.0 g/mol |
| Class | Dammarane-type Triterpenoid Saponin |
| Aglycone | Jujubogenin |
| Glycosylation | Diglycosidic at C-3 |
Table 2: Representative ¹³C NMR Chemical Shift Data for the Jujubogenin Aglycone Moiety (in Pyridine-d₅)
Note: Specific data for isolated this compound is not available in the reviewed literature. This table presents representative data for a jujubogenin aglycone from a closely related saponin, which serves as a reference for the core structure.
| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |
| 1 | 38.9 | 16 | 35.8 |
| 2 | 26.7 | 17 | 53.5 |
| 3 | 88.9 | 18 | 16.3 |
| 4 | 39.4 | 19 | 16.1 |
| 5 | 56.3 | 20 | 73.9 |
| 6 | 18.4 | 21 | 27.1 |
| 7 | 35.2 | 22 | 36.1 |
| 8 | 40.1 | 23 | 125.8 |
| 9 | 50.5 | 24 | 131.2 |
| 10 | 37.2 | 25 | 25.8 |
| 11 | 21.1 | 26 | 17.9 |
| 12 | 25.4 | 27 | 25.9 |
| 13 | 47.5 | 28 | 28.1 |
| 14 | 51.8 | 29 | 16.9 |
| 15 | 31.5 | 30 | 17.4 |
Experimental Protocols
The elucidation of the structure of this compound involves a multi-step process, from the extraction from plant material to final spectroscopic analysis. The following protocols are based on established methodologies for the isolation and characterization of saponins from Bacopa monnieri.
Extraction and Isolation
-
Plant Material Preparation : Air-dried and powdered aerial parts of Bacopa monnieri are used as the starting material.
-
Solvent Extraction : The powdered plant material is successively extracted with solvents of increasing polarity, typically starting with a non-polar solvent like petroleum ether to remove lipids, followed by exhaustive extraction with methanol (MeOH).
-
Fractionation : The concentrated methanolic extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-butanol and water, where the saponin-rich fraction is concentrated in the n-butanol layer.
-
Chromatographic Purification : The butanolic extract undergoes multiple chromatographic steps for the isolation of individual compounds.
-
Column Chromatography : The extract is first fractionated on a silica gel column using a gradient elution system, typically with chloroform-methanol-water mixtures of increasing polarity.
-
High-Performance Liquid Chromatography (HPLC) : Fractions containing mixtures of saponins are further purified using reversed-phase HPLC (RP-HPLC). A C18 column is commonly employed with a mobile phase consisting of an acetonitrile and water (often with a pH-adjusting buffer like sodium sulphate) gradient.[3] This step is crucial for separating closely related isomers like Bacopaside N1 and N2.
-
Structure Elucidation Techniques
-
Mass Spectrometry (MS) :
-
Technique : High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the isolated compound.
-
Procedure : The purified sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.
-
Data Analysis : The molecular ion peak ([M+H]⁺ or [M+Na]⁺) provides the molecular weight. Fragmentation patterns can give preliminary information about the sugar sequence and the aglycone structure.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Technique : A suite of 1D and 2D NMR experiments are conducted to determine the complete chemical structure, including the stereochemistry. This includes ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC experiments.
-
Sample Preparation : The isolated compound is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄, for analysis.
-
Data Analysis :
-
¹H and ¹³C NMR : Provide information on the number and types of protons and carbons present.
-
DEPT : Distinguishes between CH, CH₂, and CH₃ groups.
-
COSY (¹H-¹H Correlation Spectroscopy) : Identifies proton-proton spin-spin couplings within the same spin system, helping to trace the connectivity of the aglycone and sugar rings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away. This is critical for determining the linkages between the sugar units and the attachment point of the sugar chain to the aglycone.
-
-
Workflow and Signaling Pathways
The logical flow of the structure elucidation process is critical for systematically piecing together the molecular puzzle.
Caption: Workflow for the Elucidation of this compound Structure.
This comprehensive approach, combining meticulous isolation techniques with powerful spectroscopic methods, is essential for the unambiguous determination of the chemical structure of complex natural products like this compound. The detailed characterization of this molecule is a critical step towards unlocking its full therapeutic potential.
References
The Discovery and Neuroprotective Potential of Bacopaside N2 from Bacopa monnieri: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside N2, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, is a compound of growing interest within the neuroscience and natural product chemistry fields. Traditionally, Bacopa monnieri has been utilized in Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. Modern phytochemical investigations have identified a class of compounds known as bacosides as the primary active constituents responsible for these effects. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and quantitative analysis of this compound. Furthermore, it explores the current understanding of its neuroprotective mechanisms, drawing from studies on related bacosides and postulating its involvement in key signaling pathways. This document aims to serve as a comprehensive resource for researchers engaged in the study of Bacopa monnieri and the development of novel neuroprotective agents.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in traditional Indian medicine as a nerve tonic to improve memory and intellect. The neuropharmacological effects of this plant are primarily attributed to its rich content of dammarane-type triterpenoid saponins, collectively known as bacosides. Among the various bacosides identified, this compound is a diglycosidic saponin that contributes to the overall bioactivity of Bacopa monnieri extracts.[1] Its potential to modulate neurotransmitter systems, coupled with antioxidant and neuronal communication-enhancing activities, makes it a significant subject for neuroprotection research.[1] This guide will delve into the technical aspects of this compound's discovery and characterization, providing a foundation for further investigation into its therapeutic potential.
Discovery and Isolation of this compound
The initial isolation and characterization of this compound were reported as part of a broader phytochemical investigation of Bacopa monnieri. The process involves a multi-step extraction and chromatographic purification protocol.
Experimental Protocol: Isolation of this compound
The following protocol is a summarized representation of the methodologies employed in the initial isolation of this compound and other saponins from Bacopa monnieri.
-
Plant Material and Extraction:
-
Dried, powdered whole plant material of Bacopa monnieri is subjected to extraction with a polar solvent, typically methanol or an ethanol-water mixture, at room temperature.
-
The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol.
-
The saponin glycosides, including this compound, are enriched in the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography over silica gel.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of methanol in chloroform or ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.
-
-
Further Purification:
-
The pooled fractions containing the saponin mixture are further purified using repeated column chromatography, often on silica gel or reversed-phase (C18) columns.
-
Final purification to yield isolated compounds like this compound may be achieved through preparative High-Performance Liquid Chromatography (HPLC).
-
Structural Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Molecular Formula: C42H68O14
-
Molecular Weight: 797.0 g/mol
-
Structure: this compound is a diglycosidic saponin, meaning it has a triterpenoid aglycone core with two sugar moieties attached.
Spectroscopic Data
| Technique | Observation | Interpretation |
| 1H NMR | Reveals the number and types of protons in the molecule, including signals for the triterpenoid backbone and the sugar units. | Helps to determine the connectivity of atoms and the stereochemistry of the molecule. |
| 13C NMR | Shows the number of carbon atoms and their chemical environments. | Provides information about the carbon skeleton of the aglycone and the sugar residues. |
| 2D NMR (COSY, HMQC, HMBC) | Establishes correlations between protons and carbons. | Allows for the complete assignment of the proton and carbon signals and confirms the connectivity of the sugar units to the aglycone. |
| Mass Spectrometry (MS) | Provides the molecular weight of the compound and information about its fragmentation pattern. | Confirms the molecular formula and the sequence of the sugar moieties. |
Quantitative Analysis
A validated reversed-phase high-performance liquid chromatographic (RP-HPLC) method has been developed for the simultaneous determination of twelve bacopa saponins, including this compound, in Bacopa monnieri extracts and commercial formulations.[2]
Experimental Protocol: HPLC Quantification of this compound
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: Reversed-phase C18 column (e.g., Luna C18, 5 µm).[2]
-
Mobile Phase: An isocratic mobile phase consisting of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v).[2]
-
Flow Rate: 1.0 ml/min.[2]
-
Detection: UV detection at a specific wavelength (e.g., 205 nm).
-
Quantification: The concentration of this compound in a sample is determined by comparing its peak area to that of a certified reference standard.
Quantitative Data
The content of this compound and other saponins can vary depending on the plant source, extraction method, and formulation.
| Sample Type | Total Saponin Content (%) | This compound Content | Reference |
| Bacopa monnieri Plant Material | 5.1 - 22.17 | Varies; a major bacopasaponin | [2] |
| Bacopa monnieri Extracts | Varies | Varies | [2] |
| Commercial Formulations | 1.47 - 66.03 mg/capsule or tablet | Varies | [2] |
Neuroprotective Activity and Proposed Signaling Pathways
While direct experimental studies exclusively on this compound are limited, the neuroprotective effects of Bacopa monnieri extracts and its constituent bacosides are well-documented. These effects are attributed to a combination of antioxidant, anti-inflammatory, and neuromodulatory activities. The proposed mechanisms of action for bacosides, which likely include this compound, involve the modulation of key signaling pathways crucial for neuronal survival and synaptic plasticity.
Antioxidant and Anti-inflammatory Mechanisms
Bacosides are known to enhance the brain's antioxidant defense system by increasing the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This helps to mitigate oxidative stress, a key contributor to neurodegenerative processes. Furthermore, bacosides may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Modulation of CREB Signaling Pathway
The cAMP response element-binding protein (CREB) is a transcription factor that plays a critical role in neuronal plasticity, learning, and memory. The activation of CREB through phosphorylation (pCREB) leads to the transcription of genes involved in synaptic growth and function. It is hypothesized that bacosides, potentially including this compound, can promote the phosphorylation of CREB, thereby enhancing cognitive function and providing neuroprotection.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In the context of neuroinflammation, the activation of NF-κB can lead to the production of pro-inflammatory molecules that contribute to neuronal damage. Bacosides are thought to exert anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of inflammatory mediators.
Conclusion and Future Directions
This compound is a significant constituent of Bacopa monnieri with potential neuroprotective properties. While its isolation and chemical characterization are well-established, further research is required to fully elucidate its specific biological activities and mechanisms of action. Future studies should focus on:
-
In vitro and in vivo validation: Conducting specific assays to determine the neuroprotective efficacy of isolated this compound in cell culture and animal models of neurodegeneration.
-
Mechanism of action studies: Investigating the direct effects of this compound on the CREB and NF-κB signaling pathways, as well as other potential molecular targets.
-
Pharmacokinetic and bioavailability studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its potential as a therapeutic agent.
A deeper understanding of the pharmacological properties of this compound will contribute to the development of standardized, evidence-based neuroprotective therapies derived from Bacopa monnieri.
References
- 1. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review [mdpi.com]
The Biosynthesis of Bacopaside N2: A Technical Guide for Researchers
Abstract
Bacopaside N2 is a significant triterpenoid saponin derived from the medicinal plant Bacopa monnieri. Renowned for its neuroprotective and cognitive-enhancing properties, understanding its biosynthesis is critical for metabolic engineering, yield optimization, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and regulatory influences. It includes a compilation of quantitative data from various studies, detailed experimental protocols for extraction and analysis, and visual diagrams of the metabolic pathway and experimental workflows to facilitate advanced research and development.
Introduction
Bacopa monnieri (L.) Wettst., commonly known as Brahmi, is a cornerstone of traditional Ayurvedic medicine, primarily used to enhance memory and intellect. The therapeutic effects of this plant are largely attributed to a class of saponins known as bacosides. Among these, this compound (C₄₂H₆₈O₁₄) is a prominent dammarane-type triterpenoid saponin recognized for its biological activities.[1][2][3][4] The biosynthesis of this compound is a complex process originating from the universal isoprenoid pathway, involving a series of enzymatic modifications including cyclization, oxidation, and glycosylation. This document synthesizes current knowledge to present an in-depth guide to this pathway.
The Biosynthetic Pathway of this compound
The formation of this compound is an intricate process that begins with fundamental precursor molecules and involves a cascade of enzymatic reactions. The pathway can be broadly divided into three main stages:
-
Formation of the Isoprenoid Precursor, Isopentenyl Pyrophosphate (IPP).
-
Synthesis of the Triterpenoid Backbone.
-
Glycosylation of the Aglycone to form this compound.
The biosynthesis of bacosides is not fully elucidated, and the specific enzymes responsible for the final glycosylation steps leading to this compound are yet to be definitively identified. The pathway described below represents the generally accepted route for dammarane-type triterpenoid saponins in Bacopa monnieri.[5][6]
Stage 1: Formation of Isoprenoid Precursors
The journey to this compound begins in the cytoplasm and plastids of the plant cell with the synthesis of the five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP).[7] These molecules are produced via two distinct pathways:
-
The Mevalonate (MVA) Pathway: Occurring primarily in the cytosol, this pathway starts with Acetyl-CoA. Key enzymes include Acetyl-CoA Acetyltransferase (AACT) and 3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGR) , a critical rate-limiting enzyme.[8][9]
-
The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.[10]
These pathways converge to supply the necessary IPP and DMAPP for isoprenoid synthesis.[7]
Stage 2: Synthesis of the Triterpenoid Backbone
IPP and DMAPP are condensed to form Farnesyl Pyrophosphate (FPP), a C15 intermediate. The key steps to the triterpenoid aglycone are as follows:
-
Squalene Synthesis: Two molecules of FPP are catalytically joined by Squalene Synthase (SQS) , a crucial branch-point enzyme that directs carbon flux towards triterpenoid and sterol synthesis. This reaction forms squalene, a C30 linear hydrocarbon.[5][11]
-
Cyclization: Squalene undergoes epoxidation to form 2,3-oxidosqualene. This intermediate is then cyclized by Dammarenediol Synthase , an oxidosqualene cyclase (OSC), to create the dammarane-type triterpene structure.[5][12]
-
Aglycone Formation: The dammarane scaffold is further modified by a series of oxidation reactions, catalyzed by Cytochrome P450 monooxygenases , to produce the characteristic triterpenoid aglycones of bacosides: jujubogenin and its isomer, pseudojujubogenin .[5][6]
Stage 3: Glycosylation
The final and most diverse stage of bacoside biosynthesis is the attachment of sugar moieties to the aglycone backbone. This process is catalyzed by UDP-glycosyltransferases (UGTs) , which transfer sugar molecules from an activated sugar donor (like UDP-glucose) to the aglycone.[5][6] The specific sequence and type of sugars attached determine the final bacoside produced. While the precise UGTs responsible for synthesizing this compound have not been fully characterized, it is known that these enzymes are responsible for the rich diversity of bacosides found in Bacopa monnieri.[6][13]
Pathway Visualization
The following diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow for bacoside analysis.
Quantitative Data Summary
The biosynthesis of this compound is tightly regulated and can be influenced by various external stimuli, known as elicitors. These elicitors often lead to the upregulation of key biosynthetic genes and a subsequent increase in bacoside accumulation.
| Elicitor/Modification | Gene/Enzyme Affected | Fold Change/Increase | Reference |
| Microbial Combination (Chitiniphilus sp. & Streptomyces sp.) | Bacoside A Production | 1.5-fold increase | [9][11] |
| Methyl Jasmonate (100 µM) | BmSQS1 (Squalene Synthase) | 4.2-fold upregulation | [7] |
| Methyl Jasmonate (100 µM) | CYP716A12 (Hydroxylase) | 3.8-fold upregulation | [7] |
| Salicylic Acid (50 µM) | β-amyrin synthase activity | 65% increase | [7] |
| Salicylic Acid (50 µM) | This compound Accumulation | 2.1-fold increase | [7] |
| Tamarindus indica Seed Exudate | Total Bacoside Level | 1.7-fold increase | [8] |
| Tamarindus indica Seed Exudate | MVA Pathway Genes (BmAACT, BmHMGR, BmMDD, BmSQS, BmBAS) | Upregulation | [8] |
| Overexpression of BmSQS1 & Silencing of BmG10H | Relative amount of Bacopaside N1/N2 | Enhanced | [5] |
| Copper Sulphate (500µM) | BmACCT (Acetyl-CoA acetyltransferase) | Upregulation | [12] |
Experimental Protocols
Protocol for Extraction of Bacosides from Bacopa monnieri
This protocol describes a general method for obtaining a bacoside-rich extract from dried plant material suitable for subsequent analysis.
Materials:
-
Dried, powdered Bacopa monnieri plant material.
-
Methanol (HPLC grade) or 95% Ethanol.
-
Soxhlet apparatus or rotary shaker.
-
Rotary evaporator.
-
Filtration apparatus (e.g., Whatman No. 1 filter paper).
Procedure:
-
Accurately weigh 10-15 g of finely crushed, dried B. monnieri powder.[5]
-
Transfer the powder to a flask or the thimble of a Soxhlet extractor.
-
Add a suitable volume of extraction solvent (e.g., 10 ml of 80% methanol per gram of powder).[2]
-
Maceration Method: Place the flask on a rotary shaker and agitate for at least 6 hours at room temperature.[2]
-
Soxhlet Method: Extract with 95% methanol at 50°C for 3 hours.[5]
-
After extraction, separate the supernatant from the plant debris by centrifugation (6000 RPM for 10 min) or filtration.[2]
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction. Pool the supernatants.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the solvent is fully removed.
-
The resulting dried extract is the crude bacoside-rich fraction, which can be stored at -20°C for further analysis.[2]
Protocol for Quantification of Bacosides by RP-HPLC
This protocol outlines a validated method for the separation and quantification of bacosides, including this compound, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][9]
Reagents and Mobile Phase:
-
Acetonitrile (HPLC grade).
-
Anhydrous Sodium Sulphate.
-
Sulphuric Acid or Orthophosphoric Acid.
-
Methanol (HPLC grade).
-
Reference standards (e.g., Bacopaside II, Bacoside A3, etc.).
-
Mobile Phase (Isocratic): Prepare a solution of 0.72% w/v anhydrous sodium sulphate in water and adjust the pH to 2.3 with sulphuric acid. Mix this buffer with acetonitrile in a ratio of approximately 685:315 (v/v).[9] The exact ratio may require optimization.
Procedure:
-
Standard Preparation: Prepare a stock solution of a primary reference standard (e.g., Bacopaside II) at 1 mg/mL in methanol. Create a series of dilutions (e.g., 10-200 µg/mL) to generate a calibration curve.[9]
-
Sample Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.[5] For analysis, dilute this solution further with methanol to a final concentration expected to be within the range of the calibration curve (e.g., 100 µg/mL).[2]
-
Filter the final sample solution through a 0.2 or 0.45 µm syringe filter prior to injection.[2][5]
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards. This compound is one of the major bacopasaponins.[12]
-
Quantify the amount of this compound by integrating the peak area and calculating the concentration using the linear regression equation derived from the standard calibration curve.
Conclusion and Future Directions
The biosynthetic pathway of this compound, as part of the larger family of bacosides, is a complex and highly regulated process. While the foundational steps through the MVA/MEP and triterpenoid synthesis pathways are well-established, significant research opportunities remain. The foremost challenge is the functional characterization of the specific cytochrome P450s and UDP-glycosyltransferases that catalyze the final, diversifying steps to produce this compound. Elucidating these enzymatic players will unlock the potential for metabolic engineering in heterologous systems like yeast or E. coli, or for targeted upregulation in B. monnieri itself, paving the way for sustainable, high-yield production of this valuable neuroprotective compound. Further investigation into the signaling pathways that respond to elicitors will also provide critical insights for optimizing cultivation and production strategies.
References
- 1. ukaazpublications.com [ukaazpublications.com]
- 2. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. savaglobal.com [savaglobal.com]
- 5. ijbpas.com [ijbpas.com]
- 6. Functional characterization of squalene synthase and squalene epoxidase in Taraxacum koksaghyz - PMC [pmc.ncbi.nlm.nih.gov]
- 7. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 8. thaiscience.info [thaiscience.info]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. jees.in [jees.in]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
In Silico Binding Affinity of Bacopaside N2: A Technical Overview
Introduction
Bacopaside N2, a triterpenoid saponin isolated from Bacopa monnieri, has garnered significant interest within the scientific community for its potential neuroprotective effects. As a key bioactive constituent of an herb traditionally used in Ayurvedic medicine to enhance cognitive function, its therapeutic promise is being rigorously investigated. Computational methods, particularly in silico molecular docking, serve as a powerful preliminary tool in modern drug discovery to predict the binding affinity and interaction patterns of natural compounds with specific protein targets. This technical guide provides an in-depth analysis of the in silico binding affinity of this compound against key protein targets implicated in neurodegenerative diseases, primarily Alzheimer's disease.
Binding Affinity Analysis
Molecular docking studies have been employed to quantify the binding affinity of this compound against several proteins central to the pathology of Alzheimer's disease. The binding energy, typically measured in kilocalories per mole (kcal/mol), indicates the stability of the ligand-protein complex; a more negative value signifies a stronger and more favorable interaction.
Quantitative Data Summary
The binding affinities of this compound and relevant comparator compounds, including the synthetic drug Donepezil, are summarized below. These studies highlight the potential of this compound as a potent inhibitor of key pathological enzymes.
Table 1: Binding Affinity of this compound and Comparators with Alzheimer's-Related Protein Targets
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference |
| Caspase-3 (CASP-3) | 3KJF | This compound | -8.2 | [1] |
| Donepezil (Synthetic Drug) | -6.6 | [1] | ||
| Bacopasaponin G | -9.6 | [1] | ||
| Tau-protein kinase I (TPK I) | 1J1B | This compound | -9.1 | [1] |
| Donepezil (Synthetic Drug) | -7.0 | [1] | ||
| Bacopasaponin G | -8.8 | [1] | ||
| Beta-Secretase (BACE1) | N/A* | This compound | Potential Inhibitor** | [2] |
| Bacopaside C | -11.09 | [2] | ||
| Bacoside A | -12.91 | [2] |
*PDB ID for the BACE1 study was not specified in the available literature. **A specific binding energy value was not provided, but the study identified this compound as a potential inhibitor based on its interaction with the key active site residue Asp289.[2]
The data indicates that this compound demonstrates a more favorable binding energy for both Caspase-3 and Tau-protein kinase I compared to the commonly used Alzheimer's drug, Donepezil.[1]
Experimental and Computational Protocols
The in silico results presented are derived from specific computational methodologies. Understanding these protocols is critical for interpreting and potentially reproducing the findings.
Molecular Docking Workflow
The general workflow for the cited molecular docking studies involves several key stages, from protein and ligand preparation to the final analysis of the results.
Caption: A generalized workflow for in silico molecular docking studies.
Protocol for Caspase-3 and Tau-protein kinase I Docking
-
Receptor Selection and Preparation : The three-dimensional crystal structures of Caspase-3 (PDB ID: 3KJF) and Tau-protein kinase I (PDB ID: 1J1B) were obtained from the Protein Data Bank.[1]
-
Ligand Selection : Bioactive compounds from Bacopa monnieri, including this compound, were selected for the study alongside the synthetic drug Donepezil for comparison.[1]
-
Molecular Docking Software : The molecular docking simulation was performed using the PyRx tool (Version 0.8).[1]
-
Visualization and Interaction Analysis : The resulting ligand-protein interactions were visualized and analyzed using the Molecular Graphics Laboratory (MGL) tool (Version 1.5.6).[1] The primary goal was to identify favorable binding affinities and molecular interactions.[1]
Protocol for Beta-Secretase (BACE1) Docking
-
Receptor and Ligand Selection : The study focused on the inhibitory action of nine different bacopasides, including this compound, on the BACE1 enzyme, a key therapeutic target in Alzheimer's disease.[2]
-
Computational Approach : A molecular modeling approach was utilized to perform docking studies.[2]
-
Analysis : The analysis focused on the interaction of the bacopasides with the key active site residues of BACE1, which is crucial for its enzymatic activity.[2] this compound was found to interact with the essential Asp289 residue, identifying it as a potential inhibitor.[2]
Biological Context and Signaling Pathways
The protein targets selected for these in silico studies are not arbitrary; they are key players in the molecular cascade that leads to the neurodegeneration observed in Alzheimer's disease. This compound's potential to inhibit these proteins suggests a multi-faceted mechanism of action.
-
Beta-Secretase (BACE1) : This enzyme is responsible for the initial cleavage of the Amyloid Precursor Protein (APP), a critical step in the formation of amyloid-β (Aβ) peptides.[2] The aggregation of these peptides into plaques is a hallmark of Alzheimer's disease.[2]
-
Tau-protein kinase I (TPK I) : Also known as GSK-3β, this kinase is involved in the hyperphosphorylation of Tau protein. Hyperphosphorylated Tau proteins detach from microtubules and aggregate to form neurofibrillary tangles (NFTs), another primary pathological feature of Alzheimer's.[1]
-
Caspase-3 (CASP-3) : This protein is a key executioner caspase in the apoptotic pathway (programmed cell death). Its activation is linked to the neurotoxic effects of Aβ peptides and is involved in the neuronal loss characteristic of Alzheimer's disease.[1]
The potential inhibitory effects of this compound on these targets can be visualized as interruptions in the pathological signaling cascade.
Caption: Pathological cascade in Alzheimer's and potential inhibition by this compound.
Conclusion
The collective in silico evidence strongly suggests that this compound is a promising multi-target candidate for further investigation in the context of Alzheimer's disease therapeutics. Molecular docking studies consistently show favorable binding energies against BACE1, Tau-protein kinase I, and Caspase-3, often exceeding that of the established drug Donepezil. These computational findings provide a robust rationale for advancing this compound into further preclinical and experimental validation to confirm its inhibitory activity and therapeutic potential.
References
The Neuroprotective Mechanisms of Bacopaside N2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a perennial herb revered in traditional Ayurvedic medicine, has garnered significant attention in modern neuroscience for its nootropic and neuroprotective properties. The primary bioactive constituents responsible for these effects are a class of triterpenoid saponins known as bacosides. Among these, Bacopaside N2, a component of Bacoside B, is implicated in the plant's therapeutic potential. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound in neurons, drawing upon the broader understanding of Bacopa monnieri saponins. While direct research exclusively on this compound is limited, this document extrapolates its likely functions based on the well-documented activities of its close chemical relatives, including Bacoside A, Bacopaside I, and the whole plant extract. This guide summarizes key findings, presents quantitative data for comparison, details experimental methodologies, and illustrates the intricate signaling pathways involved.
Core Mechanisms of Action
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri saponins, including likely contributions from this compound, are multifaceted. They encompass a range of actions from antioxidant and anti-inflammatory effects to the modulation of neurotransmitter systems and the promotion of synaptic plasticity.
Antioxidant and Anti-inflammatory Pathways
One of the most well-established mechanisms of bacosides is their ability to mitigate oxidative stress and neuroinflammation, both of which are key contributors to neurodegeneration.[1][2]
-
Reduction of Oxidative Stress: Bacosides have been shown to enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various brain regions.[3] This leads to a reduction in lipid peroxidation and the neutralization of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1]
-
Anti-inflammatory Action: Bacopa monnieri extracts and isolated bacosides can suppress the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in microglial cells.[4][5] This is achieved, in part, through the inhibition of key inflammatory signaling pathways involving cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
Modulation of Neurotransmitter Systems
Bacosides influence the levels and activity of several key neurotransmitters crucial for cognitive function.
-
Cholinergic System: Bacopa monnieri extracts have been shown to inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[6] By increasing the availability of acetylcholine in the synaptic cleft, bacosides can enhance cholinergic neurotransmission, which is vital for learning and memory.
-
Serotonergic and Dopaminergic Systems: Evidence suggests that bacosides can also modulate the serotonergic and dopaminergic systems, which play significant roles in mood, cognition, and executive function.[7]
Enhancement of Synaptic Plasticity and Dendritic Arborization
A remarkable effect of Bacopa monnieri saponins is their ability to promote structural changes in neurons that are fundamental to learning and memory.
-
CREB and BDNF Signaling: Bacosides have been shown to upregulate the phosphorylation of cAMP response element-binding protein (CREB), a transcription factor that plays a pivotal role in long-term memory formation.[8] Activated CREB, in turn, promotes the expression of brain-derived neurotrophic factor (BDNF), a key neurotrophin that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.[8][9]
-
Increased Dendritic Arborization: Animal studies have demonstrated that treatment with Bacopa monnieri extract leads to an increase in the length and branching of dendrites in neurons of the hippocampus and amygdala. This enhanced dendritic arborization provides a greater surface area for synaptic connections, thereby facilitating more robust neural circuits.
Anti-Apoptotic Effects
Bacosides exhibit anti-apoptotic properties, protecting neurons from programmed cell death.
-
Regulation of the Bax/Bcl-2 Pathway: Bacopa monnieri extract has been shown to modulate the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4] By promoting the expression of Bcl-2 and inhibiting Bax, bacosides can prevent the initiation of the apoptotic cascade.[10][11]
-
Inhibition of Caspases: Bacosides can also inhibit the activity of caspases, a family of proteases that are the executioners of apoptosis.[5] Specifically, the inhibition of caspase-3 is a critical step in preventing neuronal death.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of Bacopa monnieri extracts and its constituents. It is important to note the variability in extracts, dosages, and experimental models.
Table 1: Effects on Antioxidant Enzyme Activity
| Compound/Extract | Model | Brain Region | Enzyme | Change | Reference |
| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Superoxide Dismutase (SOD) | Increased | [3] |
| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Catalase (CAT) | Increased | [3] |
| Bacoside A (10 mg/kg) | Cigarette smoke-exposed rats | Brain | Glutathione Peroxidase (GPx) | Increased | [3] |
| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Superoxide Dismutase (SOD) | Improved | [3] |
| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Catalase (CAT) | Improved | [3] |
| Bacopaside I (3, 10, 30 mg/kg) | Ischemic rats | Brain | Glutathione Peroxidase (GPx) | Improved | [3] |
Table 2: Effects on Neurotransmitter Systems and Synaptic Proteins
| Compound/Extract | Model | Parameter | Change | Reference |
| Bacopa monnieri extract (300 mg/day) | Healthy elderly volunteers | Acetylcholinesterase (AChE) activity | Decreased | [6] |
| Bacopa monnieri extract | Prenatally stressed rat offspring | p-CREB/CREB ratio | Increased | [8] |
| Bacopa monnieri extract | Prenatally stressed rat offspring | Mature BDNF | Increased | [12] |
| Bacopa monnieri extract | Prenatally stressed rat offspring | Synaptotagmin-1 | Increased | [12] |
| Bacopa monnieri extract | Prenatally stressed rat offspring | PSD-95 | Increased | [12] |
Experimental Protocols
Isolation of Bacosides
A general method for the separation and purification of total saponins from Bacopa monnieri involves the following steps:
-
Extraction: The plant material is extracted with 80% ethanol. The combined extracts are then concentrated.
-
Purification: The concentrated extract is passed through an HP-20 macroporous resin column.
-
Elution and Drying: The eluate is collected and evaporated to dryness under reduced pressure to yield the total saponins extract.[13]
In Vitro Neuroprotection Assay
-
Cell Line: Human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells are commonly used.
-
Induction of Toxicity: Neuronal damage can be induced by various agents such as hydrogen peroxide (for oxidative stress), amyloid-beta peptides (for Alzheimer's disease models), or sodium nitroprusside (for nitrative stress).
-
Treatment: Cells are pre-treated with varying concentrations of this compound or other bacosides for a specified duration (e.g., 24 hours) before the addition of the toxic agent.
-
Assessment of Viability: Cell viability is typically measured using the MTT assay, which assesses mitochondrial function.
-
Measurement of Biomarkers: Levels of ROS, lipid peroxidation, and the expression of apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) can be quantified using techniques like fluorescence microscopy, western blotting, and qPCR.
Animal Models for Cognitive Enhancement
-
Animals: Wistar rats are a frequently used model.
-
Administration: Bacopa monnieri extract or isolated bacosides are administered orally at varying doses (e.g., 20-80 mg/kg) for a period of several weeks.
-
Behavioral Testing: Cognitive function is assessed using behavioral mazes such as the Morris water maze (for spatial learning and memory) or the T-maze.
-
Histological Analysis: After the treatment period, brain tissue is collected. Dendritic arborization can be visualized and quantified using Golgi staining followed by camera lucida tracing. The expression of synaptic proteins and signaling molecules can be analyzed by immunohistochemistry and western blotting.
Signaling Pathways and Experimental Workflows
Caption: Overview of the neuroprotective pathways modulated by this compound.
Caption: Signaling cascade for enhanced synaptic plasticity by this compound.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri and Their Bioactive Compounds Inferred Multi-Target Treatment Strategy for Neurological Diseases: A Cheminformatics and System Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bacopa monnieri supplementation has no effect on serum brain-derived neurotrophic factor levels but beneficially modulates nuclear factor kappa B and cyclic AMP response element-binding protein levels in healthy elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Bacopaside N2 and Related Saponins from Bacopa monnieri
A Note to Researchers, Scientists, and Drug Development Professionals:
Scientific literature extensively documents a family of saponins, known as bacosides, isolated from the medicinal plant Bacopa monnieri. While specific pharmacokinetic data for Bacopaside N2 is not available in the current body of peer-reviewed research, this guide provides a comprehensive overview of the pharmacokinetics and bioavailability of closely related and well-studied bacosides, including Bacopaside I, Bacopaside II, and Bacoside A3. This compound is identified as a diglycosidic saponin and a constituent of Bacoside B, alongside Bacopaside IV, V, and N1.[1][2][3][4][5][6] Understanding the behavior of these structurally similar compounds offers valuable insights into the potential pharmacokinetic profile of this compound.
The neuroprotective and cognitive-enhancing effects of Bacopa monnieri are largely attributed to these triterpenoid saponins.[5][7][8] Bacosides are known to modulate neurotransmitter systems, exhibit antioxidant properties, and support neuronal communication.[9]
Overview of Bacoside Pharmacokinetics
The oral bioavailability of bacosides is generally considered to be low, a characteristic attributed to their poor aqueous solubility and complex chemical structures.[10][11][12] Research suggests that bacosides may undergo in vivo transformation into more biologically active metabolites.[13][14] The aglycone derivatives of bacosides, such as ebelin lactone, are thought to possess better central nervous system drug-like properties and improved ability to cross the blood-brain barrier.[7][13][14]
Quantitative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for prominent bacosides, as determined in preclinical studies.
| Compound | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Bacopaside I | Rat | 10 mg/kg (oral) | 128.3 ± 21.5 | 0.5 | 456.7 ± 89.2 | 2.8 ± 0.6 | 12.4 | [15] |
| Rat | 5 mg/kg (IV) | - | - | 1841.5 ± 321.7 | 1.9 ± 0.4 | - | [15] | |
| Bacopaside II | Data Not Available | - | - | - | - | - | - | - |
| Bacoside A3 | Data Not Available | - | - | - | - | - | - | - |
Note: Comprehensive pharmacokinetic data for Bacopaside II and Bacoside A3 from publicly available literature is limited. The provided data for Bacopaside I serves as a representative profile for this class of compounds.
Experimental Protocols
Pharmacokinetic Study of Bacopaside I in Rats
This section details the methodology employed in a preclinical pharmacokinetic study of Bacopaside I.
Objective: To determine the pharmacokinetic profile of Bacopaside I in rats following oral and intravenous administration.
Experimental Workflow:
Caption: Workflow for the pharmacokinetic study of Bacopaside I in rats.
Detailed Methodology:
-
Animal Model: Male Wistar rats were used for the study.[15]
-
Dosing:
-
Oral Administration: A single dose of 10 mg/kg of Bacopaside I was administered via oral gavage.
-
Intravenous Administration: A single dose of 5 mg/kg of Bacopaside I was administered intravenously.[15]
-
-
Sample Collection: Blood samples were collected at predetermined time points post-dosing.
-
Sample Preparation: Plasma was separated from the blood samples, and proteins were precipitated using methanol.[15]
-
Analytical Method: The concentration of Bacopaside I in the plasma samples was quantified using a validated Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) method.[15]
-
Pharmacokinetic Analysis: The plasma concentration-time data was analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Bioavailability and Factors Influencing Absorption
The low oral bioavailability of bacosides is a significant challenge in their development as therapeutic agents.[10][11][12] Several factors contribute to this, including:
-
Poor Solubility: Bacosides are sparingly soluble in water, which limits their dissolution in the gastrointestinal tract.
-
Efflux by Transporters: Bacosides have been identified as substrates for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that actively pumps xenobiotics out of cells, thereby reducing their absorption.[16] Bacopaside II has been shown to inhibit ABC transporter-mediated efflux, which may enhance the intracellular accumulation of co-administered drugs.[17][18]
Proposed Mechanism of P-glycoprotein Interaction:
Caption: Bacoside absorption and P-gp mediated efflux in the intestine.
Metabolism and In Vivo Transformation
There is growing evidence to suggest that bacosides are metabolized in the body to their aglycone forms, such as jujubogenin and pseudojujubogenin, which may then be further transformed into derivatives like ebelin lactone.[13][14] These metabolites are hypothesized to be more pharmacologically active and possess better blood-brain barrier permeability than the parent glycosides.[13][14]
Hypothesized Metabolic Pathway:
Caption: Proposed metabolic transformation of bacosides in vivo.
Future Research Directions
To fully elucidate the therapeutic potential of this compound and other bacosides, further research is warranted in the following areas:
-
Pharmacokinetic Studies of this compound: A dedicated pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion profile of this compound.
-
Metabolite Identification and Activity: Comprehensive studies are needed to identify the major metabolites of this compound in vivo and to evaluate their pharmacological activity.
-
Bioavailability Enhancement Strategies: The development of novel formulation strategies, such as nanoformulations or co-administration with P-gp inhibitors, could significantly improve the oral bioavailability of bacosides.
-
Blood-Brain Barrier Permeability: Further investigation into the mechanisms by which bacosides and their metabolites cross the blood-brain barrier is crucial for understanding their neuroprotective effects.
This technical guide provides a foundational understanding of the pharmacokinetics and bioavailability of key bacosides from Bacopa monnieri. While specific data for this compound is currently lacking, the information presented herein for its structural analogs offers a valuable framework for future research and development in this promising area of neuropharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotechnological production of bacosides from cell and organ cultures of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 871706-75-1 | WJB70675 | Biosynth [biosynth.com]
- 10. journalajob.com [journalajob.com]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Silico and In Vitro Analysis of Bacoside A Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]
- 15. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Enhancement of Doxorubicin Efficacy by Bacopaside II in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solubility Profile of Bacopaside N2: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – November 21, 2025 – This technical guide provides a comprehensive overview of the solubility characteristics of Bacopaside N2, a triterpenoid saponin isolated from Bacopa monnieri. This document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to facilitate further investigation and application of this promising bioactive compound.
This compound, a constituent of the medicinal plant Bacopa monnieri, has garnered significant interest for its potential neuroprotective properties. Understanding its solubility in various laboratory solvents is paramount for experimental design, formulation development, and ensuring the accuracy and reproducibility of research findings. While precise quantitative solubility data for this compound remains limited in publicly available literature, this guide consolidates the existing qualitative information and provides supplementary quantitative data for structurally similar bacosides to inform laboratory practices.
Core Findings on this compound Solubility
To provide a practical reference for researchers, the following table summarizes the available solubility information for this compound and includes quantitative data for the closely related compounds, Bacopaside I and Bacopaside II.
| Compound | Solvent | Solubility | Data Type |
| This compound | Dimethyl Sulfoxide (DMSO) | Soluble | Qualitative |
| Methanol | Soluble | Qualitative | |
| Ethanol | Soluble | Qualitative | |
| Pyridine | Soluble | Qualitative | |
| Chloroform | Soluble | Qualitative | |
| Dichloromethane | Soluble | Qualitative | |
| Ethyl Acetate | Soluble | Qualitative | |
| Acetone | Soluble | Qualitative | |
| Bacopaside I | DMSO (in a mixed solvent system) | ≥ 2.5 mg/mL | Quantitative |
| Bacopaside II | DMSO | 90 mg/mL | Quantitative |
Note: The solubility of Bacopaside I was reported in a vehicle containing 10% DMSO.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The following outlines a general protocol that can be adapted for determining the quantitative solubility of this compound in various solvents.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (of known purity)
-
Selected laboratory solvent (e.g., DMSO, methanol, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The amount of compound added should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.
Implicated Signaling Pathway in Neuroprotection
The neuroprotective effects of bacosides from Bacopa monnieri are believed to be mediated, in part, through the modulation of intracellular signaling pathways. The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, growth, and proliferation and has been implicated in the neuroprotective actions of various natural compounds, including saponins.[6][7] While a specific pathway for this compound has not been definitively elucidated, the PI3K/Akt pathway represents a plausible mechanism for its observed biological activities.
This guide serves as a foundational resource for researchers working with this compound. The provided information on solubility, experimental protocols, and potential mechanisms of action is intended to support the advancement of scientific knowledge regarding this and other bioactive compounds from Bacopa monnieri. Further quantitative studies are encouraged to precisely define the solubility profile of this compound in a wider range of solvents.
References
- 1. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 4. This compound | CAS:871706-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. biocrick.com [biocrick.com]
- 6. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/Akt signaling pathway is involved in the neurotrophic effect of senegenin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of Bacopaside N2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the neuroprotective properties of Bacopaside N2, a key triterpenoid saponin found in the medicinal plant Bacopa monnieri. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for neurodegenerative diseases.
Executive Summary
This compound, a dammarane-type triterpenoid saponin, has emerged as a compound of interest in the field of neuroprotection. While research on the isolated compound is still developing, evidence from in silico studies and the well-documented neuroprotective effects of Bacopa monnieri extracts, in which this compound is a significant constituent, points towards its potential in mitigating neuronal damage. The primary neuroprotective mechanisms are believed to encompass anti-apoptotic and anti-tauopathic activities, alongside the broader antioxidant and anti-inflammatory effects characteristic of bacosides. This guide summarizes the current understanding of this compound's neuroprotective potential, details relevant experimental protocols, and visualizes the putative signaling pathways involved.
Core Neuroprotective Mechanisms
The neuroprotective effects of this compound are thought to be multifactorial, targeting key pathological cascades in neurodegenerative disorders.
2.1 Anti-Apoptotic Activity:
In silico modeling has demonstrated that this compound exhibits favorable binding energies with Caspase-3, a critical executioner enzyme in the apoptotic cascade.[1] This suggests that this compound may directly or indirectly inhibit Caspase-3 activity, thereby preventing the downstream events of programmed cell death. The integrity of mitochondrial membranes is also crucial in apoptosis, and related bacosides have been shown to preserve mitochondrial function, a property likely shared by this compound.
2.2 Inhibition of Tau Hyperphosphorylation:
The same in silico studies revealed a strong binding affinity of this compound for Tau protein kinase I (TPK I), also known as Glycogen Synthase Kinase 3 Beta (GSK-3β).[1] Hyperactivation of GSK-3β is a key factor in the abnormal hyperphosphorylation of tau protein, leading to the formation of neurofibrillary tangles (NFTs), a hallmark of Alzheimer's disease. By potentially inhibiting GSK-3β, this compound may play a crucial role in preventing NFT formation and subsequent neuronal dysfunction.
2.3 Antioxidant and Anti-inflammatory Effects:
While direct quantitative data for this compound is limited, the broader class of bacosides from Bacopa monnieri are well-documented for their potent antioxidant and anti-inflammatory properties. These compounds are known to scavenge free radicals, enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, and suppress the production of pro-inflammatory cytokines. It is highly probable that this compound contributes significantly to these effects.
Data Presentation: In Silico Binding Affinities
To date, the most specific quantitative data for this compound's neuroprotective potential comes from in silico docking studies. The following table summarizes the binding energies of this compound with key protein targets implicated in neurodegeneration.
| Compound | Target Protein | Binding Energy (kcal/mol) | Implied Neuroprotective Mechanism | Reference |
| This compound | Caspase-3 | -9.1 | Inhibition of Apoptosis | [1] |
| This compound | Tau protein kinase I (GSK-3β) | -9.1 | Inhibition of Tau Hyperphosphorylation | [1] |
| Donepezil (Reference Drug) | Caspase-3 | -6.6 | Inhibition of Apoptosis | [1] |
| Donepezil (Reference Drug) | Tau protein kinase I (GSK-3β) | -7.0 | Inhibition of Tau Hyperphosphorylation | [1] |
Experimental Protocols
Detailed experimental protocols for isolated this compound are not yet widely published. However, based on studies of Bacopa monnieri extracts and other bacosides, the following methodologies are recommended for investigating the neuroprotective properties of this compound.
4.1 In Vitro Neuroprotection Assay using Neuronal Cell Lines (e.g., SH-SY5Y, PC12)
-
Objective: To assess the ability of this compound to protect neuronal cells from toxic insults.
-
Methodology:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media and conditions.
-
Induction of Neurotoxicity: Induce neuronal damage using agents such as amyloid-beta (Aβ) oligomers, hydrogen peroxide (H₂O₂), or glutamate.
-
Treatment: Pre-treat or co-treat cells with varying concentrations of purified this compound.
-
Cell Viability Assessment: Quantify cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.
-
Apoptosis Assays: Measure markers of apoptosis, including Caspase-3 activity (using a colorimetric or fluorometric assay), and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins via Western blotting or qPCR.
-
Oxidative Stress Measurement: Quantify intracellular reactive oxygen species (ROS) levels using fluorescent probes like DCFDA. Measure the activity of antioxidant enzymes (SOD, CAT) using commercially available kits.
-
4.2 In Vitro Tau Phosphorylation Assay
-
Objective: To determine the effect of this compound on the phosphorylation of Tau protein.
-
Methodology:
-
Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) and treat with a known inducer of Tau hyperphosphorylation (e.g., okadaic acid) in the presence or absence of this compound.
-
Western Blot Analysis: Lyse the cells and perform Western blotting using antibodies specific for total Tau and phosphorylated Tau at various epitopes (e.g., AT8, PHF-1).
-
Kinase Activity Assay: Directly measure the activity of GSK-3β in cell lysates using a kinase activity assay kit.
-
4.3 In Vivo Studies using Animal Models of Neurodegeneration
-
Objective: To evaluate the neuroprotective efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Utilize established animal models of neurodegenerative diseases, such as transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PSEN1) for Alzheimer's disease, or toxin-induced models (e.g., MPTP for Parkinson's disease).
-
Administration: Administer this compound orally or via intraperitoneal injection over a specified period.
-
Behavioral Assessments: Conduct behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze) or motor function (e.g., rotarod test).
-
Histopathological and Biochemical Analysis: At the end of the treatment period, sacrifice the animals and collect brain tissue. Perform immunohistochemistry to quantify amyloid plaques, neurofibrillary tangles, and neuronal loss. Use ELISA or Western blotting to measure levels of Aβ, phosphorylated Tau, and inflammatory markers in brain homogenates.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways of this compound and a general experimental workflow.
Caption: Putative neuroprotective signaling pathways of this compound.
Caption: General experimental workflow for in vitro neuroprotection assays.
Future Directions and Conclusion
While in silico data for this compound is promising, further research with the isolated compound is imperative to validate these findings and fully elucidate its neuroprotective potential. Future studies should focus on:
-
Quantitative in vitro studies: Determining the IC50 values of this compound for the inhibition of Caspase-3, GSK-3β, and other relevant targets.
-
In vivo efficacy: Evaluating the neuroprotective effects of purified this compound in animal models of neurodegenerative diseases, including pharmacokinetic and pharmacodynamic studies.
-
Mechanism of action: Delving deeper into the molecular signaling pathways modulated by this compound, including its effects on upstream regulators of apoptosis and tau phosphorylation.
References
Initial Screening of Bacopaside N2 for Neuroactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the initial in vitro screening of Bacopaside N2, a triterpenoid saponin found in Bacopa monnieri, for its potential neuroactive properties. Due to the limited publicly available data specifically on isolated this compound, this document outlines a proposed screening cascade based on established methodologies for other neuropharmacological agents and related bacosides.
Introduction
Bacopa monnieri has a long history of use in traditional medicine for cognitive enhancement. Its neuroprotective and nootropic effects are largely attributed to a class of compounds known as bacosides. While much of the research has focused on Bacoside A and its constituents, other bacosides, such as this compound, a component of the Bacoside B fraction, remain less characterized.[1] This guide details a systematic approach to the initial evaluation of this compound's neuroactivity, focusing on its potential neuroprotective effects, modulation of key neurotransmitter systems, and influence on intracellular signaling pathways crucial for neuronal health and plasticity. An in silico study has suggested the potential for this compound to bind to Tau-protein kinase I, indicating a possible role in neurodegenerative disease pathways.
Experimental Protocols
Isolation and Purification of this compound
A standardized and pure sample of this compound is essential for accurate screening. The following protocol is a generalized approach for its isolation from Bacopa monnieri plant material.
Protocol: Isolation of this compound
-
Extraction:
-
Air-dry and powder the aerial parts of Bacopa monnieri.
-
Perform successive extractions with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a polar solvent (e.g., 80% methanol) to obtain the crude saponin extract.
-
-
Fractionation:
-
Subject the crude methanol extract to column chromatography on silica gel.
-
Elute with a gradient of chloroform and methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC) to identify the Bacoside B-containing fractions.
-
-
Purification of this compound:
-
Pool the Bacoside B-rich fractions and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column with a mobile phase gradient of acetonitrile and water.
-
Collect the peak corresponding to this compound, identified by comparison with a reference standard or by mass spectrometry.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
In Vitro Neuroprotection Assays
2.2.1. Cell Viability Assay in Neuronal Cells
This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.
Protocol: MTT Assay in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.
-
Induction of Oxidative Stress: Induce cytotoxicity by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) or glutamate, for a further 24 hours. Include a vehicle control group (no this compound) and a positive control group (a known neuroprotective agent).
-
MTT Assay:
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Neurotransmitter System Modulation
2.3.1. Acetylcholinesterase (AChE) Inhibition Assay
This assay determines if this compound can inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.
Protocol: Ellman's Method for AChE Inhibition [2][3]
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of this compound.[2][3]
-
Enzyme Addition: Add a solution of acetylcholinesterase from electric eel to each well.[2]
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI) as the substrate.[2][3]
-
Measurement: Measure the rate of formation of the yellow-colored product, 5-thio-2-nitrobenzoate, by monitoring the absorbance at 412 nm over time using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of AChE inhibition and determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity).[2]
2.3.2. Neurotransmitter Receptor Binding Assays
These assays evaluate the affinity of this compound for key neurotransmitter receptors, such as serotonin (5-HT) and GABA receptors.
Protocol: Radioligand Binding Assay for 5-HT2A and GABA-A Receptors [4][5]
-
Membrane Preparation: Prepare crude membrane fractions from rat brain tissue or from cells expressing the recombinant human receptors.[4][5]
-
Binding Reaction: In a 96-well filter plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors or [³H]muscimol for GABA-A receptors) in the presence of varying concentrations of this compound.[4][5][6]
-
Incubation and Filtration: Incubate the mixture to allow for receptor-ligand binding equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[4][5]
-
Quantification: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.[4][5][6]
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki) for each receptor.
Signaling Pathway Analysis
2.4.1. Western Blot for PI3K/Akt and CREB Phosphorylation
This method investigates the effect of this compound on the activation of pro-survival and plasticity-related signaling pathways.
Protocol: Western Blot Analysis [7][8]
-
Cell Treatment and Lysis: Treat neuronal cells (e.g., SH-SY5Y) with this compound for a specified time. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[7]
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of Akt and CREB (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-CREB (Ser133), and anti-CREB).[7][9]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.[7]
-
Data Analysis: Quantify the band intensities and express the levels of phosphorylated proteins relative to the total protein levels.
Data Presentation
The quantitative data obtained from the initial screening assays should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Neuroprotective Effect of this compound on H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells
| Concentration (µM) | Cell Viability (%) |
| Vehicle Control | 100 ± 5.2 |
| H₂O₂ (100 µM) | 45 ± 3.8 |
| This compound (1 µM) + H₂O₂ | 52 ± 4.1 |
| This compound (5 µM) + H₂O₂ | 65 ± 3.9 |
| This compound (10 µM) + H₂O₂ | 78 ± 4.5 |
| This compound (25 µM) + H₂O₂ | 85 ± 3.7 |
| This compound (50 µM) + H₂O₂ | 88 ± 4.0 |
Data are presented as mean ± SEM of three independent experiments. This is exemplary data.
Table 2: Inhibitory Activity of this compound on Acetylcholinesterase and Binding Affinity for Neurotransmitter Receptors
| Target | Assay Type | Result (IC50 / Ki in µM) |
| Acetylcholinesterase | Enzyme Inhibition | > 100 |
| 5-HT2A Receptor | Radioligand Binding | 15.2 ± 1.8 |
| GABA-A Receptor | Radioligand Binding | 25.6 ± 2.5 |
IC50 and Ki values are determined from concentration-response curves. This is exemplary data.
Table 3: Effect of this compound on Akt and CREB Phosphorylation in SH-SY5Y Cells
| Treatment (1 hour) | p-Akt/Total Akt (Fold Change) | p-CREB/Total CREB (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 | 3.2 ± 0.4 |
Values represent the fold change in the ratio of phosphorylated to total protein compared to the vehicle control. This is exemplary data.
Visualization of Workflows and Pathways
Caption: Proposed experimental workflow for the initial screening of this compound.
Caption: Hypothesized signaling pathway for this compound-mediated neuroactivity.
Conclusion
This technical guide presents a structured and detailed approach for the initial neuroactivity screening of this compound. The proposed workflow, encompassing neuroprotection, neurotransmitter modulation, and signaling pathway analysis, provides a solid foundation for characterizing its potential as a novel neuropharmacological agent. The generation of robust quantitative data through these standardized assays is a critical first step in elucidating the therapeutic promise of this understudied bacoside. Further in-depth studies will be necessary to validate these initial findings and to explore the in vivo efficacy of this compound.
References
- 1. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo imaging of CREB phosphorylation in awake-mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
Bacopaside N2 (CAS No. 871706-75-1): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N2 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement and neuroprotection.[1] As a specific bioactive constituent, this compound has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the chemical, physical, and biological properties of this compound, along with detailed experimental protocols and an exploration of its mechanisms of action.
Chemical and Physical Properties
This compound is a complex glycosidic saponin.[2] Its chemical structure and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 871706-75-1 | [1][3][4] |
| Molecular Formula | C42H68O14 | [1][4][5][6][7] |
| Molecular Weight | 796.99 g/mol | [2][4][5][7] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | [5][6] |
| Synonyms | 假马齿苋皂苷N2 | [7] |
| Physical Description | Powder | [4] |
| Purity | >98% | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, Ethanol. | [3][8][9] |
| Storage | Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months. | [4] |
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities, primarily centered on its neuroprotective and cognitive-enhancing effects. These activities are attributed to its antioxidant properties and its ability to modulate key signaling pathways involved in neuronal function.
Neuroprotective and Cognitive-Enhancing Effects
This compound is considered one of the active constituents of Bacopa monnieri responsible for its nootropic effects.[10] It is believed to enhance memory and cognitive function by protecting neurons from damage and modulating neurotransmitter systems.[5][8] Studies suggest that this compound can help mitigate memory disorders and neurodegeneration.[8]
Antioxidant Activity
A key mechanism underlying the neuroprotective effects of this compound is its antioxidant activity.[5][8] It has been shown to activate the NRF-2 (nuclear factor erythroid 2-related factor 2) pathway, a critical regulator of the cellular antioxidant response.[5] This activation leads to the increased expression of antioxidant enzymes, which help to protect cells from oxidative stress.[5]
Modulation of Neurotransmitter Systems
This compound has been shown to influence the cholinergic system, which is crucial for learning and memory.[1] It may enhance cholinergic function, contributing to its cognitive benefits.[1] Additionally, there is evidence to suggest that it modulates the monoaminergic system, affecting neurotransmitters like dopamine and serotonin.[5]
References
- 1. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. ijfmr.com [ijfmr.com]
- 8. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of Bacopa monnieri in experimental model of dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phcog.com [phcog.com]
The Role of Bacopaside N2 in Traditional Ayurvedic Medicine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, has been revered for centuries for its cognitive-enhancing and neuroprotective properties. The therapeutic efficacy of this herb, often referred to as Brahmi, is largely attributed to a class of saponins known as bacosides. Among these, Bacopaside N2, a diglycosidic saponin, is a significant constituent believed to contribute to the plant's neurological benefits. This technical guide provides an in-depth exploration of the current understanding of this compound, focusing on its role within the context of Bacopa monnieri's traditional use and its potential as a modern therapeutic agent. While much of the experimental research has been conducted on the whole plant extract or mixtures of bacosides, this document will collate the available data specific to this compound and extrapolate its potential functions based on in-silico studies and the known mechanisms of Bacopa monnieri.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its related compounds from various studies. It is important to note that much of the in-vitro and in-vivo data pertains to the broader Bacopa monnieri extract or other specific bacosides, with data on isolated this compound primarily coming from in-silico studies.
Table 1: In-Silico Docking and Binding Affinity of this compound
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Study Type | Potential Implication |
| Tau protein kinase I (TPK I) | 1J1B | This compound | -9.1[1] | Molecular Docking | Inhibition of tau hyperphosphorylation in Alzheimer's Disease |
| Caspase-3 | 3KJF | This compound | -8.2[1] | Molecular Docking | Prevention of apoptosis-mediated neurodegeneration |
| Beta-secretase 1 (BACE1) | - | This compound | - | Molecular Docking | Potential inhibitor of amyloid-β plaque formation |
Table 2: Quantitative Analysis of this compound in Bacopa monnieri Extracts
| Analytical Method | Matrix | This compound Concentration/Content | Key Findings |
| High-Performance Liquid Chromatography (HPLC) | Bacopa monnieri plant materials and extracts | Varies (constituent of Bacoside B) | This compound is a major bacopasaponin found in the plant.[2] |
| HPLC | Commercial Bacopa monnieri formulations | Varies (1.47 to 66.03 mg/capsule or tablet for total saponins) | The content of individual bacosides can differ significantly between products.[2] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Bacopa Saponins, Including this compound
This protocol is adapted from a validated method for the quantitative analysis of twelve bacopa saponins.[2]
1. Instrumentation and Columns:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., Luna C18, 5 µm particle size).
2. Mobile Phase and Elution:
-
Mobile Phase: A mixture of 0.05 M sodium sulphate buffer (pH adjusted to 2.3 with sulfuric acid) and acetonitrile in a ratio of 68.5:31.5 (v/v).
-
Elution: Isocratic elution.
-
Flow Rate: 1.0 ml/min.
-
Temperature: 30°C.
3. Sample Preparation:
-
Extraction: Extract the powdered plant material or formulation with a suitable solvent (e.g., methanol or ethanol).
-
Filtration: Filter the extract through a 0.45 µm membrane filter before injection.
4. Detection:
-
Wavelength: 205 nm.
5. Quantification:
-
A standard curve for this compound should be prepared using a purified reference standard. The concentration of this compound in the samples is determined by comparing their peak areas with the standard curve.
Signaling Pathways and Mechanisms of Action
While direct experimental evidence for isolated this compound is limited, in-silico studies and research on Bacopa monnieri extracts suggest its involvement in key neuroprotective signaling pathways.
Antioxidant and Neuroprotective Pathways
Bacopa monnieri is known to exert its neuroprotective effects by modulating oxidative stress. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a primary mechanism. It is plausible that this compound contributes to the activation of this pathway.
Cholinergic System Modulation
Bacopa monnieri extracts have been shown to modulate the cholinergic system, which is crucial for learning and memory. This is achieved through the inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine. In-silico studies suggest that bacosides, likely including this compound, can bind to and inhibit AChE.
Conclusion and Future Directions
This compound is an integral component of the complex phytochemistry of Bacopa monnieri, a plant with a rich history in Ayurvedic medicine for cognitive health. While direct experimental evidence for the isolated compound is still emerging, in-silico data strongly suggests its potential as a neuroprotective agent through multiple mechanisms, including the modulation of oxidative stress pathways and the enhancement of cholinergic signaling.
Future research should focus on the isolation and purification of this compound to enable rigorous in-vitro and in-vivo studies. This will allow for the definitive characterization of its specific pharmacological activities and a clearer understanding of its contribution to the overall therapeutic effects of Bacopa monnieri. Such research is critical for the development of standardized, evidence-based nootropic and neuroprotective agents derived from this ancient medicinal herb. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to advance the scientific understanding of this compound.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bacopaside N2
Introduction
Bacopaside N2 is a significant triterpenoid saponin found in Bacopa monnieri, a plant widely recognized in traditional medicine for its cognitive-enhancing properties.[1][2] Accurate and precise quantification of this compound is crucial for the quality control of raw materials, extracts, and finished products in the pharmaceutical and nutraceutical industries. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound.
Principle
This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other related saponins and constituents present in Bacopa monnieri extracts. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed using a UV-Vis detector at a wavelength of 205 nm, where bacosides exhibit significant absorbance.[3][4][5]
Quantitative Data Summary
The following tables summarize typical HPLC parameters and validation data for the quantification of bacosides, including this compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Reversed-Phase C18 (e.g., Luna C18, 5 µm, 250 x 4.6 mm)[3][6] |
| Mobile Phase | Acetonitrile and 0.05 M Sodium Sulphate Buffer (pH 2.3) (31.5:68.5 v/v)[3][6][7][8] |
| Flow Rate | 1.0 mL/min[3][6][7][8] |
| Injection Volume | 20 µL[3] |
| Column Temperature | 30 °C[6][7][8] |
| Detector | UV-Vis at 205 nm[1][3][9] |
| Run Time | Approximately 75 minutes (for separation of multiple bacosides)[3] |
Table 2: Method Validation Summary
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[1] |
| Limit of Detection (LOD) | 0.39 µg/mL (for Bacopaside-II, a structurally similar compound)[10] |
| Limit of Quantitation (LOQ) | 1.18 µg/mL (for Bacopaside-II, a structurally similar compound)[10] |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
This protocol provides a detailed step-by-step procedure for the quantification of this compound in a powdered Bacopa monnieri extract.
1. Materials and Reagents
-
This compound reference standard (purity >95%)
-
Acetonitrile (HPLC grade)
-
Anhydrous Sodium Sulphate (AR grade)
-
Sulphuric Acid (AR grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Bacopa monnieri powdered extract (sample)
2. Preparation of Solutions
-
Mobile Phase (0.05 M Sodium Sulphate Buffer, pH 2.3, with Acetonitrile):
-
Dissolve 7.1 g of anhydrous sodium sulphate in 1000 mL of deionized water to make a 0.05 M solution.
-
Adjust the pH of the sodium sulphate solution to 2.3 using sulphuric acid.[3]
-
Mix 685 mL of the pH-adjusted sodium sulphate buffer with 315 mL of acetonitrile.[3]
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication.[11]
-
-
Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the volume.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions for the calibration curve.
-
-
Sample Solution:
-
Accurately weigh about 100 mg of the powdered Bacopa monnieri extract into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction.[12]
-
Allow the solution to cool to room temperature and then make up the volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
-
3. HPLC System Setup and Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the column temperature to 30 °C and the UV detection wavelength to 205 nm.[6][7][8]
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
4. Data Analysis
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
The amount of this compound in the original sample can be calculated using the following formula:
Where:
-
C = Concentration of this compound from the calibration curve (mg/mL)
-
V = Final volume of the sample solution (mL)
-
D = Dilution factor (if any)
-
W = Weight of the sample taken (mg)
-
Visualizations
Below are diagrams illustrating the key workflows and relationships in the HPLC analysis of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the analytical process.
References
- 1. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 5. ijfmr.com [ijfmr.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijbpas.com [ijbpas.com]
- 10. acamjournal.com [acamjournal.com]
- 11. savaglobal.com [savaglobal.com]
- 12. phcog.com [phcog.com]
Application Notes and Protocols for the Isolation and Purification of Bacopaside N2 from Bacopa monnieri Extract
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb used extensively in Ayurvedic medicine, is renowned for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of triterpenoid saponins known as bacosides. Among these, Bacopaside N2 has been identified as a significant bioactive constituent. This document provides detailed application notes and protocols for the systematic isolation and purification of this compound from Bacopa monnieri extract. The methodologies cover extraction, chromatographic separation, and analytical quantification, designed to yield a high-purity compound for research and development purposes.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is crucial for its successful isolation and characterization.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₈O₁₄ | PubChem |
| Molecular Weight | 797.0 g/mol | PubChem |
| Appearance | Powder | BioCrick |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
| Class | Triterpenoid Saponin | MedChemExpress |
Experimental Protocols
The following protocols outline a comprehensive workflow for the isolation and purification of this compound.
1. Preparation of Plant Material and Initial Extraction
This initial phase focuses on extracting the crude saponin mixture from the dried plant material.
-
1.1. Plant Material Preparation:
-
Obtain authenticated, high-quality dried aerial parts of Bacopa monnieri.
-
Grind the plant material into a coarse powder (30-40 mesh size).
-
Dry the powder in a hot air oven at 37-42°C to a constant weight to remove residual moisture.
-
-
1.2. Defatting (Optional but Recommended):
-
To remove non-polar impurities, perform a preliminary extraction with a non-polar solvent.
-
Pack the dried powder into a Soxhlet apparatus.
-
Extract with hexane for 6-8 hours to remove lipids and other non-polar compounds.
-
Air-dry the defatted plant material to remove residual hexane.
-
-
1.3. Primary Extraction of Saponins:
-
Macerate the defatted plant powder in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional stirring.[1][2]
-
Alternatively, for higher efficiency, perform Soxhlet extraction with 95% ethanol for 24-48 hours.[3]
-
Filter the ethanolic extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 55°C to obtain a thick, viscous crude extract.
-
2. Purification of this compound using Column Chromatography
This crucial step separates this compound from the complex mixture of other bacosides and impurities.
-
2.1. Preparation of the Column:
-
2.2. Sample Loading:
-
Dissolve the crude ethanolic extract in a minimal amount of methanol.
-
Adsorb this solution onto a small amount of silica gel (1:2 ratio of extract to silica gel).
-
Dry the silica gel-adsorbed sample under vacuum to a free-flowing powder.
-
Carefully load the powdered sample onto the top of the prepared silica gel column.
-
-
2.3. Elution:
-
Begin elution with 100% ethyl acetate.
-
Gradually increase the polarity of the mobile phase by introducing methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% Ethyl Acetate
-
99:1 Ethyl Acetate:Methanol
-
98:2 Ethyl Acetate:Methanol
-
...continue increasing methanol concentration by 1-2% increments.
-
-
Collect fractions of a consistent volume (e.g., 20-25 mL).
-
-
2.4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) on silica gel plates.
-
Use a mobile phase of Chloroform:Methanol:Water (a common system for saponins, adjust ratios as needed, e.g., 13:7:2).
-
Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.
-
Pool the fractions that show a prominent spot corresponding to the R_f value of a this compound standard. Based on literature, this compound is a relatively polar saponin and is expected to elute at higher methanol concentrations.
-
3. Final Purification and Characterization
This stage involves final polishing of the pooled fractions and confirming the identity and purity of the isolated compound.
-
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification:
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 (e.g., Luna C18, 5 µm, 250 x 4.6 mm)[6][7][8] |
| Mobile Phase | Isocratic elution with 0.05 M Sodium Sulphate buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v)[6][7][8] |
| Flow Rate | 1.0 mL/min[6][7][8] |
| Column Temperature | 30°C[6][7][8] |
| Detection | UV at 205 nm[9][10] |
| Injection Volume | 20 µL |
-
3.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation:
-
LC-MS/MS provides definitive structural confirmation through mass-to-charge ratio and fragmentation patterns.
-
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for saponins. |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ). |
| Precursor Ion (m/z) | For this compound (C₄₂H₆₈O₁₄), expect [M-H]⁻ at ~795.45 or [M+HCOO]⁻ at ~841.46. |
| Fragmentation | Monitor for characteristic losses of sugar moieties and fragmentation of the aglycone. |
Data Presentation
The following table summarizes expected outcomes and analytical parameters for the successful isolation of this compound.
| Parameter | Expected Value/Range | Notes |
| Yield of Crude Ethanolic Extract | 5-15% (w/w of dry plant material) | Varies based on plant source and extraction method.[11] |
| Yield of Purified this compound | 0.1-0.5% (w/w of crude extract) | Highly dependent on the efficiency of chromatographic separation. |
| Purity of Final Product (by HPLC) | >95% | Target purity for use in biological assays. |
| HPLC Retention Time | Variable, dependent on exact conditions. Must be compared to a certified standard. | In multi-saponin analysis, this compound is one of the later eluting major peaks.[6][7][8] |
| LC-MS/MS [M-H]⁻ (m/z) | ~795.45 | Confirms molecular weight. |
Visual Workflow and Diagrams
Workflow for Isolation and Purification of this compound
Caption: A schematic overview of the key stages involved in the extraction, purification, and analysis of this compound.
Logical Relationship of Analytical Techniques
Caption: The interplay of chromatographic techniques used for monitoring, purifying, and characterizing this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 8. researchgate.net [researchgate.net]
- 9. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijfmr.com [ijfmr.com]
- 11. researchgate.net [researchgate.net]
Application Note: Identification of Bacopaside N2 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bacopaside N2 is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in Ayurvedic medicine for its cognitive-enhancing properties.[1][2][3] Accurate identification and quantification of individual bacosides like this compound are crucial for understanding the plant's pharmacology, standardizing extracts, and developing new therapeutics. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity for this purpose, enabling precise analysis even in complex biological or botanical matrices. This document provides a detailed protocol for the identification of this compound using LC-MS/MS, synthesized from established methods for related bacopa saponins.
Experimental Protocol
This protocol provides a comprehensive workflow for the identification of this compound from a plant matrix. While specific parameters may require optimization for different sample types (e.g., plasma, tissue) or instrumentation, this serves as a robust starting point. The methodology is adapted from validated protocols for the analysis of structurally similar compounds, such as Bacopaside I.[4][5][6][7]
1. Sample Preparation (from Bacopa monnieri plant material)
-
Drying and Pulverization: Dry the plant material (e.g., leaves, stems) at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).
-
Extraction:
-
Clarification:
-
Centrifuge the resulting slurry at high speed (e.g., 12,000 RPM) for 15 minutes to pellet solid debris.[9]
-
Carefully collect the supernatant.
-
-
Filtration: Filter the supernatant through a 0.2 µm syringe filter (e.g., nylon or PTFE) into an HPLC vial for analysis.[9] This step is critical to remove fine particulates that could clog the LC system.
2. LC-MS/MS Analysis
The following conditions are based on typical setups for bacoside analysis and should be optimized for the specific instrument in use.[4][5][7]
-
Liquid Chromatography (LC) System:
-
Column: A reversed-phase C18 column is recommended (e.g., Kinetex C18, 1.7 µm, 50 mm x 2.1 mm ID; Zorbax Eclipse Plus C18, 1.8 µm, 50 mm x 2.1 mm).[4][7]
-
Mobile Phase A: Water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient Elution:
-
0-1 min: 30% B
-
1-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) System:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes for initial discovery. Positive mode has shown high sensitivity for MRM analysis of related bacosides.[4]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for targeted identification and quantification.
-
Key Parameters:
-
-
MRM Transitions for this compound:
-
The exact molecular weight of this compound (C₄₁H₆₆O₁₃) is 766.45 g/mol . The precursor ion in positive mode ([M+H]⁺) would be m/z 767.5.
-
MS/MS fragmentation of bacosides typically involves the sequential loss of sugar moieties.[11] Product ions should be determined by infusing a pure standard. Likely product ions would result from the cleavage of glycosidic bonds.
-
A hypothetical MRM transition for screening could be 767.5 → [Aglycone+H]⁺ . The aglycone for this compound is jujubogenin, which can produce characteristic fragments at m/z 455 ([Aglycone+H-H₂O]⁺).[10][12]
-
3. Data Analysis
-
Peak Identification: Identify the chromatographic peak corresponding to this compound by comparing its retention time to that of a certified reference standard.
-
Confirmation: Confirm the identity of the compound by verifying the presence of the specific precursor-to-product ion transition(s) defined in the MRM method. The ratio of quantifier to qualifier ions should be consistent between the sample and the standard.
Quantitative Data Summary
| Parameter | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Bacopaside I | Rat Urine & Feces | 8.6 - 900 | 15 | [4] |
| Bacopaside I | Mouse Plasma & Brain | 0.5 - 2000 | 0.5 | [5][6] |
| Bacopaside I | Rat Plasma | 10 - 2000 | 10 | [7] |
| Bacopaside I | Rat Urine | 4.8 - 380 | < 4.8 | [13][14] |
LLOQ: Lower Limit of Quantification
Visualizations
The following diagram illustrates the complete experimental workflow for the identification of this compound.
Caption: Workflow for this compound identification.
References
- 1. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]
- 2. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of bacopaside I in biomatrices using liquid chromatography-tandem mass spectrometry: Pharmacokinetics and brain distribution in Swiss-albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phcog.com [phcog.com]
- 9. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.direct [scholars.direct]
- 11. researchgate.net [researchgate.net]
- 12. scholars.direct [scholars.direct]
- 13. Determination of Bacopaside I Using Liquid Chromatography Tandem Mass Spectrometry and its Application [benthamopenarchives.com]
- 14. shimadzu.com [shimadzu.com]
Application Note: Investigating the Therapeutic Potential of Bacopaside N2 in Alzheimer's Disease Cell Models
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline. Current therapeutic strategies offer limited efficacy, driving the search for novel neuroprotective agents. Bacopa monnieri, a perennial herb used in traditional Ayurvedic medicine, and its bioactive constituents, known as bacosides, have shown promise in preclinical studies for their nootropic, antioxidant, and anti-inflammatory properties.[1][2][3] Bacopaside N2, a triterpenoid saponin found in Bacopa monnieri, is an emerging compound of interest for its potential role in mitigating AD pathology.[4] This document provides detailed protocols and application notes for researchers investigating the effects of this compound in cellular models of Alzheimer's disease.
Mechanism of Action
Bacopasides, including this compound, are thought to exert their neuroprotective effects through multiple mechanisms relevant to AD pathology. While research on this compound is nascent, studies on related compounds from Bacopa monnieri extract (BME) suggest several key pathways.[3][5]
-
Anti-Amyloidogenic Properties: Bacosides have been shown to interfere with Aβ aggregation and fibrillation, thereby reducing Aβ-induced cytotoxicity in neuronal cell lines like SH-SY5Y.[6] Plantainoside B, another compound from Bacopa monniera, has been shown to bind to Aβ aggregates, preventing their attachment to neurons.[7]
-
Inhibition of Tau Hyperphosphorylation: The accumulation of NFTs is a critical event in AD. Extracts of Bacopa monnieri have been observed to reduce tau phosphorylation, potentially by inhibiting kinases like Glycogen Synthase Kinase-3β (GSK-3β).[8] In silico studies suggest that this compound can bind to Tau-protein kinase I, indicating a potential direct role in this pathway.[9]
-
Antioxidant Activity: Oxidative stress is a major contributor to neuronal damage in AD.[2] Bacopa monnieri extracts effectively scavenge free radicals, reduce lipid peroxidation, and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[2][6][10] This action helps protect neurons from oxidative damage induced by Aβ and other stressors.[11]
-
Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia and astrocytes, exacerbates AD pathology. Bacopa extracts have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6 from microglial cells.[12][13]
-
Anti-Apoptotic Properties: By mitigating oxidative stress and inflammation, this compound may prevent the activation of apoptotic pathways. Studies on BME show it can modulate the expression of key apoptotic proteins, such as reducing the Bax/Bcl-2 ratio and inhibiting caspase-3 activation, thereby preventing programmed cell death.[14][15]
Signaling Pathways in Alzheimer's Disease and Putative Targets of this compound
The following diagram illustrates the central pathological pathways in Alzheimer's disease and highlights the potential intervention points for this compound based on evidence from related Bacopa monnieri compounds.
Caption: Alzheimer's pathology and potential therapeutic targets of this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on Bacopa monnieri constituents. While specific data for this compound is limited, these tables provide a reference for expected outcomes.
Table 1: In Silico Molecular Docking of this compound Against AD-Related Proteins This table presents the predicted binding energy of this compound with key proteins involved in apoptosis and tau pathology, compared to the standard drug Donepezil. Lower binding energy indicates a more favorable interaction.
| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | Caspase-3 (CASP 3) | Favorable (value not specified) | [9] |
| This compound | Tau-protein kinase I (TPK I) | Favorable (value not specified) | [9] |
| Donepezil | Caspase-3 (CASP 3) | Less favorable than this compound | [9] |
| Donepezil | Tau-protein kinase I (TPK I) | Less favorable than this compound | [9] |
Table 2: Representative Neuroprotective Effects of Bacopa Monnieri Extract (BME) in Cell Models This table provides an example of expected results when treating neuronal cells with BME against an insult like H₂O₂ or Aβ, which are common stressors in AD cell models.[16]
| Cell Line | Insult | Treatment | Cell Viability (% of Control) | LDH Leakage (% of Insult) |
| PC12 | 300 µM H₂O₂ | H₂O₂ alone | ~50% | 100% |
| PC12 | 300 µM H₂O₂ | H₂O₂ + 100 µg/ml BME | ~85% | ~55% |
| SH-SY5Y | 10 µM Aβ₂₅₋₃₅ | Aβ alone | ~60% | 100% |
| SH-SY5Y | 10 µM Aβ₂₅₋₃₅ | Aβ + BME | Increased to ~90% | Decreased |
Table 3: Representative Anti-inflammatory Effects of Bacopa Monnieri in Microglia This table illustrates the potential of Bacopa compounds to reduce the inflammatory response in microglial cells activated by lipopolysaccharide (LPS), a common method to model neuroinflammation.[12][13]
| Cell Line | Treatment | TNF-α Release (% of LPS Control) | IL-6 Release (% of LPS Control) |
| N9 Microglia | LPS alone | 100% | 100% |
| N9 Microglia | LPS + Bacoside A | ~80% | ~80% |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in Alzheimer's disease cell models.
Experimental Workflow Diagram
This diagram outlines the general workflow for assessing the neuroprotective effects of this compound against Aβ-induced toxicity.
Caption: General workflow for testing this compound in an Aβ toxicity cell model.
Protocol 1: Assessment of Neuroprotection using MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells, which is a proxy for cell health. It is used to determine if this compound can protect neurons from Aβ-induced cell death.
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Aβ₁₋₄₂ peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO). Incubate for 2-4 hours.
-
Toxicity Induction: Add Aβ₁₋₄₂ oligomers (final concentration e.g., 10 µM) to the wells. Include a control group with no Aβ and no this compound, and an Aβ-only group. Incubate for 24-48 hours.
-
MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the DCFH-DA probe to quantify intracellular ROS levels, assessing the antioxidant potential of this compound.
Materials:
-
Cells and treatment reagents as in Protocol 1.
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) probe
-
Phosphate-Buffered Saline (PBS)
-
Black 96-well plates
-
Fluorescence plate reader (Ex/Em: 485/535 nm)
Procedure:
-
Cell Treatment: Seed and treat cells in a black 96-well plate as described in Protocol 1 (Steps 1-3).
-
Probe Loading: After the treatment period, remove the medium and wash the cells gently with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA solution in PBS to each well.
-
Incubation: Incubate the plate for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence intensity.
-
Analysis: Normalize the fluorescence of treated groups to the control group to determine the relative ROS production.
Protocol 3: Western Blot Analysis for Apoptotic and Tau Proteins
This protocol allows for the quantification of specific proteins to investigate the molecular mechanisms of this compound's action, such as its effect on apoptosis (Caspase-3, Bax, Bcl-2) and tau phosphorylation (p-Tau, total Tau, GSK-3β).
Materials:
-
Cells cultured and treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-p-Tau (AT8), anti-Total Tau, anti-GSK-3β, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
ECL (Enhanced Chemiluminescence) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
This compound represents a promising natural compound for investigation in the context of Alzheimer's disease. Its potential to target multiple pathological hallmarks—including amyloid-beta aggregation, tau hyperphosphorylation, oxidative stress, and neuroinflammation—makes it a compelling candidate for further research. The protocols and data presented here provide a framework for scientists to systematically evaluate the neuroprotective efficacy and underlying mechanisms of this compound in relevant in vitro models, paving the way for its potential development as a therapeutic agent for Alzheimer's disease.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating neuroprotective roles of Bacopa monnieri extracts: Mechanistic insights and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plantainoside B in Bacopa monniera Binds to Aβ Aggregates Attenuating Neuronal Damage and Memory Deficits Induced by Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bacopa monnieri reduces Tau aggregation and Tau-mediated toxicity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis [mdpi.com]
- 11. Neuroprotective effect of Bacopa monnieri on beta-amyloid-induced cell death in primary cortical culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. The Ayurvedic plant Bacopa monnieri inhibits inflammatory pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective and anti-apoptotic propensity of Bacopa monniera extract against sodium nitroprusside induced activation of iNOS, heat shock proteins and apoptotic markers in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytoprotective propensity of Bacopa monniera against hydrogen peroxide induced oxidative damage in neuronal and lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bacopaside N2 in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bacopaside N2, a key saponin from Bacopa monnieri, for in vitro neuroprotection studies. The protocols detailed below are foundational for assessing the neuroprotective potential of this compound against various neurotoxic insults.
Introduction to this compound and its Neuroprotective Potential
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant renowned in traditional Ayurvedic medicine for its cognitive-enhancing and neuroprotective properties. Emerging scientific evidence suggests that this compound, along with other bacosides, contributes to these effects by mitigating oxidative stress, reducing inflammation, and preventing apoptosis in neuronal cells.[1][2] In vitro studies are crucial for elucidating the specific mechanisms and efficacy of this compound in protecting neurons from damage.
One study has demonstrated that this compound at a concentration of 25 µM reduces propidium iodide (PI) uptake in organotypic hippocampal slice cultures subjected to oxygen-glucose deprivation, indicating a protective effect against cell death.[3] This finding underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases and ischemic brain injury.
Key In Vitro Neuroprotection Assays for this compound
A battery of in vitro assays is essential to comprehensively evaluate the neuroprotective effects of this compound. These assays measure different aspects of cell health, including metabolic activity, membrane integrity, oxidative stress, and apoptosis.
1. Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
2. Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, and its activity in the supernatant is proportional to the number of damaged cells.
3. Reactive Oxygen Species (ROS) Assay
This assay quantifies the levels of intracellular reactive oxygen species, which are key mediators of oxidative stress-induced neuronal damage. Probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) are used, which become fluorescent upon oxidation by ROS.
4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and provides a template for recording experimental results.
| Assay | Cell Type | Neurotoxic Insult | This compound Concentration | Observed Effect | Reference |
| Cell Death (PI Uptake) | Organotypic Hippocampal Slice Cultures | Oxygen-Glucose Deprivation | 25 µM | Reduced propidium iodide (PI) uptake signal. | [3] |
| MTT Assay | e.g., SH-SY5Y neuroblastoma | e.g., H₂O₂ or Aβ peptide | e.g., 1-100 µM | Record % cell viability vs. control | |
| LDH Assay | e.g., Primary cortical neurons | e.g., Glutamate | e.g., 1-100 µM | Record % cytotoxicity vs. control | |
| ROS Assay | e.g., PC12 cells | e.g., Rotenone | e.g., 1-100 µM | Record % reduction in ROS levels vs. control | |
| Apoptosis Assay | e.g., SH-SY5Y neuroblastoma | e.g., Staurosporine | e.g., 1-100 µM | Record % of apoptotic cells vs. control |
Experimental Protocols
The following are detailed protocols for the key in vitro neuroprotection assays. These are general protocols that should be optimized for the specific cell line and experimental conditions.
MTT Cell Viability Assay Protocol
Principle: This assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Neurotoxic agent (e.g., H₂O₂, Amyloid-beta peptide)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate for a predetermined time (e.g., 1-2 hours).
-
Add the neurotoxic agent to the wells (except for the control wells) and incubate for the desired period (e.g., 24 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100.
LDH Cytotoxicity Assay Protocol
Principle: This assay measures the amount of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium. The released LDH catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to form a colored formazan product.
Materials:
-
Neuronal cells and culture reagents
-
96-well cell culture plates
-
This compound and neurotoxic agent
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (as per the kit's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measurement: Add 50 µL of the stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100.
Reactive Oxygen Species (ROS) Assay Protocol
Principle: This assay uses a cell-permeable dye, such as H2DCFDA, which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
Neuronal cells and culture reagents
-
Black, clear-bottom 96-well plates
-
This compound and neurotoxic agent
-
H2DCFDA dye (or similar ROS probe)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat the cells as described in the MTT assay protocol.
-
Dye Loading: After treatment, remove the culture medium and wash the cells once with warm HBSS.
-
Incubation with Probe: Add 100 µL of HBSS containing the ROS probe (e.g., 10 µM H2DCFDA) to each well. Incubate for 30-60 minutes at 37°C, protected from light.
-
Measurement: After incubation, wash the cells with HBSS to remove excess probe. Add 100 µL of HBSS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for DCF).
-
Data Analysis: Express the results as a percentage of the ROS levels in the control (neurotoxin-treated) cells.
Apoptosis Assay Protocol (Annexin V/PI Staining)
Principle: This assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Neuronal cells and culture reagents
-
6-well plates or flow cytometry tubes
-
This compound and apoptosis-inducing agent (e.g., staurosporine)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound and the apoptosis-inducing agent as previously described.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of Bacopa monnieri extracts are thought to be mediated through multiple signaling pathways. While the specific pathways activated by this compound are still under investigation, the following diagrams illustrate the putative mechanisms based on the known actions of related bacosides and the general experimental workflow for assessing neuroprotection.
Caption: Putative signaling pathways of this compound's neuroprotective action.
Caption: General workflow for assessing this compound neuroprotection.
References
Application Notes and Protocols: Bacopaside N2 as a Reference Standard in Herbal Medicine Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopa monnieri, a cornerstone of traditional Ayurvedic medicine, is recognized for its cognitive-enhancing and neuroprotective properties. These therapeutic effects are largely attributed to a class of saponins known as bacosides. Among these, Bacopaside N2 has emerged as a significant biomarker for the standardization and quality control of Bacopa monnieri extracts and formulations. Accurate quantification of this compound is crucial for ensuring the consistency, efficacy, and safety of these herbal products. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of herbal medicine.
Data Presentation: Quantitative Analysis of Bacopasides
The following tables summarize the quantitative data for various bacosides, including this compound, in Bacopa monnieri as reported in scientific literature. These values can vary based on geographical location, harvesting time, and extraction methods.
Table 1: Content of Major Bacosides in Bacopa monnieri Plant Materials and Extracts
| Bacoside | Plant Material (% w/w) | Extract (% w/w) | Analytical Method | Reference |
| Bacoside A3 | 0.14 - 0.85 | Varies | HPLC | [1] |
| Bacopaside II | 0.12 - 0.69 | Varies | HPLC | [1] |
| Bacopasaponin C | 0.05 - 0.44 | Varies | HPLC | [1] |
| This compound | Major Constituent | Varies | HPLC | [2] |
| Total Saponins | 5.1 - 22.17 | Varies | HPLC | [2] |
Table 2: Quantitative Analysis of Bacosides in Commercial Formulations
| Formulation Type | Bacoside Content (mg/capsule or tablet) | Analytical Method | Reference |
| Capsules/Tablets | 1.47 - 66.03 (Total Saponins) | HPLC | [2] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Simultaneous Determination of Twelve Bacopa Saponins, including this compound
This protocol is adapted from a validated HPLC method for the simultaneous quantification of twelve bacopa saponins.[2][3]
1. Sample Preparation:
-
Plant Material:
-
Dry the aerial parts of Bacopa monnieri in the shade and grind to a fine powder.
-
Accurately weigh 1 g of the powdered material.
-
Extract with 70% methanol (3 x 25 mL) by sonication for 15 minutes for each extraction.
-
Filter the extracts and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve a known quantity of the extract in methanol to achieve a final concentration suitable for HPLC analysis.
-
-
Herbal Formulations:
-
For solid dosage forms (tablets/capsules), weigh and finely powder a representative number of units.
-
Accurately weigh a quantity of the powder equivalent to a single dose.
-
Follow the extraction procedure described for plant material.
-
2. Standard Preparation:
-
Accurately weigh 1 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 50 µg/mL.
3. Chromatographic Conditions:
| Parameter | Specification |
| Column | Reversed-phase C18 (e.g., Luna C18, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Calculate the concentration of this compound in the sample extracts using the regression equation from the calibration curve.
Protocol 2: High-Performance Thin-Layer Chromatography (HPTLC) for the Quantification of Bacoside A (of which this compound is a constituent)
This protocol provides a general framework for HPTLC analysis, which can be adapted for the quantification of specific bacosides like this compound with an appropriate reference standard.
1. Sample and Standard Preparation:
-
Follow the sample preparation steps outlined in the HPLC protocol.
-
Prepare a stock solution of this compound reference standard (1 mg/mL in methanol).
-
Spot different volumes of the standard solution on the HPTLC plate to create a calibration curve (e.g., 2, 4, 6, 8, 10 µL).
2. Chromatographic Conditions:
| Parameter | Specification |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene:Ethyl acetate:Methanol:Glacial Acetic Acid (3:4:3:1 v/v/v/v) |
| Application | Apply samples and standards as 8 mm bands. |
| Development | Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase. |
| Densitometric Scanning | Scan the plate at 540 nm after derivatization with an appropriate reagent (e.g., anisaldehyde-sulfuric acid). |
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against the amount applied.
-
Determine the amount of this compound in the sample tracks from the calibration curve.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the analysis and activity of this compound.
Caption: Experimental Workflow for this compound Analysis.
Caption: Neuroprotective Signaling Pathways of Bacopasides.
References
Application of Bacopaside N2 in Parkinson's Disease Research Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to motor symptoms such as tremors, rigidity, and bradykinesia.[1] Current therapeutic strategies primarily offer symptomatic relief. Emerging research has focused on the neuroprotective potential of natural compounds. Bacopa monnieri, a traditional Ayurvedic herb, and its active constituents, known as bacosides, have demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases.[2][3]
This document provides detailed application notes and protocols for the use of bacopasides, with a focus on Bacopaside I as a representative compound due to the current limited availability of specific data for Bacopaside N2, in established rodent models of Parkinson's disease. This compound is a triterpenoid saponin derived from Bacopa monnieri.[4] The protocols outlined below are based on established methodologies from peer-reviewed research and are intended to guide researchers in investigating the therapeutic potential of bacopasides in PD models.
Mechanism of Action
Bacosides exert their neuroprotective effects through a multi-faceted approach, targeting key pathological features of Parkinson's disease. Their mechanisms of action include:
-
Antioxidant Activity : Bacosides scavenge free radicals and enhance the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), thereby reducing oxidative stress, a major contributor to dopaminergic neuron degeneration.[1]
-
Anti-inflammatory Effects : They suppress neuroinflammation by reducing the levels of pro-inflammatory cytokines in the brain.[5][6]
-
Inhibition of α-Synuclein Aggregation : Evidence suggests that Bacopa monnieri extract can reduce the aggregation of α-synuclein, a hallmark of Parkinson's disease.[1][5]
-
Protection of Dopaminergic Neurons : Bacosides have been shown to preserve dopaminergic neurons in the substantia nigra in preclinical models of PD.[2][3]
-
Modulation of Monoamine Oxidase B (MAO-B) : In silico studies suggest that bacosides can inactivate MAO-B, an enzyme involved in the breakdown of dopamine and the conversion of MPTP to its toxic metabolite MPP+.[1]
Data Presentation: Quantitative Effects of Bacopaside I in a Rotenone-Induced Rat Model of Parkinson's Disease
The following tables summarize the quantitative data from a study investigating the effects of Bacopaside I on motor function and neurochemical parameters in a rotenone-induced rat model of Parkinson's disease.[2][7]
Table 1: Effect of Bacopaside I on Motor Coordination (Rotarod Test)
| Group | Treatment | Latency to Fall (seconds) |
| 1 | Control (Vehicle) | Data not available |
| 2 | Rotenone (2 mg/kg) | Data not available |
| 3 | Rotenone + Bacopaside I (5 mg/kg) | Significant improvement |
| 4 | Rotenone + Bacopaside I (15 mg/kg) | Significant improvement |
| 5 | Rotenone + Bacopaside I (45 mg/kg) | Significant improvement |
| Statistical significance reported as F(4, 25) = 15.41, p = 0.013 for treated groups compared to the rotenone group. |
Table 2: Effect of Bacopaside I on Motor Function (Foot Printing Test)
| Group | Treatment | Number of Walking Errors |
| 1 | Control (Vehicle) | Data not available |
| 2 | Rotenone (2 mg/kg) | Data not available |
| 3 | Rotenone + Bacopaside I (5 mg/kg) | Significant decrease |
| 4 | Rotenone + Bacopaside I (15 mg/kg) | Significant decrease |
| 5 | Rotenone + Bacopaside I (45 mg/kg) | Significant decrease |
| Statistical significance reported as F(4, 25) = 13.22, p = 0.009 for treated groups compared to the rotenone group. |
Table 3: Neurochemical and Cellular Effects of Bacopaside I Treatment
| Parameter | Rotenone Model | Rotenone + Bacopaside I Treatment |
| Dopamine Level | Reduced | Reversed reduction |
| Oxidative Stress | Increased | Reversed increase |
| Tyrosine Hydroxylase (TH)-positive neurons | Decreased number | Increased number |
| Dopamine Transporter (DAT) gene expression | Decreased | Increased |
| Vesicular Monoamine Transporter (VMAT) gene expression | Decreased | Increased |
Experimental Protocols
Protocol 1: Rotenone-Induced Parkinson's Disease Model in Rats and Bacopaside Treatment
This protocol describes the induction of Parkinson's-like symptoms in rats using rotenone and subsequent treatment with a bacopaside compound.[2][7]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Rotenone
-
Bacopaside I (or this compound)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Standard laboratory equipment for animal handling and housing
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Induction of Parkinsonism:
-
Prepare a solution of rotenone (e.g., in sunflower oil).
-
Administer rotenone at a dose of 2 mg/kg body weight via an appropriate route (e.g., intraperitoneal or subcutaneous injection) daily for 4 consecutive weeks.
-
-
Bacopaside Administration:
-
Prepare suspensions of Bacopaside I in the vehicle at the desired concentrations (e.g., 5, 15, and 45 mg/kg).
-
Administer the Bacopaside I suspension or vehicle orally to the respective groups of rats daily for the duration of the study. Treatment can be initiated before, during, or after the rotenone administration depending on the experimental design (neuroprotective vs. neurorescue).
-
-
Behavioral Assessments:
-
Perform behavioral tests such as the rotarod test, grip strength test, and foot printing test at baseline and at regular intervals throughout the study to assess motor function.
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect brain tissue for biochemical and histological analysis.
-
Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice and Bacopa monnieri Extract (BME) Treatment
This protocol details the induction of Parkinsonism in mice using 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and treatment with a standardized Bacopa monnieri extract.[1] This can be adapted for specific bacopaside compounds.
Materials:
-
Male C57BL/6 mice
-
MPTP hydrochloride
-
Bacopa monnieri extract (standardized for bacoside content)
-
Normal saline
-
Vehicle for oral administration
-
Gavage needles
Procedure:
-
Animal Groups: Divide mice into experimental groups (n=8 per group): Control, MPTP, Neuroprotective (BME + MPTP), and Neurorescue (MPTP + BME).
-
MPTP Induction:
-
Dissolve MPTP-HCl in normal saline.
-
Administer MPTP at a dose of 30 mg/kg body weight via intraperitoneal (i.p.) injection. A second injection is given after a 16-hour interval.
-
-
BME Administration:
-
Neuroprotective Group: Administer BME (40 mg/kg body weight, p.o.) for one week prior to MPTP administration and continue for two weeks after.
-
Neurorescue Group: Administer MPTP on the first day, followed by BME treatment (40 mg/kg body weight, p.o.) for three weeks.
-
-
Post-Treatment: Monitor animals and perform behavioral assessments.
-
Tissue Processing: Euthanize mice and dissect the substantia nigra and striatum for further analysis.
Protocol 3: Dopamine Estimation by High-Performance Liquid Chromatography (HPLC)
This protocol is for the quantification of dopamine in brain tissue homogenates.[1]
Materials:
-
Brain tissue (substantia nigra or striatum)
-
0.17 M perchloric acid
-
HPLC system with a C18 column (e.g., Spherisorb, 5 µm, 4.6 x 250 mm)
-
Electrochemical detector (ECD)
-
Mobile Phase: 32 mM citric acid, 12.5 mM disodium hydrogen orthophosphate, 1.4 mM sodium octyl sulfonate, 0.05 mM EDTA, and 16% (v/v) methanol (pH 4.2).
Procedure:
-
Sample Preparation:
-
Homogenize brain tissue samples in ice-cold 0.17 M perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 33,000 x g) at 4°C.
-
-
HPLC Analysis:
-
Inject 20 µL of the supernatant into the HPLC system.
-
Set the flow rate of the mobile phase to 1.2 ml/min.
-
Detect dopamine using an ECD at a potential of +0.8 V.
-
-
Quantification: Calculate dopamine concentration based on a standard curve.
Protocol 4: Measurement of Oxidative Stress Markers
A. Reactive Oxygen Species (ROS) Assay
This protocol measures ROS generation in brain tissue homogenates using 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[1]
Procedure:
-
Dilute brain homogenate with ice-cold Locke's buffer.
-
Incubate the diluted homogenate with DCFH-DA.
-
Measure the fluorescence of the oxidized product, dichlorofluorescein (DCF), at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
B. Nitrite Assay
This assay measures nitrite levels, an indicator of nitric oxide production.
Procedure:
-
Deproteinate tissue homogenates.
-
React the supernatant with Griess reagent.
-
Measure the absorbance of the resulting azo dye at 540 nm.
C. Lipid Peroxidation (Malondialdehyde - MDA) Assay
This assay quantifies lipid peroxidation by measuring MDA levels.
Procedure:
-
React tissue homogenate with thiobarbituric acid (TBA) at high temperature.
-
Measure the absorbance of the MDA-TBA adduct at 532 nm.
Protocol 5: Immunohistochemistry for Tyrosine Hydroxylase (TH)
This protocol is for the visualization of dopaminergic neurons in brain sections.
Materials:
-
Brain sections (fixed and sliced)
-
Primary antibody: anti-Tyrosine Hydroxylase (anti-TH)
-
Secondary antibody (fluorescently-labeled or biotinylated)
-
Blocking solution (e.g., normal goat serum in PBS with Triton X-100)
-
Mounting medium
-
Fluorescence or light microscope
Procedure:
-
Antigen Retrieval: Perform antigen retrieval on the brain sections if necessary.
-
Blocking: Block non-specific binding sites with the blocking solution.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-TH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with the appropriate secondary antibody.
-
Visualization: Mount the sections and visualize under a microscope. Quantify the number of TH-positive cells in the substantia nigra.
Mandatory Visualizations
Caption: Bacopaside signaling pathway in PD.
Caption: Experimental workflow diagram.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. abcam.cn [abcam.cn]
- 3. 2.8. Reactive Oxygen Species (ROS) Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective and Neurorescue Mode of Action of Bacopa monnieri (L.) Wettst in 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson’s Disease: An In Silico and In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Research-Grade Bacopaside N2
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the procurement and utilization of research-grade Bacopaside N2.
Product Information and Procurement
This compound is a triterpenoid saponin isolated from Bacopa monnieri, a plant traditionally used in Ayurvedic medicine for its cognitive-enhancing properties.[1][2][3] For research purposes, it is crucial to source high-purity this compound from reputable suppliers to ensure the reliability and reproducibility of experimental results.
Chemical Properties:
| Property | Value | Reference |
| CAS Number | 871706-75-1 | [1][2][4][5][6] |
| Molecular Formula | C₄₂H₆₈O₁₄ | [1][2] |
| Molecular Weight | 796.99 g/mol | [1][2] |
| Purity | >98% (as specified by most suppliers) | [6] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6] | |
| Appearance | White to off-white powder |
Recommended Suppliers:
| Supplier | Catalog Number | Additional Information |
| Smolecule | S3067440 | In Stock |
| MedChemExpress | HY-N7966 | For research use only. |
| ChemFaces | CFN91081 | High-purity natural products manufacturer. |
| BioCrick | BCN8847 | High Purity |
| Biosynth | WJB70675 | Strictly for Research Purposes only. |
Storage and Stability:
For long-term storage, this compound should be stored at 2-8°C, protected from light.[5][7] Stock solutions should be prepared fresh. If advance preparation is necessary, it is recommended to store aliquots in tightly sealed vials at -20°C for up to two weeks to avoid repeated freeze-thaw cycles.[5][7] It is advised to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5]
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around its neuroprotective and cognitive-enhancing effects.[1][2] Its mechanisms of action involve the modulation of various signaling pathways.
Key Biological Activities:
-
Neuroprotection: this compound has demonstrated neuroprotective effects by safeguarding neurons from damage induced by oxidative stress and inflammation, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[1]
-
Antioxidant Activity: The compound contributes to the reduction of oxidative stress by activating antioxidant response pathways.[1]
-
Cognitive Enhancement: It is explored as a nootropic agent for its potential to improve memory and cognitive function through the modulation of neurotransmitter systems.[1][2]
-
Anti-cancer Properties: Preliminary studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines.[1][8]
Signaling Pathways:
This compound modulates several key signaling pathways, including the NRF-2/SKN-1 pathway and the cholinergic system.
-
NRF-2/SKN-1 Pathway Activation: this compound activates the NRF-2 (nuclear factor erythroid 2-related factor 2) pathway, a primary regulator of antioxidant responses. In C. elegans models, it has been shown to upregulate SKN-1, the nematode ortholog of NRF-2, leading to enhanced resistance to oxidative stress.[1] This activation enhances the transcription of antioxidant response element (ARE)-driven genes.[1]
-
Cholinergic System Modulation: this compound enhances the cholinergic system by increasing the activity of choline acetyltransferase (ChAT), which leads to elevated levels of acetylcholine (ACh), a neurotransmitter crucial for memory and learning.[1]
Experimental Protocols
The following protocols are compiled from methodologies described in the cited literature and are intended for research use.
Protocol 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for the simultaneous determination of twelve bacopa saponins.[6]
-
Objective: To quantify the concentration of this compound in a sample.
-
Materials:
-
Reversed-phase C18 column (e.g., Luna C18, 5 µm)
-
HPLC system with UV detection
-
0.05 M sodium sulphate buffer (pH 2.3)
-
Acetonitrile (HPLC grade)
-
This compound standard
-
Sample containing this compound
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile in a ratio of 68.5:31.5 (v/v).[6]
-
Chromatographic Conditions:
-
Standard Curve Preparation:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions to create a standard curve with a linear range of 0.2 to 1 mg/mL.[9]
-
-
Sample Preparation:
-
Extract this compound from the sample material using an appropriate solvent such as methanol/water (80/20 v/v).[10]
-
Filter the extract through a 0.2 µm filter before injection.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the samples by comparing the peak area with the standard curve.
-
-
Validation: The method should be validated for linearity, precision (intra- and inter-day), and accuracy.[6]
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound on cancer cell lines.
-
Objective: To determine the concentration at which this compound inhibits the growth of cancer cells.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29, SW480, SW620, HCT116 for colon cancer)[11]
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to investigate the effect of this compound on cell cycle progression.
-
Objective: To determine if this compound induces cell cycle arrest at a specific phase.
-
Materials:
-
Cells treated with this compound as in the cytotoxicity assay.
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: After treatment with this compound for the desired time, harvest the cells by trypsinization.
-
Fixation:
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in the PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases) based on the DNA content (PI fluorescence).
-
Compare the cell cycle profiles of treated cells to the control cells.
-
-
Quantitative Data Summary
The following table summarizes quantitative data from studies on this compound and related compounds.
| Assay | Cell Line | Compound | Concentration | Effect | Reference |
| Cytotoxicity (IC₅₀) | HT-29 (colon cancer) | Bacopaside II | 18.4 µM | 50% inhibition of cell proliferation after 72h | [12] |
| Cytotoxicity (IC₅₀) | SW480 (colon cancer) | Bacopaside II | 17.3 µM | 50% inhibition of cell proliferation after 72h | [12] |
| Cytotoxicity (IC₅₀) | SW620 (colon cancer) | Bacopaside II | 14.6 µM | 50% inhibition of cell proliferation after 72h | [12] |
| Cytotoxicity (IC₅₀) | HCT116 (colon cancer) | Bacopaside II | 14.5 µM | 50% inhibition of cell proliferation after 72h | [12] |
| In Silico Binding Energy | Caspase-3 Receptor | This compound | N/A | -8.2 Kcal/mol | [13] |
| In Silico Binding Energy | Tau-protein kinase I Receptor | This compound | N/A | -9.1 Kcal/mol | [13] |
| NRF-2/SKN-1 Upregulation | C. elegans | This compound | Not Specified | 2.8-fold increase in SKN-1 | [1] |
| Antioxidant Enzyme Upregulation | C. elegans | This compound | Not Specified | 37% increase in GPx, 29% increase in SOD | [1] |
| ChAT Activity | Hippocampal neurons | This compound | Not Specified | 24% increase | [1] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound.
References
- 1. Buy this compound | 871706-75-1 [smolecule.com]
- 2. This compound | 871706-75-1 | WJB70675 | Biosynth [biosynth.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS:871706-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. abmole.com [abmole.com]
- 8. interesjournals.org [interesjournals.org]
- 9. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. thepharmajournal.com [thepharmajournal.com]
Bacopaside N2 for Studying Synaptic Plasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bacopaside N2, a triterpenoid saponin isolated from Bacopa monnieri, is a promising compound for neuropharmacological research, particularly in the study of synaptic plasticity, learning, and memory. While extensive research has highlighted the cognitive-enhancing effects of Bacopa monnieri extracts, specific data on isolated this compound is limited. This document provides a comprehensive overview of the known effects of closely related bacosides and standardized Bacopa monnieri extracts on synaptic plasticity. It includes detailed, adaptable protocols for in vitro studies and visual representations of the key signaling pathways implicated in the neuroprotective and pro-cognitive effects of Bacopa constituents. This information serves as a foundational resource for researchers designing experiments to investigate the specific role of this compound in modulating synaptic function.
Introduction to this compound and Synaptic Plasticity
Bacopa monnieri (Brahmi) has a long history of use in Ayurvedic medicine as a nerve tonic and memory enhancer.[1] Modern scientific investigation has identified a class of saponins, known as bacosides, as the primary active constituents responsible for its nootropic effects.[2] this compound is a diglycosidic saponin belonging to this family of compounds.[3][4]
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[5] Long-term potentiation (LTP), a persistent strengthening of synapses, is a widely studied cellular model of memory formation.[6] The modulation of synaptic plasticity by bioactive compounds is a key area of research for the development of novel therapeutics for cognitive disorders.
While the broader extracts of Bacopa monnieri have been shown to enhance LTP and modulate signaling pathways crucial for synaptic plasticity, there is a notable gap in the scientific literature regarding the specific effects of isolated this compound.[2][6] The information presented herein is therefore based on studies of closely related compounds, such as Bacoside A and Bacopaside I, and standardized Bacopa monnieri extracts (BME), providing a strong rationale and methodological framework for the investigation of this compound.
Known Mechanisms of Action of Bacopa Constituents on Synaptic Plasticity
Research on Bacopa monnieri extracts and their constituent bacosides has revealed several key mechanisms through which they influence synaptic plasticity:
-
Modulation of Neurotransmitter Systems: Bacopa extracts have been shown to alter the levels of key neurotransmitters involved in learning and memory, including acetylcholine, serotonin, and dopamine.[7]
-
Antioxidant and Anti-inflammatory Effects: Bacosides possess potent antioxidant properties, protecting neurons from oxidative damage, and exhibit anti-inflammatory effects, which are beneficial for neuronal health and function.[8][9]
-
Regulation of Signaling Pathways: The cognitive-enhancing effects of bacosides are mediated through the modulation of several intracellular signaling cascades crucial for synaptic plasticity. These include the Protein Kinase C (PKC), PI3K/Akt, and MAPK/ERK pathways, which converge on the transcription factor CREB (cAMP response element-binding protein).[9] Phosphorylation of CREB is a critical step in the gene expression required for long-lasting synaptic changes and memory consolidation.[10][11]
-
Neuroprotection: Studies have demonstrated that bacosides can protect neurons from β-amyloid-induced toxicity, a hallmark of Alzheimer's disease, and reduce neuronal damage in models of ischemia.[8][9]
Quantitative Data on the Effects of Bacopa Constituents
Due to the lack of specific data for this compound, the following tables summarize quantitative findings from studies on standardized Bacopa monnieri extracts and other isolated bacosides. These values can serve as a starting point for determining effective concentrations for this compound in experimental settings.
Table 1: In Vivo Studies with Bacopa monnieri Extracts
| Compound/Extract | Animal Model | Dosage | Duration | Observed Effects on Synaptic Plasticity & Cognition | Reference(s) |
| Bacopa monnieri extract (BME) | Rats | 80 mg/kg p.o. | - | Protection against D-galactose-induced brain aging and improved contextual-associative learning. | [12] |
| Bacoside A | Rats | 10 mg/kg aqueous gavage | Daily | Increased brain levels of glutathione and antioxidant vitamins (C, E, A); inhibited lipid peroxidation. | [2] |
| Bacosides | Mice | 10 mg/kg p.o. | Single dose | Significantly reduced time per trial and increased positive responses in a shock-motivated brightness discrimination task. | [13] |
Table 2: In Vitro Studies with Bacopa monnieri Extracts and Constituents
| Compound/Extract | Cell Line/Model | Concentration | Incubation Time | Observed Effects | Reference(s) |
| Bacopa monnieri extract (BME) | PC12 cells | - | - | Ameliorated mitochondrial and plasma membrane damage induced by SNP. | [14] |
| Bacoside-rich extract | L132 cells | 25-100 µg/ml | 1h pre-treatment | Protected against sodium nitroprusside (SNP)-induced cytotoxicity. | [15] |
| Bacopaside I | In vitro ischemia model | 25 µM | - | Attenuated oxygen- and glucose-deprivation (OGD)-induced neuronal cell damage. | [16] |
Experimental Protocols
The following are detailed, adaptable protocols for investigating the effects of this compound on synaptic plasticity in vitro.
Neuronal Cell Culture
This protocol describes the culture of primary hippocampal neurons, a standard model for studying synaptic plasticity.
Materials:
-
E18 rat or mouse embryos
-
Hibernate-E medium
-
Papain and DNase I
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated plates or coverslips
-
This compound stock solution (dissolved in DMSO, then diluted in culture medium)
Protocol:
-
Dissect hippocampi from E18 embryos in ice-cold Hibernate-E medium.
-
Mince the tissue and incubate in a papain/DNase I solution at 37°C for 15-20 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Plate the neurons on poly-D-lysine coated surfaces at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
After 7-10 days in vitro (DIV), treat the neurons with varying concentrations of this compound for the desired duration (e.g., 24 hours) before proceeding with subsequent assays.
Western Blotting for Synaptic Proteins
This protocol outlines the detection of key synaptic proteins to assess the impact of this compound on synaptic structure and function.
Materials:
-
Cultured neurons treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PSD-95, anti-synaptophysin, anti-CREB, anti-pCREB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Lyse the treated neurons in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophysiology (Field Recordings of LTP)
This protocol describes how to measure LTP in acute hippocampal slices, a gold-standard assay for synaptic plasticity.
Materials:
-
Adult rat or mouse
-
Artificial cerebrospinal fluid (aCSF)
-
Vibratome
-
Recording chamber and perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
Protocol:
-
Rapidly dissect the brain and prepare acute hippocampal slices (300-400 µm) in ice-cold, oxygenated aCSF using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
Apply this compound to the perfusion bath at the desired concentration and continue baseline recording.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Record the fEPSPs for at least 60 minutes post-HFS to measure the magnitude and stability of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.
Visualizing Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by Bacopa monnieri constituents and a general experimental workflow for studying this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C42H68O14 | CID 21574494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | The Neurocognitive Effects of Bacopa monnieri and Cognitive Training on Markers of Brain Microstructure in Healthy Older Adults [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of Bacopa monnieri on gene expression levels in SH-SY5Y human neuroblastoma cells | PLOS One [journals.plos.org]
- 8. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anti-apoptotic mechanism of Bacoside rich extract against reactive nitrogen species induced activation of iNOS/Bax/caspase 3 mediated apoptosis in L132 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of Bacopaside N2 in Cognitive Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N2 is a triterpenoid saponin isolated from Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine as a nootropic or cognitive enhancer. Emerging scientific evidence suggests that specific bacosides, including this compound, contribute significantly to the neuroprotective and cognitive-enhancing effects of the whole plant extract. These compounds are of growing interest in the development of novel therapeutics for neurodegenerative diseases and age-related cognitive decline.
These application notes provide a comprehensive overview of the experimental use of this compound in cognitive function studies. They are intended to guide researchers in designing and executing robust preclinical investigations into the efficacy and mechanisms of action of this promising natural compound. The following sections detail the known biological activities, relevant quantitative data from related studies, detailed experimental protocols for isolation and analysis, and potential signaling pathways involved in its cognitive-enhancing effects.
Quantitative Data Summary
While specific quantitative data for isolated this compound is limited in publicly available literature, the following tables summarize data from studies on Bacopa monnieri extracts and other major bacosides. This information can serve as a valuable reference for dose selection and experimental design in studies investigating this compound.
Table 1: In Vivo Studies with Bacopa monnieri Extracts
| Animal Model | Extract/Compound | Dosage | Treatment Duration | Key Cognitive Outcomes | Reference |
| Colchicine-induced dementia model (Rats) | Bacopa monnieri extract | 50 mg/kg body weight | Not specified | Reversed memory impairment, attenuated oxidative damage | [1] |
| Trimethyltin-induced neurotoxicity model (Mice) | Bacopa monnieri extract (BME) | 50 mg/kg, p.o. | 15-30 days | Prevented cognitive deficits, protected hippocampal neurons | [2][3] |
| Age-associated memory impairment (Humans) | Bacopa monnieri extract | 300 mg/day | 12 weeks | Enhanced logical memory and paired associated learning | [4] |
| Healthy Elderly Volunteers (Humans) | Bacopa monnieri extract | 300 mg/day and 600 mg/day | 12 weeks | Reduced AChE activity, improved speed of memory | [4] |
Table 2: In Vitro Studies with Bacopa Constituents
| Cell Line | Compound | Concentration | Key Findings | Reference |
| SH-SY5Y neuroblastoma | Bacoside A | 50 µM | Inhibited cytotoxicity and fibrillation of Aβ | [5] |
| HT-29, SW480, SW620, HCT116 (Colon Cancer) | Bacopaside II | ≥15-20 µM | Reduced cell growth by inducing cell cycle arrest and apoptosis | [4] |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound
This protocol is a generalized method based on techniques used for the separation of bacosides.
Objective: To isolate and purify this compound from Bacopa monnieri plant material.
Materials:
-
Dried and powdered Bacopa monnieri plant material
-
Solvents: Acetonitrile, n-butanol, ethanol, ethyl acetate, isopropanol (HPLC grade)
-
Adsorbents: Sodium chloride, chitosan, diatomite
-
Silica gel (100-200 mesh) for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
LC-MS/MS system for identification and quantification
Procedure:
-
Extraction:
-
Pulverize dried Bacopa monnieri to a fine powder (e.g., pass through an 80-mesh sieve).
-
Extract the powder with a mixed solvent of acetonitrile and n-butanol with stirring. Repeat the extraction twice.
-
Combine the extracts and concentrate under reduced pressure.
-
-
Initial Purification:
-
Adsorb the concentrated extract onto a mixture of sodium chloride, chitosan, and diatomite.
-
Wash the adsorbed material with a hot solution of ethyl acetate-ethanol to remove impurities.
-
-
Column Chromatography:
-
Prepare a silica gel (100-200 mesh) column packed in ethyl acetate.
-
Dissolve the partially purified extract in a minimal amount of methanol and mix with silica gel. Dry the mixture.
-
Load the dried sample onto the column.
-
Elute the column with a gradient of methanol in ethyl acetate. Bacoside A, a mixture containing related saponins, has been shown to elute at 18-21% methanol in ethyl acetate[6]. Fractions should be collected and analyzed for the presence of this compound.
-
-
Recrystallization:
-
For further purification, dissolve the fractions enriched with this compound in isopropanol.
-
Allow the solution to stand for crystallization to occur, which can yield a high purity of the desired bacopaside[7].
-
-
Purity Assessment (HPLC and LC-MS/MS):
-
Analyze the purified fractions using a reversed-phase HPLC-C18 column. An isocratic elution with a mobile phase of 0.05 M sodium sulphate buffer (pH 2.3) and acetonitrile (68.5:31.5, v/v) at a flow rate of 1.0 ml/min has been used for separating various bacopa saponins[8].
-
Confirm the identity and purity of this compound using LC-ESI-QTOF-MS/MS. The fragmentation pattern will be crucial for unambiguous identification[9][10].
-
Protocol 2: In Vitro Neuroprotection Assay
Objective: To evaluate the neuroprotective effects of this compound against a neurotoxin-induced cell death in a neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics
-
Neurotoxin (e.g., Amyloid-β 1-42, glutamate, or H₂O₂)
-
Purified this compound
-
MTT or LDH assay kit for cell viability/cytotoxicity
-
Fluorescent microscope and relevant dyes (e.g., Hoechst 33342 and Propidium Iodide) for apoptosis assessment
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed cells in 96-well plates for viability assays or in chamber slides for microscopy.
-
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 24 hours).
-
Induce neurotoxicity by adding the chosen neurotoxin at a predetermined concentration.
-
Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO), and cells treated with the neurotoxin alone.
-
-
Assessment of Cell Viability:
-
After the incubation period (e.g., 24-48 hours), assess cell viability using an MTT assay or measure cytotoxicity with an LDH assay according to the manufacturer's instructions.
-
-
Apoptosis Analysis (Optional):
-
For a more detailed analysis of cell death mechanisms, stain the cells with Hoechst 33342 and Propidium Iodide.
-
Visualize the cells under a fluorescent microscope to observe nuclear morphology indicative of apoptosis (condensed or fragmented nuclei).
-
Protocol 3: In Vivo Cognitive Function Assessment in a Mouse Model of Amnesia
Objective: To assess the efficacy of this compound in reversing cognitive deficits in a scopolamine-induced amnesia model.
Materials:
-
Male Swiss albino mice
-
Purified this compound
-
Scopolamine hydrobromide
-
Morris Water Maze or Y-maze apparatus
-
Vehicle for drug administration (e.g., saline, 0.5% carboxymethyl cellulose)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Divide the animals into groups: Vehicle control, Scopolamine control, this compound treatment groups (at least 2-3 different doses), and a positive control (e.g., Donepezil).
-
-
Drug Administration:
-
Administer this compound or vehicle orally (p.o.) for a specified period (e.g., 7-14 days).
-
-
Induction of Amnesia:
-
On the day of the behavioral test, administer scopolamine (e.g., 1 mg/kg, i.p.) 30-60 minutes before the test to induce amnesia. The vehicle control group should receive a saline injection.
-
-
Behavioral Testing (Y-Maze):
-
Place each mouse at the end of one arm of the Y-maze and allow it to explore freely for a set duration (e.g., 8 minutes).
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation, which is a measure of spatial working memory. An alternation is defined as consecutive entries into all three different arms.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to compare the performance of the different treatment groups.
-
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of Bacopa monnieri and its constituents are believed to be mediated through multiple mechanisms. While the specific pathways activated by this compound are still under investigation, based on studies of related bacosides, the following pathways are likely to be involved:
-
Antioxidant and Anti-inflammatory Pathways: Bacosides are known to possess antioxidant properties. They may enhance the expression of antioxidant enzymes and reduce the production of pro-inflammatory cytokines, thereby protecting neurons from oxidative stress and inflammation, which are key contributors to cognitive decline.[1][11]
-
Cholinergic System Modulation: Some studies suggest that Bacopa extracts can inhibit acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine.[4] By increasing acetylcholine levels in the brain, this compound may improve learning and memory.
-
Neurogenesis and Synaptic Plasticity: Bacosides may promote neuronal repair and synthesis, potentially through the activation of protein kinases and enhancement of synaptic activity.[1] This can lead to improved communication between neurons and enhanced cognitive function.
Visualizations
Caption: Workflow for this compound research.
Caption: Potential mechanisms of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bacopa monnieri (L.) Ameliorates Cognitive Deficits Caused in a Trimethyltin-Induced Neurotoxicity Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 12-Week Bacopa monnieri Consumption on Attention, Cognitive Processing, Working Memory, and Functions of Both Cholinergic and Monoaminergic Systems in Healthy Elderly Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jees.in [jees.in]
- 7. CN111067965B - Preparation method of bacopa monnieri saponin - Google Patents [patents.google.com]
- 8. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. scholars.direct [scholars.direct]
- 10. scholars.direct [scholars.direct]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Soxhlet Extraction of Bacosides from Bacopa monnieri
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bacopa monnieri, a perennial herb, is a staple in traditional Ayurvedic medicine, revered for its cognitive-enhancing properties. The primary bioactive compounds responsible for these effects are a group of steroidal saponins known as bacosides. Accurate and efficient extraction and quantification of bacosides are crucial for research, standardization of herbal formulations, and the development of new therapeutics. Soxhlet extraction is a widely used method for the exhaustive extraction of phytoconstituents from solid plant materials. This document provides detailed application notes and protocols for the Soxhlet extraction of bacosides from Bacopa monnieri, followed by their quantification.
Principle of Soxhlet Extraction
Soxhlet extraction is a continuous solid-liquid extraction technique. The process involves repeatedly washing the plant material with a fresh solvent. The solvent is heated in a flask, and the vapor travels to a condenser, where it cools and drips into a thimble containing the powdered plant material. Once the thimble is full, the solvent, now enriched with the extracted compounds, siphons back into the flask. This cycle is repeated, allowing for a thorough extraction of the desired compounds. The non-volatile target compounds, in this case, bacosides, concentrate in the flask.
Experimental Protocols
Preparation of Plant Material
Proper preparation of the Bacopa monnieri plant material is critical for efficient extraction.
-
Drying: Freshly harvested herb should be dried to a moisture content of approximately 4-5% to prevent enzymatic degradation of the bacosides. This can be achieved by shade drying or using a hot air oven at a controlled temperature of 37-42°C for 4-8 hours.[1][2]
-
Grinding: The dried plant material should be ground into a coarse powder. A mesh size of 30-40 is recommended to ensure a large surface area for solvent penetration without being too fine to impede solvent flow.[1][2]
Soxhlet Extraction Protocol
This protocol describes a two-step extraction process: an initial defatting step followed by the main extraction of bacosides.
Materials and Reagents:
-
Dried and powdered Bacopa monnieri (30-40 mesh)
-
Hexane (analytical grade)
-
Methanol or Ethanol (analytical grade)
-
Soxhlet apparatus (including round bottom flask, extraction chamber, condenser, and heating mantle)
-
Cellulose extraction thimble
-
Rotary vacuum evaporator
-
Water bath
Procedure:
-
Defatting:
-
Place a known quantity (e.g., 100 g) of the powdered Bacopa monnieri into a cellulose extraction thimble.[3]
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round bottom flask to approximately two-thirds of its volume with hexane. Bacosides are insoluble in hexane, which is effective in removing lipids and waxes.[1][2]
-
Assemble the Soxhlet apparatus and heat the hexane to its boiling point.
-
Allow the extraction to proceed for 4-8 hours, ensuring several cycles of solvent siphoning.[1][2]
-
After defatting, remove the thimble and allow the residual hexane in the plant material to evaporate completely. A gentle stream of warm air can be used.
-
-
Bacoside Extraction:
-
Replace the hexane in the round bottom flask with methanol or ethanol.[1][2][3]
-
Place the thimble containing the defatted plant material back into the Soxhlet chamber.
-
Heat the solvent and allow the extraction to proceed for 6-8 hours.[1][2]
-
After the extraction is complete, the methanolic or ethanolic extract in the round bottom flask will contain the bacosides.
-
-
Solvent Evaporation:
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is a reliable method for the separation and quantification of individual bacosides.
Materials and Reagents:
-
Bacopa monnieri extract
-
Bacoside reference standards (e.g., Bacoside A3, Bacopaside II, Bacopaside I, Bacopasaponin C)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Methanol (HPLC grade)
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV-Vis or PDA detector
-
C18 column (e.g., Hypersil BDS C18, 4.6mm x 250mm, 5.0 micron)[3]
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve the bacoside reference standards in methanol to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase.
-
-
Sample Preparation:
-
Accurately weigh a portion of the dried extract and dissolve it in methanol or the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water or a phosphate buffer. For example, a mixture of phosphate buffer and acetonitrile (60:40 v/v) can be used.[3]
-
Flow Rate: 1.0 - 1.5 mL/min.[3]
-
Column Temperature: 30°C.[3]
-
Detection Wavelength: 205 nm.[3]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the reference standards against their concentrations.
-
Identify and quantify the bacosides in the sample extract by comparing their retention times and peak areas to those of the standards.
-
Data Presentation
The yield and purity of bacosides can vary depending on the plant source, drying method, and extraction parameters.
Table 1: Yield of Bacosides from Bacopa monnieri using Soxhlet Extraction
| Parameter | Result | Reference |
| Bacoside A & B Content in Final Product | 20-30% | [1] |
| Yield of Final Product (based on dry weight) | 1.5-2.5% | [1] |
| Bacoside A Yield per gram of crude extract | 92.8 mg | [4] |
Table 2: Comparison of Total Saponin Content from Different Extraction Methods
| Extraction Method | Solvent | Total Saponins (%) |
| Maceration (3 days) | Methanol | Not specified, but highest yield of crude extract (27.89%) |
| Percolation after water soaking | Ethanol | 19.28 ± 0.12 |
| Soxhlet (3 hours) | Ethanol | 6.91 ± 0.93 |
| Soaking in water then maceration with ethanol | Ethanol | 18.41 ± 0.80 |
Data adapted from a comparative study on extraction methods. Note that while maceration with methanol yielded the highest crude extract, percolation with ethanol after water soaking yielded the highest total saponin content.[5][6]
Visualizations
Caption: Workflow for Bacoside Extraction and Analysis.
Caption: Principle of Soxhlet Extraction.
References
- 1. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]
- 2. WO2004054599A1 - Process for preparing stable bacosites enriched fraction in non-hygroscopic form - Google Patents [patents.google.com]
- 3. ijfmr.com [ijfmr.com]
- 4. jees.in [jees.in]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
Application Notes & Protocols: Column Chromatography for the Separation of Bacopaside N2
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacopaside N2 is a triterpenoid saponin found in the medicinal plant Bacopa monnieri. It is one of several bioactive compounds, collectively known as bacosides, that are believed to contribute to the plant's nootropic and neuroprotective effects. The structural similarity among different bacosides presents a significant challenge for their separation and purification. This document provides detailed application notes and protocols for the separation of this compound from Bacopa monnieri extracts using column chromatography techniques. The methodologies described herein are compiled from various scientific studies and are intended to guide researchers in developing effective purification strategies.
I. Overview of the Separation Workflow
The purification of this compound from Bacopa monnieri is a multi-step process that begins with the extraction of crude saponins from the plant material, followed by one or more chromatographic steps to isolate the target compound.
Caption: General workflow for the isolation of this compound.
II. Experimental Protocols
A. Protocol 1: Extraction of Crude Saponins
This protocol describes the extraction of a saponin-rich fraction from dried Bacopa monnieri plant material.
1. Materials and Reagents:
-
Dried, powdered Bacopa monnieri plant material
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Water (deionized)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
2. Procedure:
-
Macerate 100 g of dried, powdered Bacopa monnieri plant material in 500 mL of 80% methanol in water (v/v) for 24 hours at room temperature with occasional stirring.
-
Filter the extract through a Buchner funnel.
-
Repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery of saponins.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.
-
For further enrichment of saponins, the crude extract can be subjected to solvent partitioning.
B. Protocol 2: Initial Fractionation by Silica Gel Column Chromatography
This protocol is designed for the initial fractionation of the crude saponin extract to separate bacosides from other less polar compounds.
1. Materials and Reagents:
-
Crude saponin extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Glass chromatography column
-
Fraction collector
2. Procedure:
-
Prepare a slurry of silica gel in ethyl acetate and pack it into a glass column.
-
Dissolve the crude saponin extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely to obtain a dry powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
Elute the column with a stepwise gradient of ethyl acetate and methanol. Start with 100% ethyl acetate and gradually increase the polarity by increasing the percentage of methanol.
-
Collect fractions of a fixed volume (e.g., 25 mL) using a fraction collector.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing bacosides.
-
Pool the bacoside-rich fractions and concentrate them using a rotary evaporator.
C. Protocol 3: Preparative HPLC for this compound Isolation
This protocol details the final purification step to isolate this compound from the enriched fraction using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The conditions are adapted from analytical methods described in the literature[1][2][3].
1. Materials and Reagents:
-
Bacoside-enriched fraction from Protocol 2
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, deionized and filtered)
-
Formic acid or Orthophosphoric acid (optional, for pH adjustment)
-
Preparative RP-HPLC system with a C18 column
-
UV detector
2. Chromatographic Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Elution: Gradient elution (see Table 1 for a suggested gradient)
-
Flow Rate: 15-20 mL/min
-
Detection: UV at 205 nm
-
Injection Volume: Dependent on the concentration of the sample and the capacity of the column.
3. Procedure:
-
Dissolve the bacoside-enriched fraction in the initial mobile phase composition.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Set up the preparative HPLC system with the specified conditions.
-
Inject the sample onto the column and start the gradient elution.
-
Monitor the chromatogram and collect the peak corresponding to this compound based on its retention time, which should be determined beforehand using an analytical HPLC and a reference standard if available.
-
Combine the fractions containing pure this compound.
-
Remove the solvent under reduced pressure to obtain the purified compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.
III. Data Presentation
Table 1: Suggested Gradient Elution Program for Preparative HPLC
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0 - 5 | 90 | 10 |
| 5 - 45 | 90 → 20 | 10 → 80 |
| 45 - 50 | 20 | 80 |
| 50 - 55 | 20 → 90 | 80 → 10 |
| 55 - 60 | 90 | 10 |
Note: This gradient is a starting point and may require optimization based on the specific column and sample composition.
Table 2: Summary of Analytical HPLC Conditions for Bacoside Analysis
The following table summarizes various analytical HPLC conditions reported in the literature that can be adapted for method development in this compound separation.
| Reference | Column | Mobile Phase | Elution Mode | Flow Rate (mL/min) | Detection Wavelength (nm) |
| [3] | C18 (Luna) | 0.05 M Sodium Sulphate buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v) | Isocratic | 1.0 | Not specified |
| [4] | C18 (Phenomenex) | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) | Gradient | Not specified | 205 |
| [5] | C18 (Restek) | 0.001M Potassium dihydrogen phosphate buffer (pH 2.4) (A) and Acetonitrile (B) | Gradient | 1.5 | Not specified |
| [6] | C18 (Purospher) | Acetonitrile (A) and Water with 0.05% orthophosphoric acid (B) | Gradient | 1.5 | 205 |
IV. Logical Relationships in Method Development
The development of a successful separation protocol involves a logical progression of steps, from initial crude separation to high-resolution purification.
Caption: Logical flow for developing a this compound separation method.
V. Concluding Remarks
The protocols and data presented in these application notes provide a comprehensive framework for the separation of this compound from Bacopa monnieri. Researchers should note that optimization of the described methods, particularly the gradient elution in preparative HPLC, will be necessary to achieve the desired purity and yield. The successful isolation of this compound will facilitate further pharmacological studies and contribute to the development of new therapeutic agents.
References
- 1. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcog.com [phcog.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Bacopaside N2 Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with Bacopaside N2 in aqueous solutions. Due to the limited availability of stability data specific to this compound, this resource leverages data from closely related triterpenoid saponins, Bacopaside I and Bacoside A3, to provide informed recommendations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), pyridine, methanol, and ethanol[1][2]. For biological experiments, DMSO is a common choice for preparing high-concentration stock solutions.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is recommended to store stock solutions as aliquots in tightly sealed vials at -20°C. Under these conditions, solutions are generally usable for up to two weeks. For shorter-term storage, stock solutions can be kept at 2-8°C for up to 24 months, provided the vial is tightly sealed[1]. Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening to prevent condensation[1].
Q3: I need to dilute my this compound stock solution into an aqueous buffer for my experiment. What precautions should I take?
A3: Bacosides, in general, have poor aqueous solubility. To avoid precipitation when diluting a concentrated organic stock solution into an aqueous buffer, it is advisable to add the stock solution to the buffer in a dropwise manner while vortexing. It is also recommended to visually inspect the solution for any signs of precipitation. If precipitation occurs, consider using a lower final concentration or incorporating a small percentage of an organic co-solvent or a surfactant like Tween 20, if permissible for your experimental setup.
Q4: What is the expected stability of this compound in aqueous solutions at different pH values?
Q5: How does temperature affect the stability of this compound in aqueous solutions?
A5: Based on data for Bacopaside I and Bacoside A3, temperature is a critical factor in the stability of bacosides in solution. These compounds remain stable at 5°C. However, their degradation becomes significant at 40°C and 60°C, with a drastic decrease in concentration observed at 80°C[3][4]. To ensure the integrity of your this compound solutions, it is crucial to maintain low temperatures (e.g., on ice) during experimental procedures and store them at recommended cold temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon dilution of stock solution into aqueous buffer. | Poor aqueous solubility of this compound. | - Decrease the final concentration of this compound.- Add the stock solution to the buffer slowly while vortexing.- If the experimental design allows, include a small percentage of an organic co-solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween 20) in the aqueous buffer to improve solubility. |
| Loss of biological activity or inconsistent experimental results. | Degradation of this compound in the experimental solution. | - Check the pH of your aqueous buffer: Avoid highly acidic conditions (pH < 4). Neutral to slightly alkaline pH is preferable.- Control the temperature: Keep your experimental solutions on ice whenever possible and avoid prolonged exposure to room temperature or higher.- Prepare fresh dilutions: Prepare the final aqueous dilutions of this compound immediately before use. |
| Inconsistent peak areas or appearance of new peaks in HPLC analysis. | Degradation of this compound during sample preparation or analysis. | - Maintain sample temperature: Use an autosampler with cooling capabilities and keep samples at a low temperature (e.g., 4°C) before injection.- Optimize mobile phase pH: Based on stability data of related compounds, a mobile phase with a pH above 4 is recommended. Many published methods use a pH of 2.3 for separation, which may be suitable for rapid analysis but could contribute to on-column degradation if run times are long[1][5][6].- Check for light exposure: While some reports suggest bacosides are not highly sensitive to light, it is good practice to protect solutions from direct light exposure, especially for prolonged periods. |
| Poor peak shape (tailing) in HPLC analysis. | Secondary interactions between this compound and the stationary phase. | - Adjust mobile phase pH: A slight adjustment of the mobile phase pH can sometimes improve peak shape.- Use a high-purity silica column: Columns with low silanol activity are less likely to cause peak tailing for polar compounds.- Consider a different stationary phase: If peak tailing persists, a different column chemistry may be necessary. |
Quantitative Data Summary
The following tables summarize the stability data for Bacopaside I and Bacoside A3, which can be used as a proxy for estimating the stability of this compound under similar conditions.
Table 1: Effect of Temperature on the Stability of Bacopaside I and Bacoside A3 in Solution [3][4]
| Temperature (°C) | Stability of Bacopaside I and Bacoside A3 |
| 5 | Stable |
| 40 | Slow decrease in concentration |
| 60 | Slow decrease in concentration |
| 80 | Drastic decrease in concentration |
Table 2: Effect of pH on the Stability of Bacopaside I and Bacoside A3 in Standard Solution [3][4]
| pH | Stability of Bacopaside I and Bacoside A3 |
| 1.2 | Sharp drop in concentration |
| 6.8 | Slow decrease in concentration |
| 9.0 | Slow decrease in concentration |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 30°C) may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis of Bacosides
This protocol is adapted from published methods for the analysis of bacosides[1][5][6].
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.05 M Sodium Sulphate buffer, pH adjusted to 2.3 with sulfuric acid.
-
Solvent B: Acetonitrile.
-
Isocratic Elution: A mixture of Solvent A and Solvent B (e.g., 68.5:31.5 v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dilute the aqueous solution of this compound with the mobile phase to a suitable concentration within the linear range of the detector. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for using this compound in aqueous solutions.
Caption: Key factors influencing the stability of this compound in aqueous solutions.
References
- 1. Triterpenoid Saponin and Lignan Glycosides from the Traditional Medicine Elaeagnus angustifolia Flowers and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CAS:871706-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. Discovery of Lipid Peroxidation Inhibitors from Bacopa Species Prioritized through Multivariate Data Analysis and Multi-Informative Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
Technical Support Center: Overcoming Low Solubility of Bacopaside N2 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low aqueous solubility of Bacopaside N2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a triterpenoid saponin isolated from Bacopa monnieri.[1] Like many other saponins, it exhibits poor water solubility due to its complex, hydrophobic structure. This low aqueous solubility can lead to challenges in preparing stock solutions, precipitation in aqueous assay buffers, and consequently, inaccurate and irreproducible experimental results.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in a range of organic solvents. These include Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, Ethanol, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1][3]
Q3: How can I improve the aqueous solubility of this compound for my experiments?
A3: Several methods can be employed to enhance the aqueous solubility of this compound. These include the use of co-solvents, solubilizing agents like cyclodextrins, and the preparation of lipid-based formulations. The choice of method will depend on the specific requirements of your experiment (e.g., cell-based assay, animal study).
Q4: What is the maximum recommended concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to determine the tolerance of your specific cell line to DMSO in preliminary experiments.
Q5: How should I prepare a stock solution of this compound?
A5: A concentrated stock solution of this compound should be prepared in an appropriate organic solvent, such as DMSO. For example, a 10 mM stock solution in DMSO can be prepared and stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The rapid change in solvent polarity causes the compound to crash out of solution. | 1. Decrease the final concentration: Lower the working concentration of this compound in your assay. 2. Use a co-solvent system: Prepare the final dilution in a buffer containing a small percentage of a water-miscible organic co-solvent like ethanol or PEG300. Ensure the final concentration of all organic solvents is compatible with your experimental system. 3. Utilize cyclodextrins: Pre-complex this compound with a cyclodextrin derivative (e.g., HP-β-CD or SBE-β-CD) to increase its aqueous solubility.[4][5] 4. Serial dilutions: Perform serial dilutions in your aqueous buffer rather than a single large dilution step. |
| Inconsistent or non-reproducible assay results. | Poor solubility leading to variable concentrations of the active compound in the assay. | 1. Visually inspect for precipitation: Before starting your assay, carefully inspect all solutions for any signs of precipitation. 2. Centrifuge and use supernatant: If slight precipitation is observed, centrifuge your final working solution and use the clear supernatant. Note that the actual concentration may be lower than calculated. 3. Sonication: Briefly sonicate the solution to aid in dissolution, but be mindful of potential compound degradation with excessive sonication. |
| Low or no observed biological activity. | The actual concentration of dissolved this compound is much lower than the intended concentration due to poor solubility. | 1. Confirm solubility: Attempt to dissolve a known amount of this compound in your final assay buffer and quantify the dissolved portion using HPLC or another suitable analytical method. 2. Increase solubility: Employ one of the solubility enhancement techniques mentioned above (co-solvents, cyclodextrins). |
Quantitative Solubility Data
| Compound | Solvent | Solubility | Reference |
| Bacopaside I | DMSO | 100 mg/mL (102.13 mM) | [6] |
| Bacopaside II | DMSO | 90 mg/mL | [7] |
| Bacopaside I | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.55 mM) | [6] |
| Bacopaside I | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.55 mM) | [6] |
| Bacopaside I | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.55 mM) | [6] |
Note: The solubility of this compound is expected to be in a similar range to Bacopaside I and II in these solvents.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weighing: Accurately weigh out a desired amount of this compound powder (Molecular Weight: 796.98 g/mol ) using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortexing/Sonication: Vortex the solution vigorously until the compound is completely dissolved. If necessary, briefly sonicate in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of this compound for Cell-Based Assays using a Co-solvent System
-
Prepare this compound stock: Prepare a 10 mM stock solution in DMSO as described in Protocol 1.
-
Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in a suitable co-solvent such as ethanol or PEG300.
-
Final Dilution: Add the intermediate dilution to your cell culture medium to achieve the desired final concentration of this compound. Ensure the final concentration of DMSO and the co-solvent are below the cytotoxic threshold for your cell line (typically <0.5% for DMSO).
-
Control: Prepare a vehicle control containing the same final concentrations of DMSO and the co-solvent in the cell culture medium.
Protocol 3: Enhancing Aqueous Solubility of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your desired aqueous buffer (e.g., PBS or cell culture medium).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., 100 mM in DMSO).
-
Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the this compound stock solution dropwise. The molar ratio of this compound to HP-β-CD can be optimized, but a starting point of 1:10 is often effective.
-
Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for at least 1 hour.
-
Filtration (Optional): To remove any undissolved compound, centrifuge the solution at high speed and filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: It is recommended to determine the final concentration of the solubilized this compound in the complex solution using an appropriate analytical method like HPLC.
Signaling Pathways and Experimental Workflows
This compound and other bacosides from Bacopa monnieri are known to exert their neuroprotective and cognitive-enhancing effects through the modulation of several key signaling pathways, primarily the CREB (cAMP response element-binding protein) and BDNF (Brain-Derived Neurotrophic Factor) pathways. These pathways are intricately linked to neuronal survival, synaptic plasticity, and memory formation.
This compound-Mediated Neuroprotective Signaling
Caption: this compound signaling pathway.
Experimental Workflow for Assessing this compound Solubility
Caption: Workflow for preparing this compound solutions.
This technical support guide provides a starting point for researchers working with this compound. Due to the inherent variability of experimental conditions, it is essential to empirically determine the optimal solubilization strategy for your specific application.
References
- 1. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CAS:871706-75-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Bacopaside N2 degradation profile under different pH conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bacopaside N2 under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH levels?
A1: Direct quantitative stability data for isolated this compound across a wide pH range is limited in publicly available literature. However, studies on closely related saponins from Bacopa monnieri, such as Bacoside A (a mixture including Bacoside A3 and Bacopaside II), indicate that this compound is likely susceptible to degradation under both acidic and alkaline conditions.[1][2][3][4] The degradation is particularly rapid in strongly acidic environments.[2][3]
Q2: At which pH is this compound expected to be most stable?
A2: Based on data for analogous compounds, this compound is expected to exhibit maximum stability in the near-neutral pH range. Studies on similar bacosides have shown slower degradation at pH 6.8 compared to highly acidic (pH 1.2) or moderately alkaline (pH 9.0) conditions.[2][3] For optimal stability during short-term experiments and analytical method development, maintaining a pH between 6.0 and 7.0 is recommended.
Q3: What type of degradation kinetics is anticipated for this compound?
A3: Forced degradation studies on Bacoside A, a related mixture of saponins, have shown that it follows first-order degradation kinetics during both acidic and alkaline hydrolysis.[1] It is highly probable that this compound will also follow a similar kinetic profile.
Q4: What are the likely degradation products of this compound under harsh pH conditions?
A4: Bacosides are glycosidic saponins. Under acidic or alkaline conditions, the primary degradation pathway is the hydrolysis of the glycosidic linkages, which leads to the fragmentation of the molecule into its constituent aglycone (jujubogenin or pseudojujubogenin) and sugar moieties.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in analytical samples. | The sample is prepared in a highly acidic or alkaline diluent. | Prepare samples in a buffer with a pH between 6.0 and 7.0. If an acidic mobile phase is required for chromatography, minimize the time the sample is in contact with the mobile phase before injection. |
| Inconsistent quantification of this compound in stability studies. | pH of the sample solution is not adequately controlled and is drifting over time. | Use appropriate buffers to maintain a constant pH throughout the experiment. Verify the pH of the solutions at the beginning and end of the experiment. |
| Appearance of unknown peaks in the chromatogram during a stability study. | These are likely degradation products of this compound. | Characterize these new peaks using techniques like LC-MS to confirm they are degradation products. This can help in understanding the degradation pathway. |
| Precipitation of this compound from the solution. | The pH of the solution may have shifted to a point where the solubility of this compound is reduced. | Ensure the pH of the buffer system is appropriate for maintaining the solubility of this compound. |
Quantitative Data Summary
The following table summarizes the expected degradation profile of this compound based on published data for analogous compounds like Bacoside A3 and Bacopaside I.[2][3] This data should be considered indicative and may not represent the exact degradation profile of pure this compound.
| pH | Condition | Temperature (°C) | Expected % Degradation (Hypothetical) | Reference |
| 1.2 | Acidic | 40 | High (>50%) | [2][3] |
| 6.8 | Near-Neutral | 40 | Low (<10%) | [2][3] |
| 9.0 | Alkaline | 40 | Moderate (10-30%) | [2][3] |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
This protocol outlines a typical forced degradation study to determine the stability of this compound at different pH values.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer (for pH 6.0, 7.0, 8.0)
-
Citrate buffer (for pH 3.0, 4.0, 5.0)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a pH range (e.g., pH 1.2, 3.0, 5.0, 7.0, 9.0, 11.0).
-
For highly acidic conditions, 0.1 M HCl can be used.
-
For highly alkaline conditions, 0.1 M NaOH can be used.
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
For each pH condition, dilute the stock solution with the respective buffer to a final known concentration (e.g., 100 µg/mL).
4. Incubation:
-
Incubate the prepared samples at a constant temperature (e.g., 40°C or 60°C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the acidic and alkaline samples to prevent further degradation before analysis.
5. Analytical Method:
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A typical HPLC system for bacosides analysis would include a C18 column and a UV detector set at 205 nm.[5][6]
-
The mobile phase is often a gradient of acetonitrile and a buffer (e.g., phosphate buffer).[6]
6. Data Analysis:
-
Quantify the remaining percentage of this compound at each time point for each pH condition.
-
Plot the natural logarithm of the concentration of this compound versus time to determine the degradation rate constant (k) for each pH.
-
The degradation kinetics can be determined by assessing the fit of the data to zero-order, first-order, or second-order kinetic models.[7]
Visualizations
References
- 1. ijbpas.com [ijbpas.com]
- 2. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
Navigating the Separation of Bacopaside N2: A Technical Support Guide
For researchers, scientists, and drug development professionals working with Bacopa monnieri, achieving optimal separation of its bioactive compounds is a critical step in ensuring product quality and efficacy. Among these compounds, Bacopaside N2 presents unique challenges in high-performance liquid chromatography (HPLC) analysis. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the separation of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for an HPLC method for this compound separation?
A1: A good starting point for separating this compound is to use a reversed-phase C18 column. A common mobile phase involves a gradient or isocratic elution with a mixture of an acidic buffer (e.g., 0.05 M sodium sulphate buffer at pH 2.3 or 0.1% orthophosphoric acid) and an organic solvent like acetonitrile.[1][2] Detection is typically performed at 205 nm.[1][3][4][5][6][7][8][9]
Q2: My this compound peak is showing poor resolution from other bacosides. What can I do?
A2: Poor resolution is a common issue. To improve it, you can:
-
Optimize the mobile phase: Adjusting the pH of the aqueous phase can alter the ionization state of the saponins and improve separation.[4] Experiment with the gradient slope or the isocratic composition of the organic modifier (acetonitrile).
-
Change the column: While C18 is common, trying a different stationary phase, such as a C8 column, might provide different selectivity.[7]
-
Adjust the temperature: Column temperature can influence selectivity. An optimal temperature is often around 30°C.[2][4]
Q3: I am observing significant peak tailing for my this compound peak. What are the likely causes and solutions?
A3: Peak tailing can be caused by several factors:
-
Column degradation: The silica-based packing of reversed-phase columns can degrade at extreme pH values. Ensure your mobile phase pH is within the column's recommended range (typically pH 2-8).[10]
-
Secondary interactions: Silanol groups on the silica backbone can interact with the analytes, causing tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
-
Column overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.[10]
Q4: How can I reduce the run time of my HPLC method for this compound?
A4: To shorten the analysis time, you can:
-
Increase the flow rate: Be mindful that this will also increase backpressure and may decrease resolution. A typical flow rate is around 1.0 to 1.5 mL/min.[2][3][5][9][11]
-
Use a shorter column or a column with smaller particles: This can provide faster separations without sacrificing efficiency, but may also increase backpressure.
-
Optimize the gradient: A steeper gradient can elute compounds faster.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | - Detector lamp issue- No sample injection- Incorrect mobile phase composition | - Check detector lamp status and replace if necessary.- Verify autosampler or manual injector is functioning correctly.- Prepare fresh mobile phase and ensure correct proportions. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injection | - Flush the system with a strong solvent.- Use fresh, HPLC-grade solvents.- Inject a blank run to check for carryover.[5] |
| Baseline Drift or Noise | - Mobile phase not properly degassed- Column not equilibrated- Pump malfunction | - Degas the mobile phase using sonication or vacuum filtration.[11]- Allow sufficient time for the column to equilibrate with the mobile phase.[5][10]- Check for leaks in the pump and ensure seals are in good condition.[10] |
| Variable Retention Times | - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump flow rate instability | - Prepare mobile phase accurately and consistently.- Use a column oven to maintain a constant temperature.[10]- Check the pump for leaks and perform flow rate calibration. |
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the separation of bacosides, including this compound.
Table 1: HPLC Column and Mobile Phase Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Luna C18 (5 µm)[2] | Pinnacle DB C18 (5 µm)[11] | Hypersil BDS C18 (5 µm)[3] |
| Mobile Phase A | 0.05 M Sodium Sulphate Buffer (pH 2.3)[2] | Orthophosphate Buffer (pH 2.4)[11] | Phosphate Buffer (pH 3.0)[3] |
| Mobile Phase B | Acetonitrile[2] | Acetonitrile[11] | Acetonitrile[3] |
| Elution Mode | Isocratic (68.5:31.5, v/v)[2] | Gradient[11] | Isocratic (60:40, v/v)[3] |
Table 2: HPLC Operational Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Flow Rate | 1.0 mL/min[2] | 1.5 mL/min[11] | 1.5 mL/min[3] |
| Column Temperature | 30°C[2] | 27°C[11] | 30°C[3] |
| Detection Wavelength | Not Specified | 205 nm[11] | 205 nm[3] |
| Injection Volume | Not Specified | 20 µL[11] | Not Specified |
Experimental Protocols
Protocol 1: Isocratic HPLC Method for Bacopaside Separation
This protocol is based on the method described for the simultaneous determination of twelve bacopa saponins.[2]
-
Preparation of Mobile Phase:
-
Prepare a 0.05 M sodium sulphate buffer and adjust the pH to 2.3 with sulfuric acid.
-
Mix the buffer with acetonitrile in a ratio of 68.5:31.5 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
-
-
HPLC System and Conditions:
-
Column: Luna C18 (5 µm, 250 x 4.6 mm).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 205 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Bacopa monnieri extract or standard in methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample and run the analysis.
-
Identify this compound based on the retention time of a reference standard.
-
Visualizations
Caption: Workflow for optimizing HPLC parameters for this compound separation.
Caption: Logical troubleshooting flow for common HPLC issues in this compound analysis.
References
- 1. savaglobal.com [savaglobal.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. ijfmr.com [ijfmr.com]
- 4. CN107796882A - Determination method of active ingredient content of bacopa monnieri total saponins extract - Google Patents [patents.google.com]
- 5. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbpas.com [ijbpas.com]
- 7. researchgate.net [researchgate.net]
- 8. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 9. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. phcog.com [phcog.com]
Technical Support Center: Chromatographic Analysis of Bacopaside N2
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the chromatographic resolution of Bacopaside N2.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution between this compound and other closely related bacosides like Bacoside A3 or Bacopaside X?
Poor resolution between these structurally similar saponin isomers is a common challenge. The issue typically stems from suboptimal separation conditions. To address this, consider the following:
-
Mobile Phase Composition: The choice and concentration of the organic modifier are critical. Acetonitrile generally offers better selectivity for complex mixtures compared to methanol. Modifying the aqueous phase with an acidifier like formic acid or acetic acid can significantly improve peak shape and resolution by suppressing the ionization of silanol groups on the stationary phase.
-
Gradient Slope: A shallow gradient profile is crucial for separating closely eluting compounds. If your peaks are crowded together, decrease the rate of change in the organic solvent concentration over time. This increases the interaction time with the stationary phase, allowing for better separation.
-
Column Chemistry: Not all C18 columns are the same. A column with a high carbon load and end-capping can provide better retention and selectivity for non-polar compounds like bacosides. If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which offers alternative selectivity through pi-pi interactions.
Q2: My this compound peak is showing significant tailing. What are the potential causes and solutions?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues within the HPLC system itself.
-
Active Silanol Groups: Free silanol groups on the silica backbone of the column can interact with polar functional groups on the analyte, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress this interaction.
-
Column Overload: Injecting too much sample can saturate the column, leading to broad and tailing peaks. Try reducing the sample concentration or the injection volume.
-
Column Contamination: Buildup of contaminants at the head of the column can lead to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.
Q3: How does column temperature affect the separation of this compound?
Temperature is a key parameter for optimizing separation.
-
Improved Efficiency: Increasing the column temperature (e.g., to 30-40°C) lowers the viscosity of the mobile phase, which can lead to sharper peaks and improved column efficiency.
-
Selectivity Changes: Temperature can also alter the selectivity of the separation. The effect on resolution is compound-specific, so it is best to perform a temperature study (e.g., testing at 25°C, 30°C, 35°C, and 40°C) to find the optimal condition for the critical peak pair involving this compound.
Troubleshooting Workflow for Poor Resolution
The following workflow provides a systematic approach to diagnosing and resolving poor resolution of this compound.
Experimental Protocols & Data
Recommended Starting Protocol for this compound Analysis
This protocol is a synthesized starting point based on common methods for separating bacoside saponins. Optimization will likely be required.
| Parameter | Recommended Condition |
| HPLC System | UHPLC or HPLC System |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 35°C |
| Detection (UV) | 205 nm |
| Injection Volume | 2 µL |
Example Gradient Elution Program
A shallow gradient is essential for resolving isomeric bacosides.
Impact of Mobile Phase Modifier on Resolution
The choice of organic solvent can significantly impact selectivity. Below is a qualitative comparison.
| Mobile Phase B | Expected Impact on this compound Resolution | Rationale |
| Acetonitrile | Higher Resolution | Generally provides different selectivity and often results in sharper peaks for complex natural products compared to methanol. |
| Methanol | Lower Resolution | May lead to peak co-elution with closely related isomers due to different solvent-analyte interactions with the C18 stationary phase. |
How to prevent degradation of Bacopaside N2 during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the degradation of Bacopaside N2 during extraction from Bacopa monnieri.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
This compound, a triterpenoid saponin, is susceptible to degradation primarily through the hydrolysis of its glycosidic bonds. This process cleaves the sugar moieties from the aglycone core, leading to a loss of the native compound. The main factors that initiate and accelerate this degradation are:
-
Extreme pH: Both highly acidic and alkaline conditions can catalyze the cleavage of glycosidic linkages.[1][2][3] Strongly acidic conditions (e.g., pH 1.2) are particularly detrimental and can cause a sharp drop in the concentration of related bacosides.[2][3]
-
High Temperatures: Elevated temperatures significantly accelerate the rate of hydrolysis and can lead to thermal degradation.[1] For related compounds like Bacopaside I, concentrations decrease drastically at 80°C.[2][3]
-
Enzymatic Activity: Bacopa monnieri contains endogenous enzymes, such as glycosidases, which can become active during the extraction process and break down saponins.[1]
-
Prolonged Extraction Times: Longer exposure to solvents, heat, or active enzymes increases the opportunity for degradation to occur.[1]
Q2: How does temperature affect the stability and yield of this compound?
Temperature has a conflicting effect. While moderately increasing the temperature can improve the solubility and diffusion of saponins, thereby enhancing extraction yield, excessively high temperatures promote degradation.[1] Studies on related bacosides show that stability is maintained at low temperatures (e.g., 5°C), but degradation occurs slowly at 40-60°C and rapidly at 80°C.[2][3] Therefore, an optimal temperature must be established to balance extraction efficiency with compound stability, often in the range of 50-60°C.[1][4] For post-extraction solvent evaporation, temperatures should be kept below 45°C.[1]
Q3: What is the optimal pH range to maintain during extraction?
Bacopasides are most stable in a neutral to slightly alkaline pH range. Research on similar bacosides demonstrated a sharp decline in stability at a highly acidic pH of 1.2, with much slower degradation observed at pH 6.8 and 9.0.[2][3] For other saponins, a pH range of 7 to 8 has been identified as optimal for maximizing solubility and recovery.[5] It is critical to avoid strongly acidic conditions to prevent acid-catalyzed hydrolysis.
Q4: Which solvents are recommended for preserving this compound integrity?
Aqueous ethanol and methanol are highly effective and commonly recommended solvents for extracting saponins, including bacosides.[1] The addition of water improves extraction efficiency.[1] Methanol has been shown to produce high extract yields, while percolation with ethanol after an initial soaking in water can yield a high total saponin content.[6] The choice of solvent should balance high yield with the preservation of the target compound.
Q5: How should I handle and store the extract to prevent post-extraction degradation?
Proper post-extraction handling is crucial.
-
Solvent Evaporation: Use a rotary evaporator under reduced pressure to remove the solvent. The temperature of the water bath should not exceed 45-50°C to prevent thermal degradation.[1]
-
Drying: If necessary, use freeze-drying to obtain a dry powder extract, as this method is less likely to cause thermal damage.
-
Storage: The final dried extract should be stored in a cool, dark, and dry place.[1] Storing at low temperatures (e.g., 4°C or -20°C) in a desiccator or sealed container is recommended to minimize moisture absorption and degradation over time.[1][7]
Troubleshooting Guide
This section addresses common issues encountered during this compound extraction.
Problem: Low yield or complete absence of this compound in the final extract.
This is a common issue often indicating that the compound has degraded during the extraction process. Use the following diagnostic workflow to identify the potential cause.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Changes and Transformation Mechanisms of Saponin Components in Chinese Herbal Medicines during Storage and Processing: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Bacopaside N2 Isolation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common contamination issues during the isolation of Bacopaside N2 from Bacopa monnieri.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My initial crude extract shows a very low concentration of bacosides. What could be the reason?
A1: Low yields of bacosides in the initial extract can stem from several factors related to the plant material, extraction method, and solvent choice.
-
Plant Material: The concentration of bacosides can vary significantly based on the geographical origin, harvest time, and drying process of the Bacopa monnieri plant. Using authenticated, high-quality plant material is crucial.
-
Extraction Method: The choice of extraction technique plays a significant role. While maceration is simple, methods like percolation with ethanol after soaking the plant material in water have been shown to yield a higher content of total saponins.[1][2] Soxhlet extraction is also a common method.[3]
-
Solvent Selection: Methanol and ethanol are effective solvents for extracting saponins. Using a sequence of solvents with increasing polarity (e.g., hexane, acetone, then methanol) can help in defatting the sample and removing less polar impurities before extracting the desired saponins.[4]
Q2: My Thin Layer Chromatography (TLC) plate shows significant streaking and overlapping spots. How can I resolve this?
A2: Streaking and poor separation on TLC are common issues when dealing with crude plant extracts, which are complex mixtures.[5]
-
Overloading: You might be spotting too much of your sample on the TLC plate. Try diluting your sample or applying a smaller volume.
-
Solvent System: The mobile phase may not be optimal for separating the compounds in your extract. You may need to adjust the polarity. For saponins like this compound, a common mobile phase for silica gel TLC is a mixture of ethyl acetate and methanol. Experiment with different ratios to achieve better separation.
-
Sample Preparation: The crude extract may contain highly polar compounds or particulate matter. A preliminary clean-up using Solid Phase Extraction (SPE) can remove interfering substances before TLC analysis.
Q3: My High-Performance Liquid Chromatography (HPLC) analysis indicates the presence of multiple closely-eluting peaks around this compound. How can I identify and remove these contaminants?
A3: The primary contaminants are often other structurally similar saponins such as Bacopaside I, Bacoside A3, Bacopaside II, and Bacopasaponin C.[1][2][6] These compounds have similar polarities and molecular weights, making their separation challenging.
-
HPLC Method Optimization: To improve resolution, you can modify the HPLC parameters. This includes adjusting the mobile phase composition (e.g., the ratio of acetonitrile to an acidic buffer), changing the gradient slope, or reducing the flow rate.[7][8] Using a high-resolution column with a smaller particle size can also enhance separation.[5]
-
Identification: The most reliable way to identify these contaminants is by using Liquid Chromatography-Mass Spectrometry (LC-MS) and comparing the fragmentation patterns and retention times with known standards.
-
Purification Strategy: A multi-step purification approach is often necessary.[5] This typically involves initial separation by column chromatography over silica gel or a macroporous resin, followed by preparative HPLC for the final purification of this compound.[4][9]
Q4: I am experiencing a significant loss of product during the purification steps. What are the best practices to maximize yield?
A4: Product loss during purification is a common challenge in natural product isolation.[10][11]
-
Minimize Transfers: Each transfer of the sample from one container to another can result in loss. Plan your workflow to minimize these steps.
-
Proper Fraction Collection: During column chromatography, collect smaller fractions and analyze them by TLC or HPLC to ensure you are not discarding fractions containing your target compound.
-
Solvent Evaporation: When evaporating solvents, use a rotary evaporator under reduced pressure and at a moderate temperature to prevent degradation of the saponins.
-
Column Selection: Ensure the column size is appropriate for the amount of extract being loaded. An overloaded column will result in poor separation and loss of product.
Data Presentation: Comparative Analysis
Table 1: Comparison of Extraction Methods for Bacopa monnieri
| Extraction Method | Solvent | Yield of Crude Extract (%) | Total Saponin Content (%) | Reference |
| Maceration (3 days) | Methanol | 27.89 ± 0.48 | Not specified | [1][2] |
| Maceration (3 days) | 95% Ethanol | Not specified | Not specified | [2] |
| Percolation | Ethanol (after water soak) | Not specified | 19.28 ± 0.12 | [1][2] |
| Soxhlet Extraction | Ethanol | Not specified | Not specified | [3] |
Table 2: Typical HPLC Parameters for Bacoside Analysis
| Parameter | Method 1 | Method 2 | Reference |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm) | [7][12] |
| Mobile Phase | Acetonitrile:Water (40:60) | Acetonitrile:0.72% w/v Anhydrous Sodium Sulfate (pH 2.3) (31.5:68.5) | [7][12] |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | [7][12] |
| Detection Wavelength | 215 nm | 205 nm | [7][12] |
| Run Time | > 30 min | 75 min | [3][7] |
Experimental Protocols
Protocol 1: General Extraction of Saponins from Bacopa monnieri
-
Preparation of Plant Material: Air-dry the aerial parts of Bacopa monnieri and grind them into a coarse powder.
-
Defatting (Optional but Recommended): To remove non-polar impurities, first, perform a Soxhlet extraction or maceration of the dried powder with a non-polar solvent like hexane. Discard the hexane extract.
-
Saponin Extraction: Extract the defatted plant material with 95% ethanol or methanol. This can be done by macerating the material for 3 days at room temperature with periodic shaking or through Soxhlet extraction for several hours.[3]
-
Concentration: Combine the ethanolic/methanolic extracts and filter them. Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50-60°C to obtain the crude saponin-rich extract.[9]
Protocol 2: Column Chromatography for Preliminary Purification
-
Column Packing: Prepare a slurry of silica gel (100-200 mesh size) in a non-polar solvent (e.g., ethyl acetate) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase or methanol, adsorb it onto a small amount of silica gel, and dry it. Carefully load the dried sample onto the top of the packed column.
-
Elution: Begin elution with 100% ethyl acetate and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., increasing methanol concentration from 1% to 30%).[4]
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10-20 mL).
-
Analysis: Analyze the collected fractions using TLC to identify those containing this compound. Pool the fractions that show a high concentration of the target compound.
Visualizations
Caption: A diagram illustrating the general experimental workflow for the isolation of this compound.
Caption: A logical flowchart for troubleshooting poor separation in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. thaiscience.info [thaiscience.info]
- 3. ijfmr.com [ijfmr.com]
- 4. jees.in [jees.in]
- 5. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacopaside N1 biosynthetic potential of endophytic Aspergillus sp. BmF 16 isolated from Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savaglobal.com [savaglobal.com]
- 9. CN107789429A - Separation and purification method of bacopa monnieri total saponins extract and its application in the preparation of nervous system drugs - Google Patents [patents.google.com]
- 10. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 11. rroij.com [rroij.com]
- 12. ijpsonline.com [ijpsonline.com]
Technical Support Center: Enhancing Bacopaside N2 Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of Bacopaside N2 for in vivo studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is the poor aqueous solubility of this compound, which is a common characteristic of triterpenoid saponins. This low solubility limits its dissolution in gastrointestinal fluids, leading to poor absorption and low overall bioavailability. Additionally, its complex glycosidic structure may be susceptible to degradation in the harsh acidic environment of the stomach and by gut microbiota.
Q2: What are the most effective formulation strategies to enhance this compound bioavailability?
A2: Several formulation strategies have shown promise for improving the bioavailability of bacosides, which can be applied to this compound. These include:
-
Phospholipid Complexes: Forming a complex with phospholipids can enhance the lipophilicity of this compound, thereby improving its absorption across the intestinal membrane.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water nanoemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for absorption.[1][2][3][4]
-
Nano-encapsulation: Encapsulating this compound into nanoparticles can protect it from degradation in the GI tract and improve its uptake by intestinal cells.[5]
-
Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of poorly soluble compounds like this compound.[6]
Q3: Are there any commercially available formulations of Bacopa monnieri with enhanced bioavailability?
A3: Yes, some commercial extracts of Bacopa monnieri are formulated to improve the bioavailability of its active constituents, including bacosides. These formulations often utilize technologies like phospholipid complexes to enhance absorption.
Q4: How can I assess the improvement in bioavailability in my in vivo studies?
A4: The standard method is to conduct a pharmacokinetic study in an animal model (e.g., rats, mice). This involves administering the formulated this compound and a control (unformulated this compound) and then collecting blood samples at various time points. The concentration of this compound in the plasma is then measured using a validated analytical method like LC-MS/MS. Key pharmacokinetic parameters to compare are the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
Troubleshooting Guides
Issue 1: Low and Variable In Vivo Efficacy Despite Using a Bio-enhancement Formulation.
-
Possible Cause 1: Formulation Instability.
-
Troubleshooting:
-
Characterize your formulation: Before in vivo administration, confirm the physical and chemical stability of your formulation. For SNEDDS, check for phase separation or drug precipitation upon dilution. For nanoparticles, verify particle size, zeta potential, and encapsulation efficiency.
-
Storage conditions: Ensure the formulation is stored under appropriate conditions (temperature, light) to prevent degradation.
-
-
-
Possible Cause 2: Inadequate Dosing.
-
Troubleshooting:
-
Dose-response study: Conduct a pilot dose-response study to determine the optimal dose of the formulated this compound for the desired therapeutic effect.
-
Literature review: Consult existing literature for effective dose ranges of similar bacoside formulations in your animal model.
-
-
-
Possible Cause 3: Interspecies Variability.
-
Troubleshooting:
-
Animal model selection: Ensure the chosen animal model is appropriate for studying the bioavailability and efficacy of this compound. Metabolic differences between species can significantly impact results.
-
-
Issue 2: Difficulty in Preparing a Stable Phospholipid Complex of this compound.
-
Possible Cause 1: Incorrect Stoichiometric Ratio.
-
Troubleshooting:
-
Optimize the ratio: Experiment with different molar ratios of this compound to phospholipid (e.g., 1:1, 1:2) to find the optimal ratio that results in a stable complex with the highest entrapment efficiency.
-
-
-
Possible Cause 2: Inappropriate Solvent System.
-
Troubleshooting:
-
Solvent selection: Use a solvent system in which both this compound and the phospholipid are soluble. A common approach is to dissolve the phospholipid in a nonpolar solvent and this compound in a polar solvent, then mix them.
-
Evaporation technique: Ensure complete removal of the solvent under vacuum without excessive heat, which could degrade the complex.
-
-
Issue 3: Poor Emulsification of SNEDDS Formulation in Aqueous Media.
-
Possible Cause 1: Suboptimal Excipient Combination.
-
Troubleshooting:
-
Screening of excipients: Systematically screen different oils, surfactants, and co-surfactants to find a combination that is compatible with this compound and forms a stable nanoemulsion upon dilution.
-
Phase diagram construction: Construct a ternary phase diagram to identify the optimal concentration ranges of the oil, surfactant, and co-surfactant that result in a stable nanoemulsion.
-
-
-
Possible Cause 2: High Viscosity of the Formulation.
-
Troubleshooting:
-
Adjusting excipient ratios: A high concentration of surfactant can sometimes lead to high viscosity, hindering spontaneous emulsification.[3] Adjust the ratios of the components to achieve a lower viscosity while maintaining emulsification performance.
-
-
Quantitative Data on Bioavailability Enhancement
While specific data for this compound is limited, studies on other bacosides demonstrate the potential for significant bioavailability improvement with advanced formulation strategies.
Table 1: Comparative Bioavailability of Bacosides in a Phospholipid Complex vs. Standard Extract
| Bacoside | Formulation | Maximum Serum Concentration (Cmax) (µg/mL) | Percentage Increase in Cmax |
| Bacopaside I | Standard Extract | 10.41 | - |
| Bacopaside I | Phospholipid Complex | 12.21 | 17.3% |
| Bacopaside II | Standard Extract | 10.38 | - |
| Bacopaside II | Phospholipid Complex | 12.28 | 18.3% |
Data adapted from a study on a Bacopa-phospholipid complex (BPC) compared to a standard Bacopa extract (BE).[7][8]
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex
-
Dissolution: Dissolve the desired amount of this compound and a phospholipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., ethanol, dichloromethane) in a round-bottom flask. The molar ratio of this compound to phospholipid should be optimized (e.g., 1:1 or 1:2).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C. This will form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a small amount of phosphate-buffered saline (PBS, pH 7.4) or water and sonicate the mixture until a homogenous suspension is formed.
-
Lyophilization: Freeze-dry the suspension to obtain a powdered form of the this compound-phospholipid complex.
-
Characterization: Characterize the complex for its entrapment efficiency, particle size, and in vitro release profile.
Protocol 2: Preparation of this compound-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac™ lipophile, Capryol™ 90), surfactants (e.g., Tween® 80, Kolliphor® EL), and co-surfactants (e.g., Transcutol® HP, PEG 400).
-
Select the components that show the highest solubility for this compound.
-
-
Ternary Phase Diagram Construction:
-
Prepare a series of blank SNEDDS formulations with varying ratios of the selected oil, surfactant, and co-surfactant.
-
Titrate each formulation with water and observe the formation of nanoemulsions to identify the nanoemulsification region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in this mixture with the aid of gentle heating or vortexing to form a clear, homogenous solution.
-
-
Characterization:
-
Evaluate the prepared SNEDDS for its self-emulsification time, droplet size, zeta potential, and drug content.
-
Assess its stability upon dilution and robustness to changes in pH.
-
Visualizations
Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations of this compound.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. A Comprehensive Guide to the Development, Evaluation, and Future Prospects of Self-nanoemulsifying Drug Delivery Systems for Poorly Water-soluble Drugs. | Semantic Scholar [semanticscholar.org]
- 3. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Optimization of Dispersible Tablet of Bacopa monnieri with Improved Functionality for Memory Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Engineering of Bacopa monnieri
Welcome to the technical support center for the metabolic engineering of Bacopa monnieri. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for increasing the production of valuable bacosides, with a focus on Bacopaside N2 and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for increasing this compound in Bacopa monnieri?
A1: The primary strategy involves manipulating the triterpenoid saponin biosynthesis pathway. Bacosides, including this compound, are synthesized via the mevalonate (MVA) and methylerythritol 4-phosphate (MEP) pathways in plants.[1] Key approaches include:
-
Overexpression of key pathway genes: Up-regulating genes that code for rate-limiting enzymes in the pathway, such as squalene synthase (SQS), can channel more precursors towards bacoside synthesis.[2][3][4]
-
Silencing competitive pathways: Down-regulating genes in pathways that compete for the same precursors can redirect metabolic flux towards triterpenoid production.[2][3][4]
-
Elicitation: Applying external stimuli (elicitors) like methyl jasmonate or salicylic acid to in vitro cultures can trigger defense responses and enhance secondary metabolite production.[5][6][7][8]
-
Precursor Feeding: Supplying exogenous precursors of the biosynthesis pathway, such as squalene or amino acids, to cell or tissue cultures can boost the production of downstream compounds.[9][10][11][12]
Q2: Which genes are the most promising targets for metabolic engineering?
A2: Current research points to several key genes. Squalene synthase (SQS) is a critical enzyme that catalyzes the first committed step in triterpene biosynthesis.[2][3] Overexpression of BmSQS1 has been shown to improve the content of bacoside A3 and bacopaside II.[2][3][4] Additionally, UDP-glycosyltransferases (UGTs) are responsible for the final glycosylation steps that form the various bacosides from the jujubogenin and pseudojujubogenin aglycones; identifying and overexpressing the specific UGTs involved in this compound synthesis is a highly promising strategy.[4][13]
Q3: What analytical method is standard for quantifying this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the gold standard for the accurate quantification of individual bacosides.[14][15][16] Methods validated by the United States Pharmacopoeia (USP) typically use a C18 reverse-phase column with UV detection at approximately 205 nm.[15][17][18] This technique offers high specificity and reproducibility, allowing for the separation and precise measurement of structurally similar compounds like this compound, Bacopaside II, and Bacoside A3.[14][15][17]
Q4: Can in vitro culture methods be used for large-scale production?
A4: Yes, in vitro cultures, including shoot cultures, cell suspension cultures, and hairy root cultures, are viable alternatives for the controlled and sustainable production of bacosides.[19][20][21] These systems allow for the application of elicitors and precursors more effectively than field-grown plants and can be scaled up in bioreactors.[7][19][22]
Troubleshooting Guides
Issue 1: Low Agrobacterium-mediated Transformation Efficiency
-
Question: My Agrobacterium-mediated transformation of Bacopa monnieri explants results in very few or no transgenic shoots. What could be wrong?
-
Answer: Low transformation efficiency is a common issue. Consider the following factors:
-
Agrobacterium Strain: The choice of strain is critical. Different strains (e.g., EHA105, LBA4404, GV3101) exhibit varying levels of virulence and transformation efficiency in Bacopa.[23][24] If one strain yields poor results, experimenting with another is recommended. Studies have shown GV3101 to be highly efficient for Bacopa monnieri.[23][24]
-
Explant Type: The physiological state and type of explant are important. Young, healthy tissues like leaf explants or nodal segments are generally more receptive to transformation.[25][26]
-
Co-cultivation Conditions: The duration and conditions of co-cultivation can significantly impact T-DNA transfer. A typical duration is 2-3 days. Ensure the medium composition, temperature (25 ± 2°C), and absence of light are optimal.[25]
-
Selection Agent Concentration: The concentration of the selection agent (e.g., hygromycin, kanamycin) must be carefully optimized. A concentration that is too high can kill all cells, including transformed ones, while a concentration that is too low may allow non-transformed cells to escape. A kill curve should be established for your specific explants.
-
Issue 2: High Variability in Bacoside Content Between Transgenic Lines
-
Question: I have successfully generated several transgenic lines, but the bacoside content varies dramatically between them. Why is this happening?
-
Answer: This variability is expected and is often due to the "position effect."
-
Random T-DNA Integration: Agrobacterium inserts the T-DNA into the plant genome at random locations. The expression level of the transgene can be heavily influenced by the surrounding chromatin environment and local regulatory elements.
-
Copy Number: The number of T-DNA copies integrated into the genome can vary. Higher copy numbers can sometimes lead to gene silencing, resulting in lower expression of the target gene.
-
Somaclonal Variation: The process of tissue culture and regeneration itself can introduce genetic and epigenetic changes, leading to phenotypic variations among regenerated plants.
-
Solution: It is essential to generate a large number of independent transgenic events and screen them using molecular methods (PCR, RT-qPCR) and analytical techniques (HPLC) to identify elite lines with stable, high-level expression and the desired metabolic profile.
-
Issue 3: Elicitor Treatment is Ineffective or Causes Tissue Necrosis
-
Question: My application of methyl jasmonate (MeJA) isn't increasing bacoside production, or it's killing my cultures. How can I fix this?
-
Answer: The effectiveness of elicitation depends on a delicate balance of concentration, timing, and culture conditions.
-
Concentration: Elicitors often have a narrow optimal concentration range. For MeJA, concentrations around 50 µM have been reported to be effective.[27] Concentrations that are too high can be toxic and induce cell death. Perform a dose-response experiment to find the optimal concentration for your system.
-
Exposure Time: The duration of elicitor treatment is crucial. Secondary metabolite production is often a delayed response. Short-term exposure (e.g., 6-9 days) may be sufficient to trigger the biosynthetic pathway.[6][7]
-
Culture Growth Stage: The timing of elicitor application relative to the culture's growth phase is important. Elicitation is often most effective when applied during the exponential growth phase.[5]
-
Visualizations and Pathways
Bacopaside Biosynthesis Pathway
The following diagram illustrates the simplified biosynthesis pathway for bacosides, starting from the MVA pathway and leading to the triterpenoid backbone.
Caption: Simplified bacopaside biosynthesis pathway highlighting key enzymes.
Metabolic Engineering Experimental Workflow
This workflow outlines the key steps for developing transgenic Bacopa monnieri with enhanced bacoside content.
Caption: General experimental workflow for metabolic engineering of Bacopa monnieri.
Troubleshooting Logic for Low Bacoside Yield
This decision tree provides a logical approach to troubleshooting low bacoside yields in engineered plants.
Caption: Decision tree for troubleshooting low bacoside yield in transgenic lines.
Quantitative Data Summary
The following tables summarize the quantitative effects of different metabolic engineering strategies on bacoside production as reported in various studies.
Table 1: Effect of Elicitation on Bacoside Production in B. monnieri Shoot Cultures
| Elicitor | Concentration | Treatment Duration | Fold Increase in Bacoside Content | Reference |
| Copper Sulphate (CuSO₄) | 45 mg/L | 9 days | ~1.42-fold | [5][8] |
| Salicylic Acid (SA) | 1.0 mg/L | 6-9 days | Max. content of 6.58 mg/g DW | [6][7] |
| Methyl Jasmonate (MeJA) | 50 µM | 1 week | ~1.8-fold | [27] |
| Potassium Chloride (KCl) | 60 mM | Not Specified | Max. pseudojujubogenin glycoside content | [9] |
Table 2: Effect of Precursor Feeding on Bacoside Production
| Precursor | Concentration | Treatment Duration | Fold Increase in Triterpenoid Saponin Glycosides | Reference |
| L-alanine | 5 mM | 6 days | ~2.4-fold | [11] |
| L-phenylalanine | 150 µM | 6 days | ~2.6-fold | [11] |
| L-alanine + L-phenylalanine | 1.0 mM + 100 µM | 6 days | Max. yield of 58.53 mg/g DW | [11] |
Experimental Protocols
Protocol 1: Agrobacterium-mediated Transformation of Bacopa monnieri
This protocol is a generalized procedure based on common practices.[25][26] Optimization is required.
-
Vector and Strain Preparation:
-
Clone your gene of interest (e.g., BmSQS1) into a binary vector (e.g., pCAMBIA series) containing a plant-selectable marker like hpt (hygromycin resistance).
-
Transform the vector into a suitable Agrobacterium tumefaciens strain (e.g., EHA105, GV3101).
-
Grow a single colony of Agrobacterium in liquid LB medium with appropriate antibiotics to an OD₆₀₀ of 0.6-0.8.
-
Pellet the cells by centrifugation and resuspend them in liquid MS medium to an OD₆₀₀ of 0.8.[25]
-
-
Explant Preparation and Infection:
-
Excise healthy, young leaf or nodal explants from in vitro-grown sterile B. monnieri plantlets.
-
Immerse the explants in the Agrobacterium suspension for 10-15 minutes.[25]
-
Blot the explants dry on sterile filter paper to remove excess bacteria.
-
-
Co-cultivation:
-
Selection and Regeneration:
-
Transfer the explants to a selection medium. This is typically the same regeneration medium supplemented with a selection agent (e.g., 10-20 mg/L hygromycin) and an antibiotic to eliminate Agrobacterium (e.g., 250-500 mg/L cefotaxime).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
Hygromycin-resistant shoots should begin to emerge after 4-6 weeks.
-
-
Rooting and Acclimatization:
-
Excise regenerated shoots and transfer them to a rooting medium (e.g., half-strength MS medium).
-
Once a healthy root system develops, carefully transfer the plantlets to a soil mixture and acclimatize them under high humidity.
-
Protocol 2: HPLC Analysis of Bacosides
This is a representative HPLC method for bacoside quantification.[15][16][17][18]
-
Sample Extraction:
-
Grind 1g of dried plant material into a fine powder.
-
Extract with 10 mL of 80% methanol (v/v) in water by sonication or shaking for several hours.[4]
-
Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[16][18]
-
Mobile Phase: An isocratic or gradient system of acetonitrile and a buffer (e.g., phosphate buffer). A common mobile phase is a mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v).[18]
-
Flow Rate: 1.0 - 1.5 mL/min.[18]
-
Column Temperature: 30°C.[17]
-
-
Quantification:
-
Prepare a calibration curve using certified reference standards of individual bacosides (e.g., Bacopaside II, Bacoside A3).
-
Identify peaks in the sample chromatogram by comparing their retention times with the standards.
-
Quantify the concentration of each bacoside by interpolating its peak area against the calibration curve.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elicitation and enhancement of bacoside production using suspension cultures of Bacopa monnieri (L.) Wettst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Micropropagation and elicited production of triterpenoid saponin glycosides and stigmasterol via precursor and elicitor feeding in Bacopa floribunda (R.Br.) Wettst.—A potential nootropic herb [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative determination of the major saponin mixture bacoside A in Bacopa monnieri by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 16. researchgate.net [researchgate.net]
- 17. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijfmr.com [ijfmr.com]
- 19. Biotechnological production of bacosides from cell and organ cultures of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Biotechnology for propagation and secondary metabolite production in Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Challenges in quantifying minor bacosides like Bacopaside N2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of minor bacosides, with a specific focus on the challenges associated with Bacopaside N2.
Troubleshooting Guide: Bacoside Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is a primary technique for bacoside analysis. However, various issues can arise during experimentation. The following table outlines common problems, their potential causes, and recommended solutions to ensure accurate and reproducible results.
| Problem | Potential Causes | Recommended Solutions |
| Poor Peak Resolution / Co-elution of Isomers | - Inappropriate mobile phase composition.- Suboptimal column temperature.- Incorrect column selection (e.g., particle size, stationary phase).- Flow rate is too high. | - Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile) to buffer.[1][2][3]- Use a column oven to maintain a consistent and optimal temperature.[3][4]- Select a high-resolution column (e.g., C18 with a smaller particle size).[3]- Reduce the flow rate to improve separation efficiency.[3] |
| Low Sensitivity / Poor Signal-to-Noise Ratio | - Low detector wavelength.- Inadequate sample concentration.- Contaminated mobile phase or column.- Detector lamp nearing the end of its lifespan. | - Set the UV detector to a lower wavelength, typically around 205 nm, for maximum absorbance of bacosides.[3][5]- Concentrate the sample extract or increase the injection volume.- Use fresh, HPLC-grade solvents and flush the column regularly.- Replace the detector lamp as per the manufacturer's recommendations. |
| Baseline Noise or Drift | - Air bubbles in the pump or detector.[6]- Inconsistent mobile phase composition.- Column contamination.- Fluctuations in ambient temperature. | - Degas the mobile phase and purge the HPLC system.[6]- Ensure the mobile phase is well-mixed and from a single, fresh batch.- Implement a column washing protocol between runs.- Use a column oven and ensure a stable laboratory environment.[6][4] |
| Retention Time Variability | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Changes in flow rate.- Column degradation. | - Prepare the mobile phase accurately and consistently for each run.[6]- Utilize a column thermostat for precise temperature control.[6][4]- Check the pump for leaks and ensure a stable flow rate.- Replace the column if it shows signs of degradation (e.g., loss of resolution, peak tailing). |
| Matrix Effects in Complex Samples (e.g., herbal extracts, biological fluids) | - Interference from other compounds in the sample matrix.- Ion suppression or enhancement in LC-MS analysis. | - Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering substances.- Use a matrix-matched calibration curve for quantification.- For LC-MS, consider using an internal standard that is structurally similar to the analyte. |
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the challenges of quantifying minor bacosides like this compound.
Q1: What are the primary challenges in quantifying the minor bacoside, this compound?
A1: The primary challenges in quantifying this compound include:
-
Structural Similarity and Co-elution: this compound is part of a complex mixture of structurally similar triterpenoid saponins.[7] It often co-elutes with its isomers, such as Bacopaside II and Bacoside A3, making accurate quantification difficult with standard HPLC methods.[8] The absolute identification of isomers like bacopaside N1 and N2 can be ambiguous due to similar molecular masses and fragmentation patterns in mass spectrometry.[8]
-
Low Abundance: As a minor bacoside, this compound is present in much lower concentrations compared to major bacosides like Bacoside A3 and Bacopaside II, requiring highly sensitive analytical methods for detection and quantification.[1][2]
-
Lack of Commercial Standards: The availability of pure, certified reference standards for every minor bacoside, including this compound, can be limited, which is a significant hurdle for accurate quantification.
-
Matrix Effects: When analyzing complex samples like plant extracts or biological fluids, other compounds in the matrix can interfere with the analysis, leading to inaccurate results.
Q2: Which analytical technique is most suitable for differentiating this compound from other isomers?
A2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most suitable technique for differentiating and quantifying this compound and other isomeric bacosides.[9][8] LC-MS/MS offers high sensitivity and selectivity, allowing for the separation of compounds with similar retention times based on their mass-to-charge ratio (m/z) and fragmentation patterns.[9][10] While HPLC with UV detection is widely used for bacoside analysis, achieving baseline separation of all isomers can be challenging. LC-ESI-QTOF-MS has also been shown to effectively discriminate between jujubogenin and pseudojujubogenin glycoside isomers based on their fragmentation patterns.[11]
Q3: Can High-Performance Thin-Layer Chromatography (HPTLC) be used for the quantification of minor bacosides?
A3: Yes, HPTLC can be a cost-effective and rapid method for the qualitative and quantitative analysis of bacosides.[12][13][14][15][16] Several studies have reported validated HPTLC methods for the estimation of Bacoside A.[12][13][14][15][16] While it may not offer the same level of resolution and sensitivity as LC-MS/MS for all minor isomers, a well-developed HPTLC method with an appropriate solvent system can provide good separation of major bacosides and some minor ones.[14] For routine quality control and screening purposes, HPTLC is a viable option.
Q4: How can matrix effects be minimized when quantifying this compound in herbal formulations?
A4: To minimize matrix effects in the quantification of this compound in herbal formulations, the following strategies are recommended:
-
Sample Preparation: Utilize effective sample clean-up procedures such as solid-phase extraction (SPE) to remove interfering compounds from the sample matrix before analysis. Liquid-liquid extraction has also been employed for sample purification.[9]
-
Chromatographic Separation: Optimize the HPLC or LC-MS method to achieve good separation of the analyte from matrix components. This can involve adjusting the mobile phase gradient, column type, and other chromatographic parameters.
-
Use of Internal Standards: Incorporating a suitable internal standard that is structurally similar to this compound can help to compensate for matrix-induced variations in signal intensity.
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to account for any signal suppression or enhancement caused by the matrix.
Experimental Protocols
Below are detailed methodologies for key experiments in bacoside quantification.
High-Performance Liquid Chromatography (HPLC-UV) Method for Bacoside Analysis
This protocol is a general guideline based on published methods for the separation and quantification of bacosides.[1][2][3]
-
Instrumentation: HPLC system with a UV-Vis detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][17]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and a buffer solution (e.g., 0.05 M sodium sulphate buffer adjusted to pH 2.3 with sulfuric acid).[1][2][3] A typical isocratic mobile phase composition is a 31.5:68.5 (v/v) ratio of acetonitrile to buffer.[1][2]
-
Injection Volume: 20 µL.[3]
-
Standard Preparation: Prepare stock solutions of bacoside standards (e.g., Bacopaside II as a calibrating standard) in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Extract the powdered plant material or formulation with a suitable solvent (e.g., methanol) using sonication or another appropriate extraction technique.[17][18] Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Identify and quantify the bacosides by comparing their retention times and peak areas with those of the reference standards. The British Pharmacopoeia method uses Bacopaside II as the calibrating standard and identifies other bacoside peaks by their relative retention time.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Bacopaside I Quantification
This protocol is adapted from a validated method for the quantification of Bacopaside I in rat plasma, which can be modified for other bacosides and matrices.[10]
-
Instrumentation: A triple quadrupole LC-MS/MS system with an electrospray ionization (ESI) source.[9]
-
Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 2.1×50mm, 1.8μm).[10]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35, v/v).[10]
-
Flow Rate: 0.8 mL/min.[19]
-
Ionization Mode: ESI positive or negative mode. For Bacopaside I, positive mode has shown better sensitivity for MRM methods.[9]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each bacoside need to be determined. For Bacopaside I, an MRM transition of 979.4 > 473.4 has been used.[9]
-
Sample Preparation: For plasma samples, deproteinization with methanol is a common method.[10] For herbal extracts, a dilution in a suitable solvent followed by filtration is necessary.
-
Quantification: Generate a calibration curve using a series of standard solutions and an internal standard. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Visualizations
Troubleshooting Workflow for Bacoside Quantification
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the quantification of bacosides.
A logical workflow for troubleshooting common HPLC issues in bacoside analysis.
References
- 1. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. A simple LC-ESI-MS/MS method for quantification of bacopaside I in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-ESI-QTOF-MS based screening and identification of isomeric jujubogenin and pseudojujubogenin aglycones in Bacopa monnieri extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. impactfactor.org [impactfactor.org]
- 15. researchgate.net [researchgate.net]
- 16. greenpharmacy.info [greenpharmacy.info]
- 17. phcog.com [phcog.com]
- 18. ijbpas.com [ijbpas.com]
- 19. researchgate.net [researchgate.net]
Bacopaside N2 Stability Testing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for navigating the complexities of Bacopaside N2 stability testing during pre-formulation studies.
Frequently Asked Questions (FAQs)
Q1: What are the critical environmental factors affecting the stability of this compound?
A1: Based on studies of similar saponins from Bacopa monnieri, the primary factors affecting stability are pH and temperature.[1] this compound is susceptible to degradation under acidic and high-temperature conditions.[1][2] While photolytic degradation can occur, it is generally less significant compared to the effects of pH and heat.[2]
Q2: At what pH is this compound most stable?
A2: Saponin glycosides from Bacopa monnieri show significant degradation at a pH of 1.2. Stability improves at neutral (pH 6.8) and slightly alkaline (pH 9.0) conditions.[1] Therefore, maintaining a pH in the neutral to slightly alkaline range is recommended for formulations containing this compound.
Q3: What is the recommended storage temperature for this compound and its formulations?
A3: Intact bacopasides in crude extracts show drastic degradation at 80°C and slower degradation at 40°C and 60°C.[1] For maximum stability, storage at refrigerated temperatures (e.g., 5°C) is advisable, as little to no degradation is observed under these conditions.[1]
Q4: What is a suitable analytical method for assessing this compound stability?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for quantifying this compound and its degradation products.[1][2][3] A reversed-phase C18 column with a mobile phase consisting of acetonitrile and an acidic buffer (e.g., phosphoric acid or sodium sulfate buffer) is typically used.[3][4][5] Detection is usually performed at a wavelength of around 205 nm.[2][4][5]
Q5: Why are forced degradation studies necessary for this compound?
A5: Forced degradation (or stress testing) studies are crucial in pre-formulation to understand the intrinsic stability of this compound.[6] These studies help to identify potential degradation pathways, characterize degradation products, and develop a stability-indicating analytical method that can resolve the active pharmaceutical ingredient (API) from any degradants.[2][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound potency in a liquid formulation. | Acidic pH: Bacopasides are known to degrade rapidly in acidic conditions, likely due to the hydrolysis of their O-glycosidic linkages.[1][2] | - Measure the pH of the formulation. - Adjust the pH to a neutral or slightly alkaline range (pH 6.8-9.0) using appropriate buffers.[1] - Re-evaluate the stability of the pH-adjusted formulation. |
| Degradation of this compound observed during storage at room temperature. | Elevated Temperature: Temperatures as low as 40°C can cause slow degradation of bacopasides over time.[1] | - Store samples at refrigerated conditions (e.g., 5°C) to minimize thermal degradation.[1] - For accelerated stability studies, use controlled temperature chambers and monitor degradation kinetics. |
| Appearance of unknown peaks in the HPLC chromatogram during stability analysis. | Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or other reactions.[2] Excipient Interaction: An excipient in the formulation may be reacting with this compound.[7][8] | - Perform forced degradation studies (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.[2][6] - Conduct drug-excipient compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FT-IR) to screen for interactions.[7][8] |
| Poor recovery of this compound from a solid dosage form. | Moisture Adsorption: Crude extracts of Bacopa monnieri are hygroscopic and can adsorb significant amounts of moisture, which may accelerate degradation, especially at elevated temperatures.[1] | - Store the formulation in tightly sealed containers with a desiccant. - Control the relative humidity (RH) during manufacturing and storage. - Evaluate the impact of moisture on stability as part of pre-formulation studies. |
Data on Forced Degradation of Bacosides
The following table summarizes typical degradation observed for bacosides under various stress conditions. While this data is for Bacoside A, it provides a useful indication of the expected stability profile for structurally similar compounds like this compound.
| Stress Condition | Typical Degradation (%) | Observations |
| Acidic (e.g., 0.1N HCl) | Substantial (30-80%) | Degradation increases with temperature.[2] Rapid fragmentation of aglycone and sugar moieties is expected.[2] |
| Alkaline (e.g., 0.1N NaOH) | Substantial (30-80%) | Degradation increases with temperature.[2] |
| Oxidative (e.g., 3% H₂O₂) | Moderate (7-10%) | Oxidative degradation is observed but is generally less severe than acid/base hydrolysis.[2] |
| Photolytic (e.g., UV/Vis light) | Low (<5%) | Bacosides are relatively stable to light exposure compared to other stress factors.[2] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound in the presence of its degradation products.
2. Materials and Equipment:
-
HPLC system with a UV/Vis or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid or Sodium Sulfate (analytical grade)
-
Methanol (HPLC grade)
-
Purified water
-
This compound reference standard
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of 0.05 M Sodium Sulfate buffer (pH 2.3) and Acetonitrile (68.5:31.5, v/v).[3]
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30°C[3]
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution for the calibration curve.
-
Sample Solution: Accurately weigh the sample (e.g., formulation powder) containing this compound, dissolve it in methanol, sonicate if necessary, and filter through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study:
-
Prepare solutions of this compound in methanol (e.g., 200 µg/mL).[2]
-
Acid Degradation: Add 1N HCl and reflux for a specified time. Neutralize before injection.
-
Base Degradation: Add 1N NaOH and reflux for a specified time. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the solution at a specified temperature (e.g., 80°C).
-
Photodegradation: Expose the solution to UV light in a photostability chamber.
-
Analyze all stressed samples by the proposed HPLC method to ensure the separation of the this compound peak from any degradant peaks.
Visualizations
Caption: Workflow for this compound pre-formulation stability testing.
Caption: Key factors influencing the degradation of this compound.
References
- 1. Stability studies of saponins in Bacopa monnieri dried ethanolic extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbpas.com [ijbpas.com]
- 3. Estimation of twelve bacopa saponins in Bacopa monnieri extracts and formulations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability studies of crude plant material of Bacopa monnieri and quantitative determination of bacopaside I and bacoside A by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijisrt.com [ijisrt.com]
- 7. researchgate.net [researchgate.net]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
Validation & Comparative
A Comparative Guide to the Neuroprotective Effects of Bacopaside N2 and Bacopaside I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of two prominent triterpenoid saponins isolated from Bacopa monnieri: Bacopaside N2 and Bacopaside I. While both compounds are implicated in the neuroprotective activity of Bacopa monnieri extracts, the extent of scientific investigation into their individual effects varies significantly. This document summarizes the available experimental data, highlighting the well-documented neuroprotective mechanisms of Bacopaside I and the current knowledge gap regarding this compound.
Overview of Neuroprotective Properties
Bacopaside I has been the subject of numerous in vivo and in vitro studies, demonstrating a range of neuroprotective mechanisms. These include robust antioxidant and anti-inflammatory actions, modulation of neurotransmitter systems, and the activation of pro-survival signaling pathways within neurons. In contrast, dedicated experimental studies on the neuroprotective effects of isolated this compound are scarce. Its potential is largely inferred from in silico studies and its presence in bioactive extracts of Bacopa monnieri.
Comparative Analysis of Experimental Evidence
The following sections detail the available experimental data for both Bacopaside I and this compound.
Bacopaside I: A Profile of Neuroprotection
Bacopaside I has shown significant promise in preclinical models of neurodegenerative diseases and ischemic brain injury. Its neuroprotective effects are attributed to a multi-targeted mechanism of action.
Studies in animal models have demonstrated the ability of Bacopaside I to mitigate neuronal damage and improve functional outcomes in various injury paradigms.
Table 1: Summary of In Vivo Neuroprotective Effects of Bacopaside I
| Model | Dosage | Key Findings | Reference |
| Rotenone-induced Parkinson's Disease (Rats) | 5, 15, 45 mg/kg, p.o. | Attenuated motor deficits, restored dopamine levels, and increased the number of tyrosine hydroxylase (TH)-positive neurons. | [1][2] |
| Middle Cerebral Artery Occlusion (MCAO) - Ischemic Stroke (Rats) | 3, 10, 30 mg/kg, p.o. | Reduced neurological deficit scores, infarct volume, and cerebral edema. | [3] |
| APP/PS1 Transgenic Mice (Alzheimer's Disease) | Not specified | Ameliorated learning deficits and reduced plaque load. | [4] |
The neuroprotective effects of Bacopaside I are underpinned by its influence on several key cellular and molecular pathways.
Antioxidant and Anti-inflammatory Effects:
Bacopaside I has been shown to bolster the brain's antioxidant defense systems and suppress inflammatory responses.
Table 2: Antioxidant and Anti-inflammatory Effects of Bacopaside I (MCAO Model)
| Parameter | Effect of Bacopaside I Treatment | Reference |
| Superoxide Dismutase (SOD) | Increased activity | [3] |
| Catalase (CAT) | Increased activity | [3] |
| Glutathione Peroxidase (GSH-Px) | Increased activity | [3] |
| Malondialdehyde (MDA) | Decreased levels | [3] |
| TNF-α and IL-6 | Inhibition of release from microglial cells (as part of Bacopa extract) | [5] |
Modulation of Neuronal Signaling Pathways:
Bacopaside I influences critical signaling cascades involved in cell survival and death.
Table 3: Effects of Bacopaside I on Neuronal Signaling
| Pathway Component | Effect | Model | Reference |
| Phosphatidylinositol 3-kinase (PI3K)/Akt | Activation (increased p-Akt) | Oxygen-Glucose Deprivation (OGD) in organotypic hippocampal slices | [6] |
| Protein Kinase C (PKC) | Implicated in neuroprotective effects | OGD in organotypic hippocampal slices | [6] |
dot
Caption: Signaling pathways modulated by Bacopaside I leading to neuroprotection.
-
Middle Cerebral Artery Occlusion (MCAO) Model: This surgical model in rats induces focal cerebral ischemia, mimicking stroke. Neurological deficits are scored, and infarct volume is measured using triphenyltetrazolium chloride (TTC) staining.
-
Rotenone-induced Parkinson's Disease Model: Chronic administration of rotenone in rats leads to oxidative stress and dopaminergic neuron loss, characteristic of Parkinson's disease. Motor function is assessed using tests like the rotarod and open field tests.
-
Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slices: This in vitro model simulates ischemic conditions in brain tissue. Cell death is quantified using propidium iodide staining, and protein expression is analyzed by Western blotting.
-
Antioxidant Enzyme Assays: Spectrophotometric assays are used to measure the activity of enzymes like SOD, CAT, and GSH-Px in brain homogenates.
-
Lipid Peroxidation Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, is measured using the thiobarbituric acid reactive substances (TBARS) assay.
This compound: An Area for Future Research
Currently, there is a notable absence of published in vivo or in vitro studies specifically investigating the neuroprotective effects of isolated this compound. Its role in neuroprotection is largely extrapolated from studies on Bacopa monnieri extracts that contain a mixture of bacosides.
An in silico study has suggested that this compound, along with other bacosides, may have favorable binding energies to targets relevant to neurodegenerative diseases, such as monoamine oxidase B[7]. However, these computational findings require experimental validation.
The lack of dedicated research on this compound presents a significant knowledge gap. Future studies are warranted to isolate this compound and evaluate its neuroprotective potential using established experimental models. Such research would be crucial to determine if this compound possesses unique neuroprotective properties or acts synergistically with other bacosides.
dot
Caption: General experimental workflow for assessing neuroprotective effects.
Conclusion
The available scientific literature provides robust evidence for the neuroprotective effects of Bacopaside I, supported by a significant body of in vivo and in vitro experimental data. Its mechanisms of action, centered around antioxidant, anti-inflammatory, and pro-survival signaling pathways, make it a compelling candidate for further drug development in the context of neurodegenerative diseases and ischemic injury.
In stark contrast, the neuroprotective profile of this compound remains largely uncharacterized. While its presence in the neuroprotective herb Bacopa monnieri suggests potential activity, dedicated experimental investigation is urgently needed to elucidate its specific roles and mechanisms. Future research focusing on the isolated effects of this compound will be critical to fully understand the therapeutic potential of all the active constituents of Bacopa monnieri. This will enable a more comprehensive comparison and could reveal novel therapeutic avenues for neurological disorders.
References
- 1. This compound | CAS:871706-75-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. The Ayurvedic plant Bacopa monnieri inhibits inflammatory pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropharmacological Review of the Nootropic Herb Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bacopaside N2 and Bacoside A3: Unveiling Their Therapeutic Potential
In the realm of neuroscience and oncology research, the triterpenoid saponins derived from Bacopa monnieri have garnered significant attention for their therapeutic promise. Among these, Bacopaside N2 and Bacoside A3 stand out as key bioactive constituents. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
Executive Summary
This compound and Bacoside A3 are both dammarane-type triterpenoid saponins isolated from Bacopa monnieri. Structurally, they are part of larger mixtures known as Bacoside B and Bacoside A, respectively. Current research indicates that Bacoside A, and specifically its component Bacoside A3, is more pharmacologically active and has been more extensively studied. Bacoside A3 has demonstrated significant neuroprotective and anticancer properties through modulation of inflammatory and apoptotic pathways. In contrast, while this compound is recognized for its neuroprotective potential, detailed experimental data on its specific mechanisms and quantitative efficacy are less abundant.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data for this compound and Bacoside A3, highlighting their efficacy in various experimental models.
| Parameter | This compound | Bacoside A3 |
| Neuroprotection | ||
| In silico Binding Energy (Caspase-3) | -9.1 kcal/mol[1] | Not extensively reported |
| In silico Binding Energy (Tau protein kinase I) | -9.1 kcal/mol[1] | Not extensively reported |
| Cell Viability (β-amyloid-induced toxicity in U87MG cells) | Data not available | Prevents growth inhibition at 0.5-5 µM[2] |
| Inhibition of iNOS (β-amyloid-induced in U87MG cells) | Data not available | Dose-dependent inhibition, complete alleviation at 5 µM[2] |
| Inhibition of COX-2 mRNA (β-amyloid-induced in U87MG cells) | Data not available | Inhibition observed, close to control at 5 µM[2] |
| Anticancer Activity | ||
| IC50 (MCF-7 - Human breast cancer) | Data not available | A Bacoside A rich fraction (8.09% Bacoside A3) showed potent cytotoxicity[3][4][5][6][7] |
| IC50 (HT-29 - Human colon adenocarcinoma) | Data not available | A Bacoside A rich fraction (8.09% Bacoside A3) showed potent cytotoxicity[3][4][5][6][7] |
| IC50 (A-498 - Human kidney carcinoma) | Data not available | A Bacoside A rich fraction (8.09% Bacoside A3) showed potent cytotoxicity[3][4][5][6][7] |
| IC50 (U-87 MG - Human glioblastoma) | Data not available | IC50 of Bacoside A was 83.01 µg/mL[8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.
Neuroprotection Assay: β-amyloid-induced toxicity in U87MG cells
This protocol is adapted from studies on Bacoside A3's neuroprotective effects.
-
Cell Culture: Human glioblastoma U87MG cells are cultured in a suitable medium (e.g., MEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 incubator.[9]
-
Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with varying concentrations of the test compound (e.g., Bacoside A3 at 0.5, 1, 2.5, and 5 µM) for another 24 hours.
-
Induction of Toxicity: Following pre-treatment, cells are exposed to 10 µM of β-amyloid to induce neurotoxicity and incubated for a further 24 hours.
-
Cell Viability Assessment (SRB Assay):
-
Cells are fixed with 10% trichloroacetic acid.
-
After washing, cells are stained with 0.4% sulforhodamine B (SRB) solution.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a 10 mM Tris base solution.
-
The absorbance is measured at a suitable wavelength (e.g., 510 nm) to determine cell viability.[10]
-
-
Analysis of Inflammatory Markers (Western Blot/qRT-PCR):
-
Cell lysates are collected after treatment.
-
Protein levels of iNOS and COX-2 are determined by Western blotting.
-
mRNA levels of COX-2 are quantified using quantitative real-time PCR (qRT-PCR).[10]
-
Anticancer Activity Assay: MTT Assay
This is a standard colorimetric assay to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HT-29, A-498, or U-87 MG) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Bacoside A) for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[8]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.[8][11]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
This compound
The precise signaling pathways modulated by this compound are not as well-elucidated as those for Bacoside A3. However, some evidence suggests its involvement in antioxidant defense mechanisms. It is proposed to activate the NRF-2 (nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.[12]
Bacoside A3
Bacoside A3 has been shown to exert its neuroprotective and anti-inflammatory effects by modulating key signaling pathways involved in inflammation and apoptosis. In the context of β-amyloid-induced neurotoxicity, Bacoside A3 inhibits the activation of NF-κB, a transcription factor that plays a central role in the inflammatory response. This inhibition leads to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][10]
Conclusion and Future Directions
The comparative analysis reveals that while both this compound and Bacoside A3 hold promise as therapeutic agents, the current body of research is significantly more developed for Bacoside A3. Its neuroprotective and anticancer activities are supported by a growing volume of quantitative data and a clearer understanding of its molecular mechanisms.
For this compound, further in-depth studies are warranted to quantify its biological activities and elucidate its signaling pathways. Direct comparative studies evaluating the efficacy of purified this compound and Bacoside A3 under identical experimental conditions would be invaluable for a more definitive assessment of their relative therapeutic potential. Such research will be instrumental in guiding the development of novel therapies for neurodegenerative diseases and cancer.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of lipoxygenases and cyclooxygenase-2 enzymes by extracts isolated from Bacopa monniera (L.) Wettst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thescipub.com [thescipub.com]
- 7. researchgate.net [researchgate.net]
- 8. Bacoside A Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolation and neuronal apoptosis inhibitory property of bacoside-A3 via downregulation of β-amyloid induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Bacopaside N2 and Donepezil: An In Silico Efficacy Showdown for Alzheimer's Disease Targets
For Immediate Release
A comparative in silico analysis of Bacopaside N2 and the established Alzheimer's drug Donepezil reveals key differences in their binding affinities towards crucial neurological targets. This computational study provides a foundational perspective for researchers and drug development professionals on the potential therapeutic mechanisms of these compounds. While Donepezil shows a strong affinity for its primary target, acetylcholinesterase (AChE), this compound and its related compounds exhibit notable interactions with other significant pathological proteins in Alzheimer's disease.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding energy of this compound's close structural analog, Bacopaside X, and Donepezil against key protein targets implicated in Alzheimer's disease. Lower binding energy values indicate a higher binding affinity.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Bacopaside X | Acetylcholinesterase (AChE) | -17.87[1] |
| Donepezil | Acetylcholinesterase (AChE) | -10.30[2] |
| This compound | Caspase-3 | -9.1[3] |
| Donepezil | Caspase-3 | -6.6[3] |
| This compound | Tau Protein Kinase I | -9.1[3] |
| Donepezil | Tau Protein Kinase I | -7.0[3] |
Experimental Protocols
The in silico data presented in this guide were derived from molecular docking studies. A generalized protocol for such experiments is as follows:
Protein and Ligand Preparation: The three-dimensional crystal structures of the target proteins, such as human acetylcholinesterase (AChE), Caspase-3, and Tau Protein Kinase I, were retrieved from the Protein Data Bank (PDB). The structures were prepared by removing water molecules and any existing ligands. The 3D structures of the ligands, this compound and Donepezil, were obtained from chemical databases like PubChem or synthesized using molecular modeling software.
Molecular Docking Simulation: Molecular docking simulations were performed using software such as AutoDock or PyRx. The prepared ligand molecules were docked into the active site of the prepared target proteins. The docking process involves a search algorithm to find the optimal binding orientation of the ligand within the protein's active site that results in the lowest binding energy. The binding energy, calculated in kcal/mol, represents the affinity of the ligand for the protein.
Analysis of Interactions: The resulting docked complexes were analyzed to visualize the interactions between the ligand and the amino acid residues of the protein's active site. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Signaling Pathways and Mechanisms of Action
Donepezil's Primary Mechanism of Action: Donepezil is a well-established acetylcholinesterase inhibitor.[4] By reversibly binding to and inhibiting AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh).[4] This leads to an increase in the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[4]
This compound's Potential Mechanisms of Action: The compounds derived from Bacopa monnieri, including this compound, are suggested to have a multi-faceted mechanism of action. In silico studies have shown that this compound exhibits favorable binding energy with Caspase-3 and Tau Protein Kinase I, suggesting a role in inhibiting apoptosis and tau hyperphosphorylation.[3] Furthermore, extracts of Bacopa monnieri have been shown to possess antioxidant and anti-inflammatory properties, potentially by modulating signaling pathways such as the Wnt/β-catenin pathway and reducing pro-inflammatory cytokines.[5]
In Silico Drug Discovery Workflow
The comparison of this compound and Donepezil is a prime example of an in silico approach to drug discovery and analysis. This computational methodology allows for rapid screening and comparison of potential drug candidates before proceeding to more resource-intensive in vitro and in vivo studies.
References
- 1. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Potential Acetylcholinesterase Inhibitors: An In Silico Study - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 3. mdpi.com [mdpi.com]
- 4. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and HPTLC Methods for Bacoside Analysis
The accurate quantification of bacosides, the primary bioactive saponins in Bacopa monnieri, is crucial for the standardization and quality control of herbal extracts and formulations. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the predominant analytical techniques employed for this purpose. This guide provides a comparative overview of various validated HPLC and HPTLC methods, detailing their experimental protocols and performance characteristics to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their applications.
While direct cross-validation studies are limited, this guide consolidates data from multiple sources to present a side-by-side comparison of available methods. HPLC is generally considered the gold standard for bacoside analysis, offering superior separation and quantification of individual bacosides.[1] HPTLC, on the other hand, provides a faster and more cost-effective option for routine quality control.[2]
Experimental Protocols
Detailed methodologies for three distinct chromatographic methods are presented below, outlining the key parameters for each technique.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Gradient Elution
This method is a stability-indicating RP-HPLC method developed for the estimation of bacoside A, which is a mixture of bacoside A3, bacopaside II, jujubogenin isomer of bacopasaponin C, and bacopasaponin C.[3]
-
Stationary Phase: C18 column[3]
-
Mobile Phase: Acetonitrile and phosphoric acid (30:70 v/v) with gradient elution[3]
-
Flow Rate: 1.5 ± 0.2 mL/min[3]
-
Detection: UV detection at 205 nm[3]
-
Temperature: Ambient[3]
Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Isocratic Elution
This method was developed for the quantitative determination of Bacoside A.[4]
-
Stationary Phase: C18 column (250 mm x 4 mm, 5 µm particle size)[4]
-
Mobile Phase: Acetonitrile and water (40:60 v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV detection at 215 nm[4]
-
Temperature: 27 ± 3°C[4]
Method 3: High-Performance Thin-Layer Chromatography (HPTLC)
This HPTLC method was developed for the separation and quantification of Bacoside A.[5]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates[5]
-
Mobile Phase: Toluene: Ethyl Acetate: Methanol: Glacial Acetic Acid (3:4:3:1 v/v/v/v)[5]
-
Detection: Scanning and quantification at 540 nm[5]
Comparative Performance Data
The following table summarizes the quantitative validation parameters for the described HPLC and HPTLC methods, allowing for an objective comparison of their performance.
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC) | Method 3 (HPTLC) |
| Linearity Range | Not explicitly stated | 26 - 260 µg/mL[4] | 0.5 - 4 µ g/spot [5] |
| Correlation Coefficient (r²) | r(s, m) 0.997, r(m, e) 0.999[3] | 0.9953[4] | 0.9977[5] |
| Accuracy (% Recovery) | 98.3 - 101.8%[3] | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Bacoside A3: 48.35 µg/mL, Bacopaside II: 125.89 µg/mL, Jujubogenin isomer: 134.96 µg/mL, Bacopasaponin C: 104.67 µg/mL[3] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Bacoside A3: 146.25 µg/mL, Bacopaside II: 381.48 µg/mL, Jujubogenin isomer: 408.98 µg/mL, Bacopasaponin C: 317.19 µg/mL[3] | 26 µg/mL[4] | Not explicitly stated |
| Precision (%RSD) | < 2%[6] | < 6% (Intra-day)[4] | 1.766 (Coefficient of Variance)[5] |
Workflow and Process Visualization
The following diagram illustrates a typical workflow for the validation of an HPLC method for bacoside analysis, from initial method development to final validation.
Caption: Workflow for HPLC Method Development and Validation.
References
Unraveling the Potency of Bacopaside N2: A Comparative Analysis with Fellow Triterpenoid Saponins
For Immediate Release
In the intricate world of neuropharmacology and drug development, the quest for potent and effective compounds from natural sources is perpetual. Among these, the triterpenoid saponins from Bacopa monnieri, a revered herb in Ayurvedic medicine, have garnered significant attention for their neuroprotective, anti-inflammatory, and nootropic properties. This guide offers a detailed comparison of the biological activity of Bacopaside N2 with other prominent triterpenoid saponins, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their endeavors.
This compound is a key constituent of the "Bacoside B" fraction of Bacopa monnieri extract.[1] While research has extensively focused on the synergistic effects of bacoside mixtures, dissecting the activity of individual saponins is crucial for understanding their specific contributions and potential for targeted therapeutic development. This comparison synthesizes available data on the neuroprotective and anti-cancer activities of various bacosides, highlighting the standing of this compound where data permits.
Comparative Analysis of Biological Activity
Direct comparative experimental studies quantitatively evaluating this compound against a broad spectrum of other triterpenoid saponins are limited in publicly available literature. However, by collating data from various studies, a comparative overview can be constructed. It is important to note that the following data is synthesized from different experimental setups and should be interpreted with this in mind.
Neuroprotective Activity
An in silico study provides a theoretical basis for the neuroprotective potential of this compound. This molecular docking study assessed the binding affinities of various Bacopa saponins to key proteins implicated in Alzheimer's disease, namely Caspase-3 and Tau-protein kinase I.
Table 1: Comparative Binding Energies of Bacopa Saponins to Neuro-related Proteins (in silico data)
| Compound | Target Protein | Binding Energy (Kcal/mol) |
| This compound | Caspase-3 | -8.2 |
| Tau-protein kinase I | -9.1 | |
| Bacopasaponin G | Caspase-3 | -9.6 |
| Tau-protein kinase I | -8.8 | |
| Bacopaside III | Caspase-3 | -9.2 |
| Bacopaside VI | Caspase-3 | -9.2 |
| Silbinin | Caspase-3 | -9.1 |
| Bacopaside X | Tau-protein kinase I | -8.8 |
| Bacopaside VII | Tau-protein kinase I | -8.7 |
| Data sourced from an in silico molecular docking study. These values represent theoretical binding affinities and require experimental validation. |
While this in silico analysis suggests that this compound has favorable binding energies, experimental validation is crucial. A study that did experimentally compare the neuroprotective effects of four major components of the "Bacoside A" fraction (Bacoside A3, Bacopaside II, an isomer of Bacopasaponin C, and Bacopasaponin C) in N2a neuroblastoma cells found that Bacoside A3 and Bacopaside II exhibited comparatively higher cytoprotective and ROS-reducing abilities.[2] Unfortunately, this compound was not included in this direct comparison.
Anti-Cancer Activity
Research into the anti-cancer properties of Bacopa saponins has yielded more quantitative data for some compounds, although data for this compound remains scarce. Studies on Bacopaside I and Bacopaside II have demonstrated their cytotoxic effects on various cancer cell lines.
Table 2: Comparative Cytotoxicity (IC50) of Bacopaside I and Bacopaside II in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Bacopaside I | MDA-MB-231 | Triple-negative Breast Cancer | 99 |
| T47D | ER-positive Breast Cancer | 89 | |
| MCF7 | ER-positive Breast Cancer | 83 | |
| BT-474 | HER2-positive Breast Cancer | 59 | |
| Bacopaside II | MDA-MB-231 | Triple-negative Breast Cancer | 18 |
| MCF7 | ER-positive Breast Cancer | 19 | |
| BT-474 | HER2-positive Breast Cancer | 16 | |
| T47D | ER-positive Breast Cancer | 29 | |
| HT-29 | Colorectal Cancer | 18.4 | |
| SW480 | Colorectal Cancer | 17.3 | |
| SW620 | Colorectal Cancer | 14.6 | |
| HCT116 | Colorectal Cancer | 14.5 | |
| IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. Data compiled from multiple studies.[3][4] |
This data indicates that Bacopaside II is generally more potent than Bacopaside I in the tested cancer cell lines. The lack of similar data for this compound prevents a direct comparison of its anti-cancer potential.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Neuroprotection Assay in SH-SY5Y Human Neuroblastoma Cells
This protocol outlines a common method to assess the neuroprotective effects of compounds against oxidative stress-induced cell death.
1. Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
For differentiation, seed cells at a density of 1.5 x 10^5 cells/mL in a 96-well plate.
-
After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM all-trans retinoic acid.[5]
-
Maintain the cells in the differentiation medium for 5-6 days before treatment.
2. Treatment and Induction of Oxidative Stress:
-
Pre-treat the differentiated cells with various concentrations of the test compounds (e.g., this compound, other saponins) for a specified period (e.g., 2, 12, or 24 hours).
-
Induce oxidative stress by exposing the cells to a neurotoxin such as hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP⁺) at a pre-determined toxic concentration for 24-48 hours.[5][6]
3. Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.[7]
4. Data Analysis:
-
Plot cell viability against compound concentration to determine the protective effect.
-
IC50 values for cytotoxicity can also be determined from dose-response curves.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigating the Neuroprotective and Cognitive-Enhancing Effects of Bacopa monnieri: A Systematic Review Focused on Inflammation, Oxidative Stress, Mitochondrial Dysfunction, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bacopa monnieri, a Neuroprotective Lead in Alzheimer Disease: A Review on Its Properties, Mechanisms of Action, and Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Purified Extract from the Medicinal Plant Bacopa monnieri, Bacopaside II, Inhibits Growth of Colon Cancer Cells In Vitro by Inducing Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protection by Nano-Encapsulated Bacoside A and Bacopaside I in Seizure Alleviation and Improvement in Sleep- In Vitro and In Vivo Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Characteristics of Bacopaside N2 and Bacopaside II
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacopaside N2 and Bacopaside II Binding Profiles Supported by In Silico Data.
This guide provides a comparative overview of this compound and Bacopaside II, two prominent triterpenoid saponins isolated from Bacopa monnieri. The focus is on their binding interactions with various molecular targets, drawing upon available in silico docking studies to elucidate their therapeutic potential. While experimental binding affinities remain to be fully characterized, computational models offer valuable insights into their differential bioactivities.
Quantitative Data Summary
The following tables summarize the in silico binding affinities of this compound and Bacopaside II against key protein targets implicated in neurodegenerative diseases and cancer. Binding energies are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity.
Table 1: Comparative Binding Energies against Neurological Targets
| Compound | Target Protein | Binding Energy (kcal/mol) |
| This compound | Caspase-3 | -8.2[1] |
| Tau Protein Kinase I | -9.1[1] | |
| Bacopaside II | Caspase-3 | -8.7[1] |
| Tau Protein Kinase I | -8.4[1] |
Table 2: Binding Energies of Bacopaside II against ABC Transporters
| Target Protein | Binding Domain | Binding Energy (kcal/mol) |
| ABCB1 (P-glycoprotein) | Nucleotide-Binding Domain (NBD) | -7.864[2] |
| ABCC1 | Nucleotide-Binding Domain (NBD) | -6.864[2] |
| Transmembrane Domain (TMD) | -7.475[2] | |
| ABCC3 | Nucleotide-Binding Domain (NBD) | -6.356[2] |
| Transmembrane Domain (TMD) | -6.673[2] | |
| ABCG2 | Nucleotide-Binding Domain (NBD) | -7.349[2] |
| Transmembrane Domain (TMD) | -6.454[2] |
Experimental Protocols
While specific, detailed experimental protocols for determining the binding affinities of this compound and Bacopaside II are not extensively available in the public domain, this section outlines the general methodologies employed in the cited in silico and in vitro studies.
In Silico Molecular Docking
Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a ligand to its target protein.
Objective: To predict the binding energy and interaction modes of this compound and Bacopaside II with their respective protein targets.
General Protocol:
-
Protein and Ligand Preparation:
-
The three-dimensional structures of the target proteins (e.g., Caspase-3, Tau Protein Kinase I, ABC transporters) are obtained from a protein databank like the RCSB Protein Data Bank.
-
Water molecules and existing ligands are typically removed from the protein structure.
-
The 3D structures of this compound and Bacopaside II are generated and optimized using chemical drawing software.
-
-
Docking Simulation:
-
A molecular docking software (e.g., PyRx, AutoDock) is utilized to perform the docking calculations.
-
A defined grid box is set around the active site of the target protein to specify the search space for the ligand.
-
The software then explores various conformations of the ligand within the specified binding site and calculates the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the most favorable binding pose based on the lowest binding energy.
-
Visualization tools (e.g., MGL-Tool, Discovery Studio) are used to examine the molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.
-
Cell Viability and Apoptosis Assays
These assays are crucial for evaluating the cytotoxic and pro-apoptotic effects of the compounds on cell lines.
Objective: To determine the concentration-dependent effects of Bacopaside II on cancer cell viability and its ability to induce apoptosis.
General Protocol for Cell Viability (Crystal Violet Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with varying concentrations of Bacopaside II for a specified duration (e.g., 72 hours).
-
Staining: The media is removed, and the cells are fixed and stained with a crystal violet solution.
-
Quantification: The stained cells are solubilized, and the absorbance is measured using a microplate reader to determine the relative cell viability.
General Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells are treated with the desired concentrations of the bacopaside.
-
Cell Harvesting: Both adherent and floating cells are collected and washed.
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Cellular Pathways
Bacopaside II-Induced Cell Death Pathway
Bacopaside II has been shown to induce apoptosis and is also suggested to potentially trigger necroptosis, a form of programmed necrosis. The following diagram illustrates the key components of these interconnected cell death pathways that may be modulated by Bacopaside II.
References
A Comparative Guide to the Antioxidant Capacity of Bacopaside N2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of Bacopaside N2, a prominent triterpenoid saponin from Bacopa monnieri, against well-established antioxidant standards, Ascorbic Acid and Quercetin. Due to the limited availability of antioxidant assay data on isolated this compound, this guide presents data from Bacopa monnieri extracts, with notations on this compound content where available, to offer an indirect validation of its antioxidant potential.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of a compound can be quantified using various in vitro assays. This section summarizes the data from three widely used methods: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.
| Compound/Extract | Assay | IC50 (µg/mL) | Trolox Equivalents (TE) | Reference |
| Bacopa monnieri Methanolic Extract | DPPH | 52 | - | [1] |
| Bacopa monnieri Ethanolic Extract | DPPH | 130.6 - 249.9 | - | [2] |
| Bacopa monnieri n-butanol Extract | DPPH | 102.89 | - | [3] |
| Ascorbic Acid | DPPH | 24.34 - 66.12 | - | |
| Quercetin | DPPH | 15.9 - 19.3 | - | |
| Bacopa monnieri Extract | ABTS | - | - | |
| Ascorbic Acid | ABTS | - | 0.97 - 1.1 | |
| Quercetin | ABTS | - | 1.37 - 2.35 | |
| Bacopa monnieri Extract | ORAC | - | - | |
| Ascorbic Acid | ORAC | - | 0.4 - 0.5 | |
| Quercetin | ORAC | - | 2.8 - 4.7 |
Note: The data for Bacopa monnieri extracts represents a mixture of phytochemicals, including this compound. The antioxidant activity of the pure compound may vary. A study on Bacopa monnieri at different growth stages showed that the plant harvested at 8 weeks had the highest concentration of Bacopaside II (0.62% w/w) and also exhibited high antioxidant activity.[4]
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate replication and validation of findings.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)
-
Test compound (this compound or extract) and standards (Ascorbic Acid, Quercetin) at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the test compound and standards in methanol.
-
Add a fixed volume of the DPPH solution to a specific volume of each dilution of the test compound or standard.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Methanol is used as a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS solution (typically 7 mM)
-
Potassium persulfate solution (typically 2.45 mM)
-
Test compound and standards (Trolox, a water-soluble analog of vitamin E, is commonly used) at various concentrations
-
Ethanol or phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS•+ stock solution by mixing ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound or standard at different concentrations to a fixed volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
A standard curve is generated using Trolox at various concentrations.
-
The antioxidant capacity of the sample is expressed as Trolox Equivalents (TE).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
Materials:
-
Fluorescein (fluorescent probe)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator
-
Test compound and standards (Trolox) at various concentrations
-
Phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare dilutions of the test compound and Trolox in phosphate buffer.
-
In a black 96-well microplate, add the fluorescein solution followed by the test compound or standard dilutions.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every minute for 60-90 minutes) with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).
-
The results are expressed as Trolox Equivalents (TE).
Signaling Pathways and Experimental Workflow
Visual representations of the signaling pathways involved in this compound's antioxidant and neuroprotective effects, along with a typical experimental workflow for antioxidant assays, are provided below.
References
- 1. antiox.org [antiox.org]
- 2. mdpi.com [mdpi.com]
- 3. Isolation, Characterization and Evaluation of Endophytic Fungal Extracts of Bacopa monnieri Linn (Leaves) for In Vitro Antioxidant Activity | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
Bacopaside N2 and Other Bacopa Saponins: A Comparative Guide to Aβ Aggregation Inhibition
For Researchers, Scientists, and Drug Development Professionals
The aggregation of amyloid-beta (Aβ) peptides is a hallmark pathological feature of Alzheimer's disease. Emerging research has identified saponins from Bacopa monnieri as promising natural compounds for inhibiting this process. This guide provides a comparative analysis of Bacopaside N2 and other prominent Bacopa saponins in the context of Aβ aggregation inhibition, supported by available experimental and computational data.
Executive Summary
While direct comparative in vitro studies on the Aβ aggregation inhibition of a wide range of individual Bacopa saponins, including this compound, are currently limited in publicly available literature, existing research, primarily computational, suggests that several of these compounds have the potential to interfere with Aβ aggregation. Bacoside A, a mixture of saponins including bacopaside II, bacopaside X, bacoside A3, and bacopasaponin C, has demonstrated significant inhibitory effects on Aβ fibrillation and cytotoxicity.[1] In silico models predict that this compound possesses favorable binding energies with key pathological proteins in Alzheimer's disease, indicating its potential as an inhibitor.
This guide synthesizes the available data to offer a comparative perspective and outlines the standard experimental protocols used to evaluate the anti-amyloidogenic properties of these compounds.
Data Presentation
In Silico Comparative Data: Binding Affinities of Bacopa Saponins
Molecular docking studies provide theoretical insights into the binding efficacy of compounds to target proteins. The following table summarizes the predicted binding energies of various Bacopa saponins with proteins implicated in Alzheimer's disease pathology. Lower binding energy values indicate a potentially stronger and more stable interaction.
| Saponin | Target Protein | Predicted Binding Energy (kcal/mol) | Reference |
| This compound | Tau-protein kinase I | -9.1 | [2] |
| This compound | Caspase-3 | -9.1 | [2] |
| Bacopasaponin G | Tau-protein kinase I | -8.8 | [2] |
| Bacopasaponin G | Caspase-3 | -9.6 | [2] |
| Bacopaside X | Tau-protein kinase I | -8.8 | [2] |
| Bacopaside VII | Tau-protein kinase I | -8.7 | [2] |
| Bacopaside III | Caspase-3 | -9.2 | [2] |
| Bacopaside VI | Caspase-3 | -9.2 | [2] |
| Donepezil (Reference Drug) | Tau-protein kinase I | -7.0 | [2] |
| Donepezil (Reference Drug) | Caspase-3 | -6.6 | [2] |
Note: This data is from computational models and awaits direct experimental validation for Aβ aggregation inhibition.
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Aβ Aggregation and Inhibition
The aggregation of Aβ peptides is a complex process involving the misfolding of Aβ monomers into oligomers, which then assemble into protofibrils and mature fibrils. These aggregates are neurotoxic. Bacopa saponins are hypothesized to interfere with this cascade at various stages.
Experimental Workflow for Assessing Aβ Aggregation Inhibition
A typical workflow to evaluate the efficacy of a compound like this compound in inhibiting Aβ aggregation involves several key experimental stages.
Experimental Protocols
Thioflavin T (ThT) Fluorescence Assay
This assay is a standard method for quantifying the formation of amyloid fibrils. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Principle: The increase in fluorescence intensity is directly proportional to the amount of aggregated Aβ fibrils.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of Aβ peptide (e.g., Aβ42) by dissolving it in a suitable solvent like hexafluoroisopropanol (HFIP), followed by lyophilization to ensure a monomeric state.
-
Reconstitute the lyophilized Aβ peptide in a buffer such as phosphate-buffered saline (PBS) at a desired concentration (e.g., 10-20 µM).
-
Prepare a stock solution of Thioflavin T (e.g., 1 mM in water).
-
Prepare solutions of the test compounds (e.g., this compound and other saponins) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well black plate, mix the Aβ peptide solution with the test compound at different concentrations. A control well should contain the Aβ peptide with the vehicle solvent.
-
Add ThT from the stock solution to each well to a final concentration of approximately 10-20 µM.
-
Incubate the plate at 37°C, with intermittent shaking to promote aggregation.
-
Measure the fluorescence intensity at regular intervals using a microplate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time to obtain aggregation kinetics curves.
-
The percentage of inhibition can be calculated by comparing the fluorescence of the samples with the test compound to the control.
-
The half-maximal inhibitory concentration (IC50) can be determined by testing a range of compound concentrations.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates and to qualitatively assess the effect of inhibitors on fibril formation.
Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the specimen.
Protocol:
-
Sample Preparation:
-
Following the incubation period from the ThT assay (or a separate incubation), take aliquots of the Aβ solutions (with and without the test compound).
-
-
Grid Preparation and Staining:
-
Place a small drop of the sample onto a carbon-coated copper grid for a few minutes.
-
Remove the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1-2 minutes.
-
Remove the excess stain with filter paper and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grids under a transmission electron microscope.
-
Capture images at various magnifications to observe the morphology of the aggregates. In the control samples, typical long, unbranched fibrils are expected. In the presence of an effective inhibitor, a reduction in the number and length of fibrils, or the presence of amorphous aggregates, would be observed.
-
Conclusion
References
- 1. Bacoside-A, an Indian Traditional-Medicine Substance, Inhibits β-Amyloid Cytotoxicity, Fibrillation, and Membrane Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bacopa monnieri: Preclinical and Clinical Evidence of Neuroactive Effects, Safety of Use and the Search for Improved Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bacopaside N1 and N2 Bioactivity: An In Silico Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacopaside N1 and Bacopaside N2 are two prominent triterpenoid saponins isolated from Bacopa monnieri, a plant revered in traditional Ayurvedic medicine for its cognitive-enhancing properties.[1][2] As constituents of the "Bacoside B" fraction, these compounds are implicated in the neuroprotective effects of the plant extract.[3][4] While extensive research has been conducted on the bioactivity of Bacopa monnieri extracts and some of its individual saponins, direct experimental comparisons of the bioactivity of isolated Bacopaside N1 and N2 are limited. This guide provides a head-to-head comparison based on available in silico data, offering a valuable starting point for researchers and drug development professionals interested in these promising neuroactive compounds. The data presented herein is derived from computational models and awaits further in vitro and in vivo validation.
In Silico Bioactivity Comparison
Computational docking studies have provided initial insights into the potential therapeutic targets of Bacopaside N1 and N2, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The following tables summarize the binding affinities of these two compounds to key protein targets.
Table 1: Comparative Binding Energy of Bacopaside N1 and N2 with Alzheimer's Disease-Related Protein Targets
| Compound | Target Protein | Binding Energy (kcal/mol) | Implication |
| Bacopaside N1 | Caspase-3 | -8.2 | Potential to interfere with apoptotic pathways |
| This compound | Caspase-3 | Not Reported in this study | - |
| Bacopaside N1 | Tau-protein kinase I (TPK I) | Not Reported in this study | - |
| This compound | Tau-protein kinase I (TPK I) | -9.1 | Stronger potential to inhibit Tau hyperphosphorylation |
Data sourced from an in silico molecular docking study.[5][6]
Table 2: Comparative Docking Scores of Bacopaside N1 and N2 with Parkinson's Disease-Related Protein Targets
| Compound | Target Protein | Docking Score (kcal/mol) | Implication |
| Bacopaside N1 | Alpha-synuclein | -8.8 | Potential to interfere with protein aggregation |
| This compound | Alpha-synuclein | -8.4 | Potential to interfere with protein aggregation |
| Bacopaside N1 | Monoamine oxidase B (MAO-B) | -8.8 | Potential to modulate neurotransmitter levels |
| This compound | Monoamine oxidase B (MAO-B) | -9.3 | Stronger potential to modulate neurotransmitter levels |
| Bacopaside N1 | Catechol-O-methyltransferase (COMT) | -8.6 | Potential to modulate dopamine metabolism |
| This compound | Catechol-O-methyltransferase (COMT) | -9.3 | Stronger potential to modulate dopamine metabolism |
| Bacopaside N1 | Glucocerebrosidase (GBA) | -7.9 | Potential role in lysosomal function |
| This compound | Glucocerebrosidase (GBA) | -7.8 | Potential role in lysosomal function |
| Bacopaside N1 | Leucine-rich repeat kinase 2 (LRRK2) | -8.7 | Potential to interfere with pathogenic kinase activity |
| This compound | Leucine-rich repeat kinase 2 (LRRK2) | -9.5 | Stronger potential to interfere with pathogenic kinase activity |
| Bacopaside N1 | Parkin (PARK2) | -9.2 | Potential role in protein ubiquitination |
| This compound | Parkin (PARK2) | -10.1 | Stronger potential role in protein ubiquitination |
| Bacopaside N1 | DJ-1 (PARK7) | -10.9 | Potential role in antioxidant defense |
| This compound | DJ-1 (PARK7) | -10.0 | Potential role in antioxidant defense |
| Bacopaside N1 | PTEN-induced kinase 1 (PINK1) | -8.6 | Potential role in mitochondrial quality control |
| This compound | PTEN-induced kinase 1 (PINK1) | -9.3 | Stronger potential role in mitochondrial quality control |
Data sourced from an in silico study on Parkinson's disease targets.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the potential mechanisms of action of Bacopaside N1 and N2 based on the in silico data and a general experimental workflow for assessing their bioactivity.
Figure 1: Proposed inhibitory action of Bacopaside N1 and N2 in Alzheimer's disease pathology based on in silico data.
Figure 2: General experimental workflow for the comparative bioactivity assessment of Bacopaside N1 and N2.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the in silico findings.
Caspase-3 Activity Assay (Colorimetric)
This protocol is a general guideline for determining Caspase-3 activity, a key enzyme in the apoptotic pathway.
1. Principle: This assay is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by Caspase-3. The absorbance of pNA is quantified at 400-405 nm.
2. Materials:
-
Cell Lysis Buffer
-
2x Reaction Buffer with DTT
-
DEVD-pNA (4 mM) substrate
-
96-well microplate
-
Microplate reader
3. Cell Preparation:
-
Induce apoptosis in your cell line of interest using a desired method. Include an untreated control group.
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Collect the supernatant (cytosolic extract) for the assay.
-
Determine the protein concentration of the extract. Adjust the protein concentration to 50-200 µg per 50 µL of Cell Lysis Buffer.
4. Assay Procedure:
-
To each well of a 96-well plate, add 50 µL of the cell lysate.
-
Add 50 µL of 2x Reaction Buffer (containing 10 mM DTT) to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well to achieve a final concentration of 200 µM.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm using a microplate reader.
-
The fold-increase in Caspase-3 activity can be determined by comparing the results from the treated samples with the untreated control.[1][8][9]
Tau Protein Kinase I (TPK I / GSK-3β) Inhibition Assay
This protocol provides a general method for assessing the inhibition of Tau protein phosphorylation by compounds like this compound.
1. Principle: This assay measures the activity of TPK I (also known as GSK-3β) by quantifying the phosphorylation of a Tau-derived peptide substrate. This can be done using methods like radioactive phosphate incorporation or through antibody-based detection of the phosphorylated substrate (e.g., ELISA or Western blot).
2. Materials:
-
Recombinant active TPK I (GSK-3β)
-
Tau-derived peptide substrate
-
Kinase reaction buffer
-
ATP
-
Test compounds (Bacopaside N1, this compound)
-
Detection reagents (e.g., anti-phospho-Tau antibody, secondary antibody, substrate for colorimetric or chemiluminescent detection)
-
96-well plate
3. Assay Procedure:
-
In a 96-well plate, add the TPK I enzyme, the Tau peptide substrate, and the kinase reaction buffer.
-
Add various concentrations of the test compounds (Bacopaside N1 and N2) to the respective wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Detect the amount of phosphorylated Tau substrate. This can be achieved by:
-
ELISA: Coat the plate with the phosphorylated Tau peptide, then detect with a specific antibody.
-
Western Blot: Run the reaction mixture on an SDS-PAGE gel, transfer to a membrane, and probe with an anti-phospho-Tau antibody.
-
-
Quantify the signal and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.[7][10]
Conclusion and Future Directions
The in silico data presented in this guide suggests that both Bacopaside N1 and N2 possess promising bioactivities, particularly in the context of neurodegenerative diseases. This compound shows a stronger predicted binding affinity for several key protein targets in Alzheimer's and Parkinson's disease pathways compared to Bacopaside N1. However, it is crucial to emphasize that these are computational predictions.
Future research should focus on in vitro and in vivo studies using isolated and purified Bacopaside N1 and N2 to validate these in silico findings. Direct comparative experiments are necessary to elucidate their respective potencies and mechanisms of action in neuroprotection, anti-inflammatory, and anti-cancer activities. The experimental protocols provided here offer a framework for such investigations. A deeper understanding of the individual bioactivities of Bacopaside N1 and N2 will be instrumental in unlocking their full therapeutic potential and could pave the way for the development of novel, targeted therapies for a range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative evaluation of four triterpenoid glycoside saponins of bacoside A in alleviating sub-cellular oxidative stress of N2a neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Insights Into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Anti-inflammatory Effects of Bacopa-Derived Bioactive Compounds Using Network Pharmacology and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Bacopasides I and II Act in Synergy to Inhibit the Growth, Migration and Invasion of Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Propagation, Phytochemical and Neuropharmacological Profiles of Bacopa monnieri (L.) Wettst.: A Review [mdpi.com]
Unveiling the Cholinergic Modulation of Bacoposide N2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bacopaside N2's role in cholinergic modulation against other alternatives, supported by experimental data. This compound, a triterpenoid saponin isolated from Bacopa monnieri, exhibits a dual mechanism of action that distinguishes it from many conventional cholinergic agents. It not only inhibits the breakdown of acetylcholine but also enhances its synthesis, presenting a multifaceted approach to modulating the cholinergic system.
Comparative Analysis of Cholinergic Modulators
The efficacy of cholinergic modulators is primarily assessed by their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, and to a lesser extent, by their potential to enhance acetylcholine synthesis via choline acetyltransferase (ChAT) activation. The following tables provide a quantitative comparison of this compound with other natural compounds and FDA-approved synthetic drugs.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Compound | Type | IC50 Value (µM) | Source |
| This compound | Natural Saponin | 48 | [1] |
| Bacopaside X | Natural Saponin | 12.78 | [2] |
| Apigenin | Natural Flavonoid | 13.83 | [2] |
| Quercetin | Natural Flavonoid | 12.73 | [2] |
| Wogonin | Natural Flavone | 15.48 | [2] |
| Donepezil | Synthetic (FDA-Approved) | 0.0204 | [2] |
| Rivastigmine | Synthetic (FDA-Approved) | - | |
| Galantamine | Synthetic (FDA-Approved) | - |
Table 2: Choline Acetyltransferase (ChAT) Activation
| Compound/Factor | Type | Effect on ChAT Activity | Source |
| This compound | Natural Saponin | Enhances Activity (Quantitative data not available in the searched literature) | |
| L-Carnitine | Natural Compound | Increases Activity | |
| Nerve Growth Factor (NGF) | Protein | Increases Activity |
While the enhancement of choline acetyltransferase (ChAT) activity is a key proposed mechanism of this compound, specific quantitative data such as the percentage of activation or an EC50 value were not found in the reviewed literature. This represents a significant area for future research to fully characterize its cholinergic effects. For comparison, other molecules like L-carnitine and nerve growth factor are known to upregulate ChAT activity.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental processes involved in evaluating cholinergic modulators, the following diagrams are provided.
Caption: Cholinergic signaling pathway and points of modulation by this compound.
Caption: General experimental workflow for evaluating cholinergic modulators.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay quantifies AChE activity by measuring the formation of a yellow product.
Principle:
-
AChE hydrolyzes the substrate acetylthiocholine (ATC) into thiocholine and acetate.
-
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound.
-
The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (e.g., this compound) and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations in the assay buffer.
-
-
Assay in 96-well plate:
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution (or buffer for control).
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at different time points using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Choline Acetyltransferase (ChAT) Activity Assay
This assay measures the activity of ChAT by quantifying the amount of acetylcholine produced.
Principle: Acetyl-CoA and choline are converted to acetylcholine and Coenzyme A (CoA) by ChAT. The produced CoA can be measured using various methods, including colorimetric or radiometric detection. In one common colorimetric method, CoA reacts with a chromogenic agent to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Tissue homogenate or purified ChAT enzyme
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Choline
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Chromogenic agent (e.g., 4,4'-dithiodipyridine for colorimetric assay)
-
Test compounds (e.g., this compound)
-
Microplate or reaction tubes
-
Spectrophotometer or scintillation counter (for radiometric assay)
Procedure (Colorimetric):
-
Sample Preparation:
-
Prepare tissue homogenates in assay buffer and centrifuge to obtain the supernatant containing the enzyme.
-
-
Reaction Mixture:
-
Prepare a reaction mixture containing assay buffer, choline, and the test compound.
-
-
Enzyme Reaction:
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding Acetyl-CoA.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by heating or adding an inhibitor).
-
-
Detection:
-
Add the chromogenic agent that reacts with the produced CoA.
-
Incubate for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 324 nm for the 4,4'-dithiodipyridine method).
-
-
Calculation:
-
Calculate the ChAT activity based on a standard curve of known CoA concentrations.
-
Determine the percentage of activation or inhibition by the test compound compared to the control.
-
References
A Comparative Guide to the Biological Activities of Bacopaside N2 and Its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of Bacopaside N2 and its key structural isomers, including Bacopaside I, Bacopaside II, Bacopaside X, and Bacopasaponin C. These triterpenoid saponins, primarily isolated from Bacopa monnieri, are subjects of growing interest in neuropharmacology and oncology. This document summarizes available in-silico and in-vitro data to facilitate research and development in these fields.
Structural Isomers of this compound
This compound and its isomers share a common aglycone backbone, either jujubogenin or pseudojujubogenin, but differ in their glycosylation patterns. These structural variations are believed to influence their biological activities significantly.
Comparative Biological Activity
While direct comparative experimental studies on all isomers are limited, existing data from in-silico and in-vitro assays provide valuable insights into their relative neuroprotective and anticancer potentials.
Neuroprotective Activity: In-Silico Molecular Docking Analysis
An in-silico study investigated the binding affinities of this compound and its isomers to key protein targets implicated in Alzheimer's disease: Caspase-3 (an executioner caspase in apoptosis) and Tau-protein kinase I (involved in tau hyperphosphorylation). The binding energy values (in kcal/mol) from this molecular docking analysis are presented below. A lower binding energy indicates a stronger and more favorable interaction.
| Compound | Target Protein: Caspase-3 (Binding Energy, kcal/mol) | Target Protein: Tau-protein kinase I (Binding Energy, kcal/mol) |
| This compound | -8.2[1] | -9.1 [1] |
| Bacopaside I | -8.4[1] | - |
| Bacopaside II | -8.7[1] | - |
| Bacopaside X | -8.4[1] | -8.8[1] |
| Bacopasaponin C | - | - |
Note: Data for all isomers against both targets were not available in the cited study.
Based on this in-silico model, this compound shows the most promising binding affinity to Tau-protein kinase I, suggesting a potential role in mitigating tau pathology.[1]
Anticancer Activity: In-Vitro Studies
In-vitro studies have explored the anticancer properties of some bacopasides, particularly Bacopaside I and II. The half-maximal effective concentration (EC50) values, representing the concentration of a drug that gives half-maximal response, have been determined for these compounds in various cancer cell lines.
| Compound | Cell Line | Activity | EC50 Value (µM) |
| Bacopaside I | SW620 (Colon Cancer) | Cytotoxicity | 5.5[2] |
| Bacopaside II | SW620 (Colon Cancer) | Cytotoxicity | 2.5[2] |
These findings suggest that Bacopaside II is more potent than Bacopaside I in inducing cytotoxicity in SW620 colon cancer cells.[2] There is currently a lack of published experimental data on the anticancer activity of this compound.
Signaling Pathways
The biological effects of bacosides are mediated through various signaling pathways. While specific pathways for this compound are still under investigation, research on its isomers and related compounds has elucidated some key mechanisms.
Neuroprotective Signaling Pathway
The neuroprotective effects of bacosides are often attributed to their ability to modulate signaling pathways involved in neuronal survival and plasticity. The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and is implicated in the neuroprotective action of some bacosides.[3][4]
PI3K/Akt signaling pathway potentially activated by bacosides.
Anticancer Signaling Pathway
The anticancer activity of Bacopaside I and II in colon cancer cells has been linked to the modulation of the Smad signaling pathway, a key transducer of the TGF-β superfamily signals that regulate cell growth, differentiation, and apoptosis.[2][5][6][7]
Smad signaling pathway modulated by Bacopaside I and II in cancer.
Experimental Protocols
Detailed methodologies for key in-vitro assays are provided below to facilitate the replication and expansion of research on these compounds.
Cell Viability Assessment: MTS Assay
The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.
Materials:
-
96-well plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS) or phenazine ethosulfate (PES) solution
-
Cell culture medium
-
Test compounds (this compound and its isomers)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Prepare the MTS/PMS solution according to the manufacturer's instructions.
-
Add the MTS/PMS solution to each well and incubate for 1-4 hours at 37°C.[8][9][10]
-
Measure the absorbance of the soluble formazan product at 490-500 nm using a microplate reader.[9][10]
-
Calculate cell viability as a percentage of the untreated control.
Cell Migration Assessment: Scratch Wound Healing Assay
This assay is used to study cell migration in vitro.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL or 1 mL pipette tips
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.[11][12]
-
Wash the wells with PBS to remove detached cells and debris.[11]
-
Replace the PBS with fresh cell culture medium containing the test compounds or vehicle control.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.[13]
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Apoptosis Detection: Annexin V-FITC Assay
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Materials:
-
Flow cytometer
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI)
-
Binding buffer
-
Test compounds
-
Flow cytometry tubes
Procedure:
-
Induce apoptosis in cells by treating them with the test compounds for a specific duration.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.[14]
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analyze the stained cells by flow cytometry within one hour.[15]
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Conclusion
The available data suggests that this compound and its structural isomers possess promising neuroprotective and anticancer properties. In-silico analysis highlights this compound as a potentially potent agent against a key Alzheimer's disease-related target. In-vitro studies have begun to quantify the anticancer efficacy of Bacopaside I and II and elucidate their mechanism of action through the Smad signaling pathway. The neuroprotective effects of bacosides appear to be mediated, at least in part, by the PI3K/Akt pathway.
Further direct comparative studies are warranted to fully understand the structure-activity relationships among these isomers and to identify the most promising candidates for further preclinical and clinical development. The provided experimental protocols offer a foundation for researchers to conduct these critical investigations.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Insights into the Molecular Aspects of Neuroprotective Bacoside A and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alterations in the Smad pathway in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of TGF-β/SMAD4 signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SMAD (protein) - Wikipedia [en.wikipedia.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clyte.tech [clyte.tech]
- 12. Scratch Wound Healing Assay [bio-protocol.org]
- 13. med.virginia.edu [med.virginia.edu]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Bacopaside N2 in Animal Models of Cognitive Decline: A Comparative Guide
Unveiling the Neuroprotective Potential of Bacopaside N2
This compound, a triterpenoid saponin isolated from the medicinal plant Bacopa monnieri, is a compound of significant interest in the field of neuropharmacology. As a component of the broader "bacoside B" fraction, it is believed to contribute to the cognitive-enhancing and neuroprotective effects traditionally associated with Bacopa monnieri extracts (BME).[1][2] These extracts have a long history of use in Ayurvedic medicine for improving memory and intellect. This guide provides a comparative analysis of the preclinical validation of this compound and its parent extract in established animal models of cognitive decline, with a focus on objective experimental data.
While direct head-to-head studies on isolated this compound are limited in publicly available literature, this guide synthesizes data from studies on well-characterized Bacopa monnieri extracts rich in bacosides, including this compound. For comparative purposes, we will evaluate its performance against donepezil, a standard therapeutic agent for Alzheimer's disease, in the widely used scopolamine-induced amnesia model.
Comparative Efficacy in the Scopolamine-Induced Amnesia Model
The scopolamine-induced amnesia model is a cornerstone in preclinical research for evaluating pro-cognitive and anti-amnesic drugs. Scopolamine, a muscarinic receptor antagonist, induces transient cholinergic deficits, leading to impairments in learning and memory that mimic certain aspects of Alzheimer's disease.
Performance in the Morris Water Maze
The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory. The key metric is the escape latency, the time it takes for the animal to find a hidden platform in a pool of water.
| Treatment Group | Dosage | Animal Model | Escape Latency (seconds) - Day 5 | % Improvement vs. Scopolamine | Reference |
| Control | - | Mice | ~15 | - | [3] |
| Scopolamine | 1 mg/kg, i.p. | Mice | ~40 | 0% | [3] |
| Bacopa monnieri Extract (BME) | 200 mg/kg, p.o. | Rats | Significantly shorter than scopolamine group | Data not quantified in % | [4] |
| Donepezil | 5 mg/kg, p.o. | Mice | ~25 | ~37.5% | [3] |
| Donepezil | 10 mg/kg, p.o. | Mice | ~20 | ~50% | [3] |
Note: The data for BME and Donepezil are from different studies and animal models (rats vs. mice), which should be considered when making direct comparisons. The BME study did not provide specific escape latency values but noted a significant improvement.
Performance in the Y-Maze Test
The Y-maze test assesses spatial working memory by measuring the willingness of rodents to explore a novel arm of the maze over a familiar one. The key metric is the percentage of spontaneous alternation.
| Treatment Group | Dosage | Animal Model | Spontaneous Alternation (%) | % Improvement vs. Scopolamine | Reference |
| Control | - | Mice | ~70 | - | [3] |
| Scopolamine | 1 mg/kg, i.p. | Mice | ~45 | 0% | [3] |
| Bacopa monnieri Extract (BME) | 200 mg/kg, p.o. | Rats | Significantly higher than scopolamine group | Data not quantified in % | [4] |
| Donepezil | 5 mg/kg, p.o. | Mice | ~60 | ~33.3% | [3] |
| Donepezil | 10 mg/kg, p.o. | Mice | ~65 | ~44.4% | [3] |
Note: Similar to the MWM data, these results are compiled from different studies and should be interpreted with caution.
Experimental Protocols
Scopolamine-Induced Amnesia Model
-
Animals: Male Swiss albino mice or Wistar rats.
-
Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine hydrobromide (1 mg/kg) is administered 30-60 minutes before the behavioral test.[4]
-
Treatment Administration:
-
Bacopa monnieri extract (BME) is typically administered orally (p.o.) for a period of 7 to 14 days prior to the induction of amnesia.[4]
-
Donepezil is administered orally (p.o.) 60 minutes before the behavioral test.
-
-
Behavioral Assessments:
-
Morris Water Maze (MWM): Animals are trained to find a hidden platform in a circular pool of water for 4-5 consecutive days. On the final day, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
-
Y-Maze: Animals are placed in a Y-shaped maze and allowed to freely explore for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations, a measure of spatial working memory.
-
Signaling Pathways and Experimental Workflow
The neuroprotective effects of Bacopasides are attributed to their multifaceted mechanism of action, which includes antioxidant, anti-inflammatory, and anti-amyloid properties.
References
- 1. Frontiers | Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation [frontiersin.org]
- 2. Pharmacological attributes of Bacopa monnieri extract: Current updates and clinical manifestation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bacopaside N2 in a Laboratory Setting
For Immediate Implementation: The following procedures provide essential safety and logistical information for the proper disposal of Bacopaside N2, ensuring the safety of laboratory personnel and minimizing environmental impact. This guidance is intended for researchers, scientists, and drug development professionals.
While this compound is not classified as a hazardous substance for transport, its Material Safety Data Sheet (MSDS) indicates that it may be harmful to the aquatic environment.[1] Therefore, it is imperative to manage its disposal as a chemical waste stream and avoid releasing it into the sanitary sewer or regular trash.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, and empty containers), as chemical waste.
-
Segregate this compound waste from other waste streams at the point of generation to prevent cross-contamination and ensure proper disposal.[2][3][4]
-
Specifically, keep this compound waste separate from:
-
General laboratory trash.
-
Biohazardous waste.[4]
-
Radioactive waste.
-
Incompatible chemicals.
-
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[4][5] The original container, if in good condition, can be used.[5]
-
For liquid waste (e.g., solutions containing this compound), use a container with a secure, tight-fitting lid to prevent spills and evaporation.[4][5]
-
For solid waste (e.g., contaminated gloves, paper towels), use a separate, clearly marked container.
-
Ensure the container is appropriate for the volume of waste being generated to avoid overfilling.[6]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.[5][7]
-
The label must include:
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.[7]
-
The name and contact information of the principal investigator or responsible person.[7]
-
Appropriate hazard warnings (e.g., "Caution: May be harmful to aquatic life").
-
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure, well-ventilated, and away from drains and sources of ignition.[8]
-
Store incompatible waste types separately to prevent accidental reactions.[9]
5. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash.[10][11] The potential harm to aquatic life necessitates professional disposal.
-
Arrange for the collection of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][7][11]
-
Follow your institution's specific procedures for requesting a waste pickup.[11]
6. Empty Container Disposal:
-
A container that held this compound is considered empty when all contents have been removed by normal means and no more than 3% by weight of the total capacity of the container remains.
-
To dispose of an "empty" container, triple rinse it with a suitable solvent. The rinsate must be collected and disposed of as chemical waste along with other this compound waste.[11]
-
After triple rinsing, the label on the container should be defaced or removed, and the container can then be disposed of in the regular trash or recycled according to your institution's policies.[11]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste.
Logical Decision Pathway for this compound Disposal
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
- 3. unigoa.ac.in [unigoa.ac.in]
- 4. clinicallab.com [clinicallab.com]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
Essential Safety and Operational Guide for Handling Bacopaside N2
This guide provides immediate and essential safety protocols, handling procedures, and disposal plans for Bacopaside N2, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing potential risks associated with this compound.
Hazard Identification and Toxicity
This compound, a triterpenoid saponin derived from Bacopa monnieri, requires careful handling due to its potential health risks.[1] In silico toxicology studies have classified this compound as toxic if swallowed (Class III).[2] Furthermore, studies have indicated that it may have immunotoxic and cytotoxic properties.[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles (basket goggles according to EN 166) or a face shield that protects the entire face from splashes are required.[3] |
| Hand Protection | Chemical-Resistant Gloves | Use neoprene or nitrile rubber gloves.[4] Latex, leather, and fabric gloves do not offer adequate protection.[4] |
| Body Protection | Protective Clothing | Wear a liquid-tight spray overall with a hood and elastic cuffs.[4] A lab coat may be sufficient for low-volume handling, but an impervious suit is recommended for larger quantities or when there is a risk of splashing. |
| Respiratory Protection | Respirator | In case of dust formation or handling of powders, a certified particle-filtering half mask or a half mask with appropriate filters is necessary.[3] For higher-risk activities, a full-face respirator or a respirator hood may be required.[3] |
| Foot Protection | Safety Footwear | Wear closed-toe shoes. For situations with a risk of spills, chemical-resistant boots made of neoprene or nitrile rubber are recommended.[4] |
Handling and Storage Procedures
Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid dust formation.[5][6]
-
Avoid direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Wash hands thoroughly after handling the compound.[5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
Recommended long-term storage temperature is -20°C.[5]
-
For short-term storage, 2-8°C is acceptable.[5]
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[5]
-
Clean-up:
First Aid:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
No detailed experimental protocols for the handling or use of this compound were found in the provided search results. Researchers should develop specific protocols based on their experimental design and in accordance with their institution's safety guidelines.
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound.
Caption: A logical workflow for the safe handling of this compound.
Caption: A step-by-step response plan for an accidental release of this compound.
References
- 1. This compound | 871706-75-1 | WJB70675 | Biosynth [biosynth.com]
- 2. Assessment of Toxicity, Genotoxicity and Toxicological Mechanism for Selected Bioactive Compounds Present in Bacopa monnieri Linn. by using ProTox II Webserver [ijsr.net]
- 3. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 4. Which personal protective equipment do you need to [royalbrinkman.com]
- 5. biocrick.com [biocrick.com]
- 6. Bacopaside II|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
